molecular formula C11H19NO B12068799 N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide CAS No. 6622-69-1

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Cat. No.: B12068799
CAS No.: 6622-69-1
M. Wt: 181.27 g/mol
InChI Key: HEAPZMBCQFVXPU-UHFFFAOYSA-N
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Description

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6622-69-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide

InChI

InChI=1S/C11H19NO/c1-10(2)8-4-5-11(3,6-8)9(10)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13)

InChI Key

HEAPZMBCQFVXPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1NC=O)C)C

Origin of Product

United States
Foundational & Exploratory

The Synthesis and Mechanistic Profiling of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly known as endo-N-formylfenchylamine; CAS 6622-69-1) is a sterically encumbered bicyclic molecule that serves as a critical synthetic intermediate in medicinal chemistry. Its primary application lies in the development of highly selective Cannabinoid Receptor 2 (CB2) inverse agonists and imaging agents[1].

The endo-fenchyl moiety is the core pharmacophore responsible for the sub-nanomolar affinity of the prototypical CB2 antagonist SR144528 [2]. Furthermore, hydrolysis of N-fenchylformamide yields endo-fenchylamine, which is utilized in peptide coupling reactions (e.g., using HBTU) to synthesize MBC94 , the first fully conjugable CB2 receptor ligand used for noninvasive neuroinflammation imaging[3]. Synthesizing this formamide requires overcoming severe steric hindrance at the C2 position of the 1,3,3-trimethylbicyclo[2.2.1]heptane system.

Mechanistic Causality: Overcoming Steric Hindrance

The synthesis of N-fenchylformamide is governed by the structural topography of the fenchyl scaffold. The gem-dimethyl group at C3 and the bridging carbon at C7 create a highly restrictive steric environment, dictating both the choice of reagents and the stereochemical outcome.

Pathway A: The Leuckart-Wallach Reaction (Direct Reductive Amination)

Fenchone is notoriously resistant to standard nucleophilic attack. In the Leuckart synthesis, fenchone is reacted with formamide and formic acid[4]. The reaction proceeds via an iminium intermediate. Because of the extreme steric shielding, conventional heating requires temperatures of 175–185 °C for up to 48 hours to achieve meaningful conversion[4]. Modern adaptations utilize microwave-assisted heating to accelerate the heterolytic cleavage of formamide and drive the hydride transfer from the formate ion[5].

Stereochemical Causality: The C7 bridge completely blocks hydride attack from the endo face of the iminium intermediate. Consequently, the formate ion delivers its hydride exclusively from the less hindered exo face, pushing the resulting formamide group into the endo configuration. This endo-stereochemistry is an absolute requirement for the biological efficacy of downstream CB2 ligands[2].

Pathway B: Direct Formylation of Fenchylamine

When endo-fenchylamine is already available, it can be directly formylated. Because formic acid is a weak electrophile, it must be activated. The addition of acetic anhydride generates acetoformic anhydride in situ. This highly reactive mixed anhydride easily overcomes the steric bulk of the primary amine, driving the formylation to completion.

SyntheticTopography Fenchone Fenchone (Bicyclic Ketone) Formamide N-Fenchylformamide (Target Intermediate) Fenchone->Formamide Leuckart Rxn (HCONH2, HCOOH) MW, 180°C Fenchylamine endo-Fenchylamine (Primary Amine) Formamide->Fenchylamine Acidic Hydrolysis (HCl, Reflux) Fenchylamine->Formamide Formylation (Acetoformic Anhydride) CB2Ligand SR144528 / MBC94 (CB2 Ligands) Fenchylamine->CB2Ligand Amide Coupling (HBTU, DIPEA)

Figure 1: Divergent synthetic pathways connecting fenchone, N-fenchylformamide, and CB2 ligands.

Experimental Workflows: Self-Validating Systems

Protocol 1: Microwave-Assisted Leuckart Reaction (Fenchone to N-Fenchylformamide)

This protocol utilizes microwave irradiation to overcome the activation energy barrier imposed by the gem-dimethyl group[5].

  • Reagent Preparation: In a 30 mL microwave-safe vessel, combine (+)-fenchone (1.0 eq, 10 mmol), formamide (4.0 eq, 40 mmol), and formic acid (2.0 eq, 20 mmol).

    • Causality: An excess of formamide shifts the equilibrium toward the iminium intermediate, while formic acid serves dual roles as an acid catalyst and the ultimate hydride donor[5].

  • Microwave Irradiation: Seal the vessel and heat in a microwave synthesizer at 180 °C for 45 minutes.

    • Causality: Rapid, volumetric heating prevents the thermal degradation of formamide into ammonia and carbon monoxide, which often plagues conventional refluxing[4].

  • Workup & Extraction: Cool the mixture to room temperature, dilute with 50 mL of deionized water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid.

  • Self-Validation (In-Process Control): Analyze the organic layer via TLC (Hexanes:EtOAc 7:3, visualized with phosphomolybdic acid). The complete disappearance of the fenchone spot (R_f ~0.8) and the appearance of a highly polar spot (R_f ~0.3) validates the conversion.

StereoselectiveMechanism Ketone Fenchone Iminium Sterically Hindered Iminium Ion Ketone->Iminium + Formamide - H2O Hydride Exo-Face Hydride Transfer (from HCOO-) Iminium->Hydride C7 Bridge Blocks Endo Face Product endo-N-Fenchylformamide Hydride->Product Stereospecific Reduction

Figure 2: Stereoselective mechanism of the Leuckart reaction yielding the endo-isomer.

Protocol 2: Direct Formylation of Fenchylamine

If the free amine is isolated (e.g., following the hydrolysis of an amide bond[3]), it can be formylated efficiently using mixed anhydride chemistry.

  • In Situ Anhydride Generation: Cool 15 mL of anhydrous formic acid to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise under an argon atmosphere. Stir for 30 minutes.

    • Causality: Formic acid alone cannot efficiently acylate sterically hindered amines. The reaction with acetic anhydride yields acetoformic anhydride, a highly potent electrophile.

  • Amine Addition: Dissolve endo-fenchylamine (1.0 eq) in 5 mL of anhydrous dichloromethane (DCM) and add dropwise to the mixed anhydride solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (Analytical): Analyze an aliquot via GC-MS. The primary amine peak (m/z 153) must be entirely replaced by the formamide peak (m/z 181). The fragmentation pattern will show a characteristic loss of the formyl group (-29 Da).

Quantitative Data & Optimization

Table 1: Comparative Reaction Metrics for Fenchone Reductive Amination

Reaction MethodReagentsTemp (°C)TimeYield (%)Endo:Exo Ratio
Conventional Leuckart[4]Fenchone, HCONH₂, HCOOH175 - 18548 hours45 - 55%> 95:5
Microwave-Assisted[5]Fenchone, HCONH₂, HCOOH18045 mins78 - 85%> 98:2
Direct FormylationFenchylamine, Acetoformic Anhydride0 to 252 hours> 90%N/A (Retention)

Table 2: Analytical Validation Markers for N-Fenchylformamide

Analytical TechniqueKey Diagnostic SignalsInterpretation / Causality
¹H NMR (CDCl₃) δ 8.15 (s, 1H), δ 5.50 (br s, 1H)Formyl proton (CHO) and amide proton (NH). Broadening is due to the quadrupolar relaxation of nitrogen.
¹H NMR (CDCl₃) δ 3.85 (dd, 1H)C2 methine proton. The coupling constants confirm the endo configuration.
GC-MS (EI) m/z 181 (M⁺), m/z 152Molecular ion confirms formylation; m/z 152 corresponds to the loss of the CHO radical.

References

  • MBC94, a Conjugable Ligand for Cannabinoid CB2 Receptor Imaging Source: ACS Publications / Bioorganic & Medicinal Chemistry URL:[Link][3]

  • Extensions of the Leuckart Synthesis of Amines Source: Erowid / ElectronicsAndBooks (Archival Literature) URL:[Link][4]

  • Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism Source: ResearchGate / Tetrahedron Letters URL:[Link][5]

  • The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist, SR144528 Source: NIH / PMC URL:[Link][2]

Sources

The Physicochemical and Synthetic Dynamics of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

The bicyclic monoterpene scaffold has long been a privileged structure in medicinal chemistry, offering rigid three-dimensional geometry and high lipophilicity. Among these, derivatives of fenchone—specifically N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly known as N-fenchylformamide, CAS: 6622-69-1)—serve as critical chiral auxiliaries and pharmacophore building blocks.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic workflows for N-fenchylformamide, bridging the gap between theoretical organic chemistry and applied drug discovery.

Physicochemical Profiling and Structural Integrity

N-fenchylformamide combines the highly sterically hindered 1,3,3-trimethylbicyclo[2.2.1]heptane (fenchane) core with a versatile formamide moiety. This unique combination dictates its physical behavior, solubility profile, and reactivity. The formamide group acts as both a hydrogen bond donor and acceptor, while the bulky fenchyl cage provides a highly lipophilic, enzymatically stable shield.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning [1].

PropertyValue / DescriptionAnalytical Relevance
IUPAC Name N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamideStandardized nomenclature
CAS Registry Number 6622-69-1Database querying and regulatory filing
Molecular Formula C₁₁H₁₉NOMass spectrometry (Exact Mass: 181.1467)
Molecular Weight 181.27 g/mol Stoichiometric calculations
LogP (Estimated) ~2.5 - 2.8Predicts high membrane permeability
Topological Polar Surface Area (tPSA) 29.1 ŲExcellent blood-brain barrier (BBB) penetration
Hydrogen Bond Metrics 1 Donor (N-H), 1 Acceptor (C=O)Pharmacophore mapping and receptor docking
Rotatable Bonds 1 (Excluding the rigid bicyclic cage)Low entropic penalty upon target binding

Conformational Dynamics: Rotameric States and NMR Resolution

A defining feature of N-fenchylformamide is the restricted rotation around the C–N bond due to its partial double-bond character (resonance between the nitrogen lone pair and the carbonyl group). This results in the existence of two distinct rotamers (Z and E conformers) in solution.

Causality in Analytical Observation: When performing ¹H and ¹³C NMR spectroscopy, researchers frequently observe "doubled" signals. This is not an impurity; it is the kinetic trapping of the cis and trans states relative to the formyl proton. The bulky 1,3,3-trimethyl groups exacerbate this by creating a high energy barrier to rotation.

  • Self-Validating System: A pure sample of N-fenchylformamide will show a ~3:1 to 4:1 ratio of these rotamers in CDCl₃ at room temperature. Heating the NMR probe to 80 °C (in a solvent like DMSO-d₆) will cause these peaks to coalesce into a single set of sharp signals, validating that the doubled peaks are rotamers rather than diastereomeric impurities.

Synthetic Workflows: Overcoming Steric Hindrance

The synthesis of N-fenchylformamide directly from fenchone is notoriously difficult. The C2 carbonyl of fenchone is flanked by a methyl group at C1 and geminal dimethyl groups at C3, creating an extreme steric shield. Standard reductive amination protocols (e.g., NaBH₃CN with NH₄OAc) often fail or yield <10% product.

To overcome this kinetic barrier, the Leuckart-Wallach reaction is employed. The extreme thermal conditions provide the necessary energy to force the formation of the intermediate iminium ion, while formic acid acts as an aggressive, in situ hydride donor.

Leuckart A Fenchone (Sterically Hindered) B Leuckart-Wallach Rxn (HCONH2, HCOOH, 160°C) A->B Formamide Condensation C N-Fenchylformamide (endo/exo mixture) B->C Hydride Transfer D Chromatographic Resolution C->D Diastereomer Separation E endo-N-Fenchylformamide (Target Isomer) D->E Purified Product

Fig 1: Leuckart-Wallach synthesis and resolution of endo-N-fenchylformamide.
Protocol 1: Leuckart-Wallach Synthesis of N-Fenchylformamide

Objective: Synthesize and isolate the formamide derivative from fenchone [2].

  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 50.0 g (0.328 mol) of (+)-fenchone, 74.0 g (1.64 mol, 5 equiv) of formamide, and 30.0 g (0.65 mol, 2 equiv) of 98% formic acid.

  • Thermal Activation (Causality): Heat the mixture gradually to 160–170 °C. Why this temperature? The high thermal input is required to dehydrate the initial hemiaminal intermediate against the extreme steric pressure of the 1,3,3-trimethyl groups. Water will begin to collect in the Dean-Stark trap.

  • Hydride Transfer: Maintain the temperature for 18–24 hours. The formic acid decomposes to provide the hydride necessary to reduce the transient iminium ion, locking the molecule into the stable formamide state.

  • Workup & Quench: Cool the dark viscous mixture to 50 °C and pour it into 500 mL of crushed ice/water. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, followed by brine.

  • Stereochemical Resolution: Dry over MgSO₄ and concentrate in vacuo. The crude product is a mixture of endo and exo diastereomers. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2 to 6:4) to isolate the desired endo-N-fenchylformamide as the less polar fraction.

Downstream Applications: Chiral Isocyanides and Multicomponent Reactions

In drug development, N-fenchylformamide is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly valued precursor for fenchyl isocyanide . Chiral isocyanides are the driving force behind Ugi and Passerini Multicomponent Reactions (MCRs), allowing for the rapid, one-pot assembly of complex peptidomimetics.

Causality in Dehydration: Converting a formamide to an isocyanide requires the extraction of water (H₂O). Phosphorus oxychloride (POCl₃) is used to electrophilically activate the formyl oxygen, transforming it into a superior leaving group. A non-nucleophilic base (like diisopropylethylamine, DIPEA) is then used to abstract the nitrogen proton, driving the elimination to form the terminal carbon-nitrogen triple bond.

UgiMCR A endo-N-Fenchylformamide B Dehydration (POCl3, DIPEA, CH2Cl2, 0°C) A->B C Fenchyl Isocyanide (Chiral MCR Reagent) B->C G Ugi 4-Component Reaction (MeOH, Room Temp) C->G Component 1 D Aldehyde D->G Component 2 E Primary Amine E->G Component 3 F Carboxylic Acid F->G Component 4 H Sterically Shielded Chiral Peptidomimetic G->H One-Pot Assembly

Fig 2: Dehydration of N-fenchylformamide and subsequent application in Ugi MCRs.
Protocol 2: Synthesis of Fenchyl Isocyanide

Objective: Dehydrate N-fenchylformamide to yield fenchyl isocyanide for MCR applications.

  • System Preparation: Flame-dry a 100 mL two-neck flask under argon. Dissolve 5.0 g (27.6 mmol) of endo-N-fenchylformamide in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add 17.8 g (138 mmol, 5 equiv) of anhydrous diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophilic Activation: Dropwise, add 5.08 g (33.1 mmol, 1.2 equiv) of POCl₃ over 15 minutes. Self-Validation Check: The reaction will turn yellow/orange, and TLC (Hexanes:EtOAc 7:3) will show the rapid disappearance of the highly polar formamide spot and the appearance of a fast-running, non-polar isocyanide spot.

  • Quench & Extraction: After 2 hours at 0 °C, quench the reaction by slowly adding 50 mL of saturated aqueous Na₂CO₃ (Caution: Exothermic CO₂ evolution). Stir for 30 minutes. Extract with CH₂Cl₂ (2 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The resulting fenchyl isocyanide is highly volatile and possesses a pungent odor. Purify via rapid silica plug filtration using 100% hexanes. Store at -20 °C under argon to prevent polymerization.

Significance in Modern Therapeutics

The fenchylamine/fenchylformamide scaffold has demonstrated profound utility in the development of targeted therapeutics. Notably, fenchylamine derivatives have been heavily investigated as γ-secretase inhibitors for the treatment of Alzheimer's Disease. The bulky, lipophilic fenchyl cage effectively occupies the hydrophobic pockets of the γ-secretase complex, modulating the cleavage of the amyloid precursor protein (APP) and reducing neurotoxic Aβ42 production [3].

Furthermore, the rigid stereochemistry of the fenchane cage provides a highly predictable trajectory for substituents, making these derivatives excellent candidates for structure-activity relationship (SAR) optimization in cannabinoid receptor (CB2) ligand development [4].

References

  • Fructuoso Barba, Javier Recio, Belen Batanero. Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism. Tetrahedron Letters, 2013, 54(14), 1835-1838. Retrieved from:[Link]

  • Steven H. Olson et al. Fenchylamine Sulfonamide Inhibitors of Amyloid β Peptide Production by the γ-Secretase Proteolytic Pathway: Potential Small-Molecule Therapeutic Agents for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 2000. Retrieved from:[Link]

  • Open Medicinal Chemistry Journal. Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. 2015. Retrieved from:[Link]

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide: Comprehensive Identifier Guide, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly known as N-fenchylformamide) is a conformationally rigid, lipophilic bicyclic terpene derivative. Characterized by the CAS Registry Number 6622-69-1 [1], this compound serves as a critical synthetic intermediate in organic chemistry and a privileged pharmacophore in rational drug design. Its extreme steric bulk—driven by the gem-dimethyl group and bridgehead methyl of the fenchane skeleton—makes it an ideal structural anchor for targeting deep hydrophobic pockets in G-protein-coupled receptors (GPCRs), most notably the Cannabinoid Receptor 2 (CB2)[2].

This whitepaper provides an authoritative analysis of its chemical identifiers, structural properties, validated synthetic workflows, and downstream applications in drug discovery.

Chemical Identity and Core Identifiers

To ensure precise tracking across chemical databases and inventory systems, the core identifiers and structural parameters of N-fenchylformamide are summarized in Table 1.

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide
CAS Registry Number 6622-69-1[1]
Common Synonyms N-Fenchylformamide; endo-N-formylfenchylamine; NSC55040[3]
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.27 g/mol
SMILES O=CNC1C(C)(C)C2CCC(C)(C2)C1
InChI Key InChI=1S/C11H19NO/c1-10(2)8-4-5-11(3,6-8)9(10)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13)

Table 2: Physico-Chemical & Pharmacophoric Properties

ParameterDescription / Value
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)
Topological Polar Surface Area 29.1 Ų
Stereochemistry Typically isolated as the endo diastereomer due to steric approach control during the reduction of the fenchone precursor.
Pharmacophoric Role Bulky, rigid, lipophilic anchor for GPCR transmembrane pocket binding[2].

Structural and Stereochemical Analysis

The structural uniqueness of N-fenchylformamide lies in its 1,3,3-trimethylbicyclo[2.2.1]heptane core. Derived from the natural monoterpene fenchone, the C2 position (where the formamide group is attached) is highly congested. It is flanked by a gem-dimethyl group at C3 and a bridgehead methyl at C1.

This steric shielding has two major implications:

  • Synthetic Resistance: The C2 carbon is highly resistant to nucleophilic attack, making standard imine formation and subsequent reduction exceptionally difficult[4].

  • Conformational Rigidity: Once formed, the amide bond rotation is restricted, and the bicyclic framework forces the molecule into a rigid, predictable 3D geometry. This makes it an excellent candidate for structure-activity relationship (SAR) optimization in medicinal chemistry, as it minimizes the entropic penalty upon receptor binding.

Synthesis Pathways and Mechanistic Insights

The synthesis of N-fenchylformamide is historically rooted in the Leuckart-Wallach reaction [4]. Because the C2 carbonyl of the fenchone precursor is sterically hindered, direct reductive amination with ammonia and hydrogen gas often fails. Instead, reacting fenchone with formamide and formic acid at extreme temperatures (180–200 °C) or via microwave irradiation forces the equilibrium toward the formamide product.

However, to achieve higher yields and avoid thermal degradation, modern synthetic workflows often utilize a stepwise approach: converting fenchone to fenchylamine via an oxime intermediate, followed by highly controlled formylation using a mixed anhydride.

Synthesis A Fenchone (Ketone Precursor) B Fenchylamine (Amine Intermediate) A->B Reductive Amination (HCOONH4, 180°C) C N-Fenchylformamide (CAS: 6622-69-1) A->C Leuckart-Wallach (HCONH2 / HCOOH) B->C Formylation (HCOOH / Ac2O)

Fig 1: Synthetic routes to N-fenchylformamide highlighting intermediate isolation vs direct methods.

Applications in Drug Discovery & Chemical Biology

Cannabinoid Receptor 2 (CB2) Ligand Design

The fenchyl moiety is a privileged structure in the design of highly selective CB2 receptor inverse agonists and antagonists[5]. The prototypical CB2 antagonist, SR144528 , utilizes the fenchyl group (synthesized directly from fenchylamine/fenchylformamide precursors) to achieve sub-nanomolar affinity (K_i = 0.60 nM)[2].

Docking studies reveal that the rigid bicyclic terpene penetrates deep into the CB2 transmembrane domain. The formamide/carboxamide acts as a hydrogen bond donor/acceptor, while the bulky fenchyl cage engages in critical van der Waals interactions with Leu160 and Val164, and CH-π stacking interactions with Phe197 and Phe202[2].

CB2_Interaction cluster_pocket CB2 Receptor Transmembrane Domain (Hydrophobic Pocket) Ligand Fenchyl Moiety (Rigid Bicyclic Terpene) L160 Leu160 Ligand->L160 Steric occlusion V164 Val164 Ligand->V164 van der Waals F197 Phe197 Ligand->F197 CH-π packing F202 Phe202 Ligand->F202 CH-π packing

Fig 2: Non-covalent interactions of the fenchyl pharmacophore within the CB2 receptor pocket.

Precursor for Multicomponent Reactions (MCRs)

N-fenchylformamide is the direct synthetic precursor to fenchyl isocyanide . By dehydrating the formamide, the resulting isocyanide becomes a highly valuable building block for Ugi and Passerini multicomponent reactions, allowing medicinal chemists to rapidly assemble sterically demanding peptidomimetics.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating critical In-Process Controls (IPCs) to verify chemical transformations at each stage.

Protocol 1: Synthesis of N-Fenchylformamide via Mixed Anhydride Formylation

Objective: Convert fenchylamine to N-fenchylformamide with high yield, avoiding the thermal degradation associated with direct Leuckart-Wallach conditions. Causality: Formic acid alone is a poor electrophile. Reacting it with acetic anhydride generates acetic formic anhydride in situ. This mixed anhydride is highly electrophilic at the formyl carbon, ensuring rapid, selective formylation of the sterically hindered amine.

  • Anhydride Generation: In a flame-dried round-bottom flask under N₂, add 5.0 equiv of formic acid (HCOOH). Cool to 0 °C using an ice bath. Slowly dropwise add 2.5 equiv of acetic anhydride (Ac₂O). Stir at 50 °C for 2 hours to ensure complete formation of acetic formic anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 1.0 equiv of fenchylamine in anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C. (Causality: The reaction is highly exothermic; dropwise addition prevents thermal runaway).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • IPC 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 7:3) and stain with Ninhydrin. The disappearance of the primary amine (purple spot) and appearance of a UV-inactive, Ninhydrin-negative spot indicates complete conversion.

  • Quench & Neutralization: Pour the mixture over crushed ice. Add saturated aqueous NaHCO₃ slowly until CO₂ evolution ceases.

  • IPC 2 (Neutralization Check): Test the aqueous layer with pH paper. Ensure pH > 7. (Causality: Residual formic/acetic acid will carry over into the organic phase, degrading the product during storage).

  • Isolation: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-fenchylformamide as a white solid.

Protocol 2: Dehydration of N-Fenchylformamide to Fenchyl Isocyanide

Objective: Synthesize the isocyanide building block for downstream Ugi/Passerini MCRs. Causality: Phosphorus oxychloride (POCl₃) acts as an oxophilic dehydrating agent. It attacks the formamide carbonyl oxygen, forming a phosphorodichloridate leaving group. Subsequent base-mediated elimination yields the isocyanide.

  • Preparation: Dissolve 1.0 equiv of N-fenchylformamide in anhydrous DCM. Add 3.0 equiv of triethylamine (TEA). Cool the system to -10 °C using an ice/salt bath.

  • Dehydration: Add 1.2 equiv of POCl₃ dropwise over 30 minutes. (Causality: Strict temperature control < 0 °C is critical to prevent polymerization of the highly reactive isocyanide).

  • Reaction: Stir at 0 °C for 2 hours.

  • IPC 1 (Mass Shift): Analyze via GC-MS. Confirm the shift of the molecular ion from m/z 181 (formamide) to m/z 163 (isocyanide).

  • Quenching: Slowly add a 20% aqueous solution of Na₂CO₃. Stir vigorously for 30 minutes to hydrolyze unreacted POCl₃.

  • Extraction: Separate the organic layer, wash with water and brine, dry over K₂CO₃ (Note: avoid acidic drying agents like MgSO₄ which can hydrolyze the isocyanide), and concentrate under reduced pressure.

References

  • CymitQuimica. "CAS 6622-69-1: N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)formamide".
  • Echemi. "6622-69-1, N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide".
  • Bai, B., et al. "MBC94, a Conjugable Ligand for Cannabinoid CB2 Receptor Imaging." Bioconjugate Chemistry, NIH.
  • ACS Publications. "The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist, 5-(4-chloro-3-methylphenyl)...
  • Barba, F., et al. "Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide." ResearchGate.

Sources

Structural Elucidation of Trimethylbicyclo[2.2.1]heptane Derivatives: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Significance

The 1,7,7-trimethylbicyclo[2.2.1]heptane (bornane/camphor) and 1,3,3-trimethylbicyclo[2.2.1]heptane (fenchane) scaffolds are privileged structures in organic synthesis and medicinal chemistry. Characterized by a highly rigid, V-shaped bicyclic framework, these terpene derivatives are frequently incorporated into molecular systems to induce specific stereochemical outcomes or to manifest antitumor, antiviral, and analgesic properties[1].

However, the three-dimensional rigidity that makes these scaffolds biologically valuable also introduces profound complexities during structural elucidation. Distinguishing between endo and exo stereoisomers, mapping heavily overlapping aliphatic signals, and assigning quaternary stereocenters require a highly systematic, multi-modal analytical approach.

ElucidationWorkflow Start Trimethylbicyclo[2.2.1]heptane Derivative NMR NMR Spectroscopy (1D & 2D) Start->NMR Non-destructive MS Mass Spectrometry (EI/DAPCI-MS) Start->MS Destructive XRay X-Ray Crystallography (Absolute Config) Start->XRay Single Crystal Stereo Endo/Exo Assignment (NOESY / Karplus Analysis) NMR->Stereo Skel Carbon Skeleton Mapping (HSQC / HMBC) NMR->Skel Frag Fragmentation Pattern (m/z 108, 95, 81) MS->Frag Final Unambiguous 3D Structure Elucidation XRay->Final ORTEP Validation Stereo->Final Skel->Final Frag->Final

Workflow for the structural elucidation of trimethylbicyclo[2.2.1]heptane derivatives.

Stereochemical Architecture: The Endo/Exo Paradigm

The stereochemistry of monosubstituted norbornane and bornane systems is defined by the substituent's position relative to the one-carbon C7 bridge. Exo-substituents are positioned anti to the C7 bridge, occupying a less sterically hindered environment. Conversely, endo-substituents are positioned syn to the C7 bridge, projecting into the concave face of the bicyclic system[2].

This spatial arrangement dictates the chemical shift environment. Proximity effects from neighboring bridges cause "steric compression," which forces electron clouds to repel one another, increasing local electron density and resulting in diagnostic upfield shifts in the 1 H NMR spectra for protons facing the interior of the cavity[3].

NMRLlogic Sub Substituent Position Exo Exo Isomer (Anti to C7 Bridge) Sub->Exo Endo Endo Isomer (Syn to C7 Bridge) Sub->Endo ExoNMR Downfield Shift of C2-H (Less Steric Shielding) Exo->ExoNMR EndoNMR Upfield Shift of C2-H (Steric Compression) Endo->EndoNMR WCoup Karplus 3J ~0 Hz (Endo to Bridgehead) ExoNMR->WCoup Dihedral ~90° NOE NOESY Correlations (H-exo to C8/C9 Methyls) EndoNMR->NOE Spatial proximity

Logical decision tree for assigning endo/exo stereochemistry via NMR.

Nuclear Magnetic Resonance (NMR) Strategies

Because the bicyclo[2.2.1]heptane framework is completely rigid, all protons are magnetically non-equivalent, providing a highly resolved, albeit complex, spin system[4]. The causality behind the spectral assignments relies heavily on the Karplus equation. The dihedral angle between the bridgehead proton (H-4) and the endo-protons (e.g., H-3endo, H-5endo) is approximately 90°. Consequently, the 3J coupling constant is near 0 Hz. In contrast, the exo-protons exhibit a measurable 3J coupling (~4.5 Hz) to the bridgehead proton[5].

Quantitative Data: NMR Chemical Shifts

Table 1: Typical 1 H and 13 C NMR Chemical Shifts for the Camphor Scaffold in CDCl 3​ [4].

PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity / Coupling ( J in Hz)
C1Quaternary57.6--
C2Carbonyl (C=O)218.3--
C3CH 2​ 43.1exo: 2.35, endo: 1.85exo: dt (18, 4.5), endo: d (18)
C4CH43.32.09t (4.5)
C5CH 2​ 27.1exo: 1.95, endo: 1.35m
C6CH 2​ 30.0exo: 1.68, endo: 1.35m
C7Quaternary46.8--
C8CH 3​ (syn)19.70.96s
C9CH 3​ (anti)19.10.91s
C10CH 3​ (bridgehead)9.20.83s
Protocol 1: Self-Validating NMR Acquisition Workflow

To establish a self-validating structural assignment, execute the following systematic protocol:

  • Sample Preparation: Dissolve 15–20 mg of the purified derivative in 600 µL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v TMS. Causality: High concentration is mandatory to achieve sufficient signal-to-noise ratios for 2D HMBC correlations involving the sterically buried quaternary carbons (C1 and C7).

  • 1D Acquisition & Karplus Validation: Acquire 1 H (minimum 400 MHz) and 13 C{ 1 H} spectra. Validation Step: Inspect the bridgehead H-4 signal (typically ~2.0–2.2 ppm). It must appear as a triplet or multiplet strictly due to coupling with the exo-protons; the absence of coupling to the endo-protons validates the structural rigidity[5].

  • 2D NOESY & Spin-Diffusion Control: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) restricted to 300–400 ms. Causality: The rigid bicyclic framework restricts molecular tumbling, which accelerates NOE buildup. Shorter mixing times prevent spin-diffusion artifacts that could falsely indicate spatial proximity.

  • Systemic Validation: Cross-reference the H-exo signals with the C8/C9 methyl protons. True exo-protons will show strong NOESY cross-peaks to the syn-methyl group (C8), unambiguously locking the stereochemical assignment[4].

Mass Spectrometry: Ionization and Fragmentation Pathways

While NMR provides stereochemical mapping, Mass Spectrometry (MS) confirms the molecular skeleton through predictable fragmentation. Under 70 eV Electron Ionization (EI-MS), camphor derivatives yield a distinct molecular ion (e.g., m/z 152 for camphor) alongside highly reproducible fragmentation patterns[6].

Advanced ambient ionization techniques, such as Desorption Atmospheric Pressure Chemical Ionization (DAPCI-MS), have also been employed to detect protonated camphor and its derivatives in complex matrices, yielding diagnostic fragments like m/z 109 and 95 through the sequential loss of functional groups[7].

Protocol 2: MS Fragmentation & Isotopic Validation
  • Ionization Setup: For volatile derivatives, utilize GC-EI-MS at 70 eV. Causality: The 70 eV threshold ensures sufficient internal energy to fracture the rigid bicyclic ring, producing standardizable fragments that can be cross-referenced against spectral libraries[6].

  • Spectral Acquisition: Scan from m/z 50 to 500. Identify the molecular ion [M]+ .

  • Diagnostic Fragment Validation:

    • Validation Step: Look for the loss of the bridgehead or bridging functional groups. For camphor, the loss of CO and subsequent methyl radical loss generates a diagnostic cascade. The presence of m/z 108 and 95 confirms the intact trimethylbicyclo[2.2.1]heptane core[7].

Conclusion

The structural elucidation of trimethylbicyclo[2.2.1]heptane derivatives requires a synthesis of geometric logic and advanced spectroscopy. By understanding the causality behind steric compression and Karplus-driven coupling constants, researchers can deploy self-validating NMR and MS protocols to unambiguously assign the stereochemically dense endo/exo architectures of these critical pharmacophores.

References

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies MDPI URL: [Link]

  • H NMR of steric compression of the methano bridge protons of polycyclic norbornanes possessing adjacent carbon, oxygen and nitrogen bridges MDPI URL: [Link]

  • Synthesis and characterization of 2-substituted bornane pharmacophores for novel cannabinergic ligands PMC (National Institutes of Health) URL:[Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds Modgraph URL: [Link]

  • Differential Analysis of Camphor Wood Products by Desorption Atmospheric Pressure Chemical Ionization Mass Spectrometry East China University of Technology (ecut.edu.cn) URL: [Link]

  • Camphor - the NIST WebBook National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Spectroscopic Characterization of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (CAS 6622-69-1), commonly known as endo-N-formylfenchylamine, is a chiral bicyclic amide. It is a highly valued structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of subnanomolar affinity cannabinoid CB2 receptor antagonists, such as SR144528 1. The accurate spectroscopic characterization of this compound is paramount for validating stereochemical integrity (endo vs. exo configuration) and understanding its conformational dynamics. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, establishing a robust analytical framework for researchers and drug development professionals.

Structural Dynamics: The Causality of Spectral Complexity

The spectroscopic signature of N-fenchylformamide is dictated by two intersecting structural phenomena:

  • Rigid Bicyclic Scaffold : The 1,3,3-trimethylbicyclo[2.2.1]heptane (fenchyl) core enforces strict dihedral angles. This rigidity results in pronounced magnetic nonequivalence of the geminal protons and complex scalar coupling networks, including long-range W-couplings characteristic of bridged bicyclic systems 2.

  • Restricted C-N Bond Rotation : The resonance stabilization of the formamide group imparts significant double-bond character to the C-N bond. This restricted rotation creates a high energy barrier (typically 16–18 kcal/mol for formamides), leading to the coexistence of distinct Z (cis) and E (trans) rotamers at ambient temperature 3. The Z-rotamer, which minimizes steric clash between the bulky fenchyl group and the carbonyl oxygen, predominates in the equilibrium mixture.

RotamerDynamics A N-Fenchylformamide (Planar Transition State) B Z-Rotamer (cis) Thermodynamically Favored A->B Lower Energy Pathway C E-Rotamer (trans) Sterically Hindered A->C Higher Energy Pathway B->C Dynamic NMR Coalescence (>120°C)

Caption: Conformational dynamics and rotamer interconversion of N-fenchylformamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive modality for elucidating both the stereochemistry and the rotameric distribution of N-fenchylformamide. Because the rotamers interconvert slowly on the NMR timescale at 298 K, the spectra exhibit signal duplication for nuclei proximal to the amide bond 4.

  • ¹H NMR (CDCl₃) : The formyl proton (-CHO) is highly diagnostic. In the major Z-rotamer, it appears as a sharp singlet near δ 8.15 ppm. In the minor E-rotamer, it resonates slightly downfield (δ ~8.25 ppm) and often appears as a doublet due to vicinal coupling (³J ≈ 11 Hz) with the trans N-H proton. The methine proton at C2 (α to the nitrogen) appears as a doublet of doublets around δ 3.80 ppm; its coupling constants with the C3 protons confirm the endo configuration.

  • ¹³C NMR (CDCl₃) : The carbonyl carbon resonates near δ 161.0 ppm. The restricted rotation induces a splitting of the C2, C1, and C3 carbon signals, directly reflecting the distinct magnetic environments of the Z and E conformers.

Table 1: Summarized ¹H and ¹³C NMR Spectral Data (CDCl₃, 298 K)
Nucleus / Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity & Assignment
Formyl (C=O) 8.15 (Z), 8.25 (E)161.2 (Z), 164.5 (E)Singlet (Z), Doublet (E); Carbonyl
N-H 5.50 – 6.00N/ABroad singlet; Amide proton
C2 (Methine) 3.75 – 3.8562.4 (Z), 65.1 (E)Doublet of doublets; α-carbon
C1 (Quaternary) N/A48.5 (Z), 49.2 (E)Bridgehead carbon
C3 (Quaternary) N/A39.8 (Z), 41.0 (E)Gem-dimethyl bearing carbon
Fenchyl Methyls 0.85, 1.05, 1.1519.5, 21.2, 26.0Three singlets; C1 and C3 methyls
Bicyclic Backbone 1.10 – 1.8025.5, 29.8, 40.5Multiplets; C4, C5, C6, C7

Infrared (IR) Spectroscopy

Solid-state ATR-FTIR provides orthogonal validation of the functional groups, free from solvent-induced conformational shifts.

  • Amide I Band (C=O Stretch) : Observed at ~1665 cm⁻¹, this strong absorption is characteristic of a secondary formamide. Its position is slightly lowered due to solid-state intermolecular hydrogen bonding.

  • Amide II Band (N-H Bend) : Located at ~1535 cm⁻¹, confirming the secondary nature of the amide.

  • N-H Stretch : A broad, intense band centered at ~3280 cm⁻¹. The broadening is a direct consequence of the N-H group acting as a hydrogen bond donor to adjacent carbonyl oxygens in the crystal lattice.

  • Aliphatic C-H Stretch : Sharp bands between 2850 and 2960 cm⁻¹, corresponding to the rigid fenchyl hydrocarbon framework.

Mass Spectrometry (MS) Fragmentation

Under standard Electron Ionization (EI, 70 eV), N-fenchylformamide yields a predictable and highly reproducible fragmentation pattern driven by the stability of the bicyclic terpenoid cation.

MSPathway M Molecular Ion [M]+• m/z 181 F1 Fenchyl Cation m/z 136 M->F1 Loss of Formamide (-45 Da) F2 Alpha-Cleavage Ion m/z 152 M->F2 Loss of Formyl Radical (-29 Da) F3 Terpenoid Fragments m/z 121, 93, 81 F1->F3 Ring Opening & Rearrangement

Caption: Electron ionization (EI-MS) fragmentation pathway for N-fenchylformamide.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Dynamic NMR (DNMR) for Rotamer Coalescence Analysis

Causality & Rationale: Standard 1D NMR at 298 K only provides a snapshot of the rotameric equilibrium. To calculate the rotational energy barrier (ΔG‡) of the C-N bond, temperature-dependent NMR must be utilized to observe signal coalescence.

  • Sample Preparation : Dissolve 15 mg of N-fenchylformamide in 0.6 mL of DMSO-d₆. Rationale: DMSO-d₆ is selected over CDCl₃ because its high boiling point (189 °C) permits heating past the anticipated coalescence temperature (~120–150 °C).

  • Baseline Acquisition : Acquire a standard ¹H NMR spectrum at 298 K. Integrate the formyl singlets/doublets to establish the baseline Z:E thermodynamic ratio.

  • Variable Temperature (VT) Ramp : Increase the probe temperature in 10 K increments from 298 K to 398 K, allowing 5 minutes of thermal equilibration at each step.

  • Coalescence Monitoring : Observe the formyl proton signals. As the exchange rate approaches the frequency difference between the signals, they will broaden and eventually merge into a single broad peak (the coalescence temperature, Tc​ ).

  • Validation Checkpoint : Cool the sample back to 298 K and re-acquire the spectrum. The Z:E ratio must return exactly to the baseline value. If the ratio changes or new peaks appear, thermal degradation has occurred, invalidating the run.

Protocol B: GC-MS Analysis for Purity and Fragmentation Profiling

Causality & Rationale: Gas Chromatography-Mass Spectrometry is ideal for this compound due to its volatility and thermal stability. The separation ensures that the MS profile is free from synthetic impurities (e.g., unreacted fenchylamine).

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate. Add 10 µL of an internal standard (e.g., dodecane) to validate injection volume and column retention stability.

  • Chromatographic Separation : Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program : Initial oven temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Rationale: The rapid ramp prevents excessive band broadening of the bulky bicyclic compound while ensuring complete elution.

  • Ionization & Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 300.

  • Validation Checkpoint : The chromatogram must show a single sharp peak for N-fenchylformamide. Even though rotamers exist in solution, the high temperature of the GC inlet and column causes rapid interconversion, resulting in a single time-averaged chromatographic peak. The presence of the internal standard peak at the expected retention time validates the system's fluidics.

References

  • The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist, 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528). ACS Publications. URL:[Link]

  • Endo-fenchyl acetate rich essential oil of Strobilanthes sessilis Nees inflorescence and its characterisation using GC, GC-MS, and NMR techniques. ResearchGate. URL: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. PMC / NIH. URL:[Link]

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journals. URL:[Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Bicyclic Formamides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of bicyclic formamides, a class of compounds of significant interest in medicinal chemistry and drug development. Their rigid frameworks and the presence of the formamide moiety introduce unique spectral features and analytical challenges. This in-depth guide provides a comprehensive overview of the principles and techniques for the detailed ¹H and ¹³C NMR spectral analysis of bicyclic formamides, moving beyond a simple recitation of data to explain the underlying causality of experimental observations and choices. We will delve into the characteristic chemical shifts, the diagnostic power of coupling constants, and the critical role of advanced 2D NMR techniques in unambiguously assigning stereochemistry and conformation. This guide is designed to equip researchers with the expertise to confidently interpret the NMR spectra of these complex and important molecules.

Introduction: The Structural Significance of Bicyclic Formamides

Bicyclic scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds. Their rigid nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a formamide group (-NH-CHO) into these bicyclic systems introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, further influencing molecular interactions and pharmacological properties.

The partial double bond character of the C-N bond in the formamide group leads to restricted rotation, resulting in the potential for cis and trans isomers.[1] In the constrained environment of a bicyclic system, the energetic barrier to this rotation can be significant, often leading to the observation of distinct sets of NMR signals for each isomer at room temperature.[2][3] A thorough understanding of the NMR spectral features of bicyclic formamides is therefore crucial for confirming their synthesis, determining their three-dimensional structure, and ultimately understanding their structure-activity relationships (SAR).

Foundational ¹H and ¹³C NMR Spectral Features

A systematic approach to interpreting the NMR spectra of bicyclic formamides begins with an understanding of the characteristic chemical shifts of the key nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides a wealth of information about the electronic environment and spatial relationships of the hydrogen atoms within the molecule.

  • The Formyl Proton (CHO): The proton of the formyl group is one of the most deshielded and therefore readily identifiable signals in the ¹H NMR spectrum, typically resonating in the range of δ 8.0-8.7 ppm .[4][5] Its sharp, singlet appearance (in the absence of coupling to the NH proton) makes it an excellent diagnostic marker for the presence of the formamide moiety. The observation of two distinct formyl proton signals is a clear indication of the presence of both cis and trans isomers.[4]

  • The Amide Proton (NH): The chemical shift of the amide proton is highly variable and sensitive to solvent, temperature, and hydrogen bonding. It generally appears as a broad or sharp signal between δ 5.0 and 10.0 ppm .[4] In many cases, this signal can be exchanged with deuterium upon the addition of D₂O, leading to its disappearance from the spectrum, which is a useful method for its identification. The coupling between the NH proton and the formyl proton can be highly informative for determining the cis/trans configuration (see Section 3.1).

  • Bicyclic Scaffold Protons: The protons on the bicyclic framework will resonate in the aliphatic region, typically between δ 1.0 and 4.5 ppm . Their exact chemical shifts are influenced by the bicyclic system's geometry, the presence of heteroatoms, and anisotropic effects from the formamide group. Bridgehead protons often appear at a different chemical shift compared to the bridge protons. Protons in close proximity to the electronegative nitrogen atom of the formamide will be deshielded and shifted downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.

  • The Carbonyl Carbon (C=O): The carbonyl carbon of the formamide group is highly deshielded and gives rise to a characteristic signal in the range of δ 160-170 ppm .[5] Similar to the formyl proton, the presence of two signals in this region is indicative of cis and trans isomers.

  • Bicyclic Scaffold Carbons: The carbon atoms of the bicyclic skeleton typically resonate between δ 20 and 70 ppm .[6] The chemical shifts are dependent on the degree of substitution and the proximity to the nitrogen atom. Carbons directly bonded to the nitrogen will be shifted downfield.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Bicyclic Formamides

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Formyl (CHO)8.0 - 8.7~160 - 170
Amide (NH)5.0 - 10.0-
Bicyclic CH, CH₂1.0 - 4.5~20 - 70

Note: These are general ranges and can vary depending on the specific bicyclic system, solvent, and other substituents.[7][8][9]

Advanced Structural Elucidation: Beyond Chemical Shifts

While chemical shifts provide initial clues, a definitive structural assignment of bicyclic formamides requires a deeper analysis of coupling constants and the application of two-dimensional (2D) NMR techniques.

The Power of J-Coupling: Deciphering Connectivity and Conformation

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening chemical bonds and provides invaluable information about the connectivity and dihedral angles between coupled nuclei.[10][11]

  • ³J(H-N-C-H) Coupling and cis/trans Isomerism: The three-bond coupling constant between the amide proton (NH) and the formyl proton (CHO) is a powerful tool for distinguishing between cis and trans isomers of the amide bond.[4]

    • A large coupling constant (³J ≈ 10-14 Hz ) is characteristic of a trans relationship between the NH and CHO protons (dihedral angle of ~180°).

    • A small coupling constant (³J ≈ 0-2 Hz ) is indicative of a cis relationship (dihedral angle of ~0°).[4]

  • Vicinal Coupling (³JHH) in the Bicyclic System: The three-bond coupling constants between protons on adjacent carbons in the bicyclic framework are governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the protons.[11] In rigid bicyclic systems, these dihedral angles are well-defined, allowing for the determination of the relative stereochemistry of substituents. For example, a large ³JHH (typically 8-10 Hz) suggests a dihedral angle close to 180° (anti-periplanar), while a small ³JHH (0-3 Hz) indicates a dihedral angle near 90° (gauche).

  • Long-Range Coupling: In rigid bicyclic systems, long-range couplings (⁴J or ⁵J) over four or more bonds can sometimes be observed.[12] These "W-couplings" are typically small (1-3 Hz) but can be diagnostic for specific spatial arrangements of protons.[13]

Two-Dimensional (2D) NMR Techniques: A Comprehensive Approach

For complex bicyclic formamides, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and for elucidating the 3D structure.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are scalar coupled, allowing for the tracing of proton-proton connectivity throughout the bicyclic scaffold.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a powerful method for assigning the carbon signals based on the already assigned proton signals (or vice-versa).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (typically 2-3 bonds) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, a correlation between the formyl proton and the carbon atoms of the bicyclic ring can confirm the point of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the stereochemistry and conformation of bicyclic formamides. It detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of whether they are connected through bonds.[14]

    • Distinguishing cis/trans Isomers: A key application of NOESY is the unambiguous assignment of cis and trans formamide isomers. In the cis isomer, a NOE cross-peak will be observed between the formyl proton and a proton on the substituent attached to the nitrogen. In the trans isomer, this correlation will be absent.[4]

    • Determining Relative Stereochemistry: NOE correlations between protons on the bicyclic framework can reveal their relative spatial orientation (e.g., endo vs. exo).

Experimental Protocols: A Practical Guide

Standard Sample Preparation
  • Dissolve 5-10 mg of the bicyclic formamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Filter the solution if any particulate matter is present to ensure optimal spectral quality.

  • For samples where the NH proton signal is of interest, use a freshly opened ampoule of deuterated solvent to minimize the presence of water.

Recommended NMR Experiments for Full Characterization
  • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivities.

  • HSQC: Acquire a gradient-selected HSQC experiment to correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC: Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8 Hz).

  • NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules) to identify through-space interactions.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a bicyclic formamide.

NMR_Workflow cluster_interpretation Structural Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Overview DEPT DEPT C13_NMR->DEPT Carbon Multiplicity COSY COSY DEPT->COSY Proceed to 2D HSQC HSQC COSY->HSQC Proton Connectivity HMBC HMBC HSQC->HMBC C-H Connectivity NOESY NOESY HMBC->NOESY Long-Range Connectivity Structure Final Structure & Conformation NOESY->Structure Synthesize Data

Caption: A typical workflow for the NMR analysis of bicyclic formamides.

Case Study: Hypothetical Analysis of N-formyl-7-azabicyclo[2.2.1]heptane

Let's consider the hypothetical analysis of N-formyl-7-azabicyclo[2.2.1]heptane. Due to restricted rotation around the C-N bond, we would expect to see two sets of signals corresponding to the cis and trans isomers.

Expected Key NOE Correlations:

  • cis Isomer: A strong NOE would be expected between the formyl proton (CHO) and the bridgehead protons (H1/H4) of the bicyclic system.

  • trans Isomer: No significant NOE would be expected between the formyl proton and the bridgehead protons. Instead, an NOE might be observed between the formyl proton and the syn-protons on the C2/C3 bridge.

The following diagram illustrates the key through-space interaction for the cis isomer.

NOE_Correlation cluster_structure cis-N-formyl-7-azabicyclo[2.2.1]heptane N N C_formyl C N->C_formyl C1 C1 N->C1 C4 C4 N->C4 H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl H1 H1 H_formyl->H1 NOE H4 H4 H_formyl->H4 NOE C1->H1 C4->H4 C2 C2 C3 C3 C5 C5 C6 C6

Caption: Expected key NOE correlation for the cis isomer.

Conclusion

The NMR spectral analysis of bicyclic formamides is a multifaceted process that requires a systematic and multi-technique approach. By carefully analyzing chemical shifts, coupling constants, and 2D correlation data, particularly from NOESY experiments, it is possible to unambiguously determine the structure, stereochemistry, and conformational preferences of these important molecules. This guide provides a foundational framework for researchers to approach the analysis of bicyclic formamides with confidence, enabling a deeper understanding of their chemical properties and biological activities.

References

  • Vallejos, G. G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(8), 662-670. Available from: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ARKIVOC, 2010(iii), 56-73. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Wrobleski, A. D., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(14), 3774-3777. Available from: [Link]

  • Scherf, T., & Anglister, J. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 131(34), 12257-12261. Available from: [Link]

  • PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane. Retrieved from [Link]

  • Tokimizu, Y., et al. (2015). Dual gold catalysis: a novel synthesis of bicyclic and tricyclic pyrroles from N-propargyl ynamides. Organic Letters, 17(3), 604-607. Available from: [Link]

  • Ilyasov, K. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 541. Available from: [Link]

  • Kuvshinova, E. A., et al. (2025). Conformational Evolution of Bicalutamide in Chloroform: A Comprehensive NMR Study. Molecules, 30(23), 1-13. Available from: [Link]

  • Lodeiro, C., et al. (2023). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 62(35), 14217-14227. Available from: [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9929-9934. Available from: [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 712615. Available from: [Link]

  • US Patent 5,817,679. (1998). 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
  • Chen, C.-L., et al. (2018). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 8(11), 503. Available from: [Link]

  • Chen, J., et al. (2019). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 55(72), 10754-10757. Available from: [Link]

  • Stereo‐ and Regioselective [3+3] Annulation Reaction Catalyzed by Ytterbium: Synthesis of Bicyclic 1,4‐Dihydropyridines. (2012). Advanced Synthesis & Catalysis, 354(14-15), 2757-2764. Available from: [Link]

  • Oishi, S., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. Available from: [Link]

  • Ivanov, A. S., et al. (2015). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 20(3), 4437-4456. Available from: [Link]

  • Abraham, R. J., & Mobli, M. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 478-490. Available from: [Link]

  • Zhang, Y., et al. (2023). Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops. Organic & Biomolecular Chemistry, 21(34), 6940-6944. Available from: [Link]

  • Wacker, M. J., & Wipf, P. (2014). Formylation of Amines. Molecules, 19(6), 7687-7707. Available from: [Link]

  • Girolami, G. S., et al. (2024). Measuring the Magnetic Anisotropy of Metal–Metal Multiple Bonds: The Importance of Correcting for Ligand Effects. Inorganic Chemistry, 63(34), 15546-15556. Available from: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Grygorenko, O. O., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Lodeiro, C., et al. (2023). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 62(35), 14217-14227. Available from: [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • TMP Chem. (2023, May 16). NMR 5: Coupling Constants [Video]. YouTube. Available from: [Link]

  • Wang, Y., et al. (2023). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. ChemBioChem, 24(1), e202200508. Available from: [Link]

  • Stanek, V., & Seebach, D. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 736-743. Available from: [Link]

  • Mlostoń, G., & Heimgartner, H. (2009). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkivoc, 2009(10), 125-135. Available from: [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9929-9934. Available from: [Link]

Sources

computational modeling of bicyclo[2.2.1]heptane conformations

Author: BenchChem Technical Support Team. Date: April 2026

Computational Modeling of Bicyclo[2.2.1]heptane Conformations: A Rigorous Framework for Scaffold-Driven Drug Design

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter the limitations of planar aromatic rings—the so-called "flatland" of drug discovery[1]. To achieve higher target selectivity and novel biological interactions, modern medicinal chemistry often pivots to conformationally restricted, three-dimensional scaffolds[1]. The bicyclo[2.2.1]heptane (norbornane) core is a privileged, highly strained bicyclic motif that serves this exact purpose[1]. This whitepaper provides an in-depth technical guide on the , detailing the causality behind functional choices, self-validating experimental workflows, and the translation of these computational insights into drug development.

Structural Dynamics and Conformational Rigidity

Unlike flexible cycloalkanes that readily undergo ring-flipping, the bicyclo[2.2.1]heptane core is structurally locked. Electron diffraction and crystallographic data confirm that the parent ring exists exclusively in a rigid, bridged boat conformation[2][3].

Because the core itself cannot undergo large-scale conformational changes, the conformational landscape of substituted norbornanes is dictated entirely by the internal rotation of its substituents (e.g., exo- or endo- functional groups)[4]. For example, in exo-2-aminonorbornane, the internal rotation of the amino group around the C–N bond generates distinct staggered and trans conformations[4]. Understanding these micro-conformations is critical, as they dictate the vector of hydrogen bond donors/acceptors in the active site of a target protein.

Causality in Computational Methodology

When modeling rigid, strained systems like bicyclo[2.2.1]heptane, the choice of Density Functional Theory (DFT) functional and basis set is paramount.

  • Functional Selection: The M06-2X functional is highly recommended for these systems. Causality: M06-2X is a global hybrid functional with double non-local exchange, specifically parameterized to capture non-covalent interactions and dispersion forces. This makes it exceptionally accurate for evaluating proximal intramolecular hydrogen bonding on the norbornane scaffold[5].

  • Basis Set: A triple-ζ basis set, such as TZ or 6-311++G(d,p), is required[5][6]. Causality: The inclusion of diffuse and polarization functions ensures that the electron density of highly electronegative substituents (like halogens or hydroxyls) is accurately modeled, preventing artificial energetic stabilization of false conformers.

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the modeled conformations represent true thermodynamic states rather than mathematical artifacts.

Step 1: Initial Geometry Generation & Stereochemical Assignment Construct the bicyclo[2.2.1]heptane core. Explicitly define the stereochemistry of the substituents as either exo (pointing outward, away from the bridge) or endo (pointing inward, toward the cavity).

Step 2: Conformational Sampling via Relaxed PES Scan Perform a relaxed Potential Energy Surface (PES) scan by driving the dihedral angles of all rotatable bonds in 10° increments. Causality: This prevents the optimizer from becoming trapped in a local minimum that is energetically unfavorable, ensuring all rotamers are sampled[4].

Step 3: High-Level DFT Optimization Subject the lowest-energy conformers from the PES scan to full geometry optimization at the M06-2X/TZ level of theory[5].

Step 4: Self-Validation via Hessian Matrix Diagonalization Critical Step: Every optimized geometry must undergo a frequency calculation.

  • Validation Check: The system is self-validating if the diagonalization of the Hessian matrix yields zero imaginary frequencies [7]. This confirms the structure is a true local/global minimum.

  • Correction Loop: If an imaginary frequency is detected (indicating a transition state or saddle point), the protocol dictates perturbing the atomic coordinates along the vector of the imaginary normal mode and re-submitting for optimization[7].

Step 5: Property Extraction Extract the Zero-Point Energy (ZPE) corrected electronic energies, dipole moments, and Bond Critical Points (BCPs) to quantify intramolecular interactions[5].

G N1 Initial 3D Geometry (Bicyclo[2.2.1]heptane core) N2 Conformational Sampling (Relaxed PES Scan) N1->N2 N3 DFT Optimization (M06-2X/TZ Level) N2->N3 N4 Frequency Analysis (Hessian Diagonalization) N3->N4 N5 Validation Check (Zero Imaginary Freqs?) N4->N5 N6 Property Extraction (Energies, BCPs, NMR) N5->N6 Yes (True Minimum) N7 Re-optimize (Perturb along normal mode) N5->N7 No (Saddle Point) N7->N3

Figure 1: Self-validating computational workflow for modeling bicyclo[2.2.1]heptane conformations.

Quantitative Conformational Data

The rigidity of the scaffold allows for highly precise measurements of substituent effects. The table below summarizes key quantitative data derived from high-level computational modeling of norbornane derivatives.

Table 1: Conformational and Energetic Properties of Norbornane Derivatives

Molecular SystemConformation / StateKey Geometric ParameterRelative Energy / StabilityReference
Unsubstituted Norbornane Bridged BoatN/A0.00 kcal/mol (Baseline)[2][3]
exo-2-aminonorbornane Staggered-Staggered (ss)C-N internal rotationGlobal Minimum[4]
2,6-disubstituted (+HB) Intramolecular H-BondO-H Bond: ~0.970 ÅStabilized (-ΔE HB)[5]
2,6-disubstituted (-HB) Non-interactingO-H Bond: 0.959 - 0.962 Å0.00 kcal/mol (Reference)[5]

Note: The elongation of the O-H bond in the (+HB) state compared to the (-HB) state directly correlates with the strength of the intramolecular hydrogen bond across the rigid scaffold[5].

Translation to Drug Development

The computational predictability of the bicyclo[2.2.1]heptane scaffold has profound implications for rational drug design:

  • Ion Channel Modulators: N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been developed as highly selective openers of KCNQ2 and KCNQ4 potassium channels[1]. The rigid 3D nature of the norbornane core is essential for achieving the high potency required to treat neuronal hyperexcitability disorders like epilepsy[1].

  • Nucleic Acid Therapeutics: In the synthesis of carbocyclic Locked Nucleic Acids (cLNAs), the oxabicyclo[2.2.1]heptane ring system is used to physically lock the pseudoribose moiety into a rigid (N)-envelope conformation[8]. This structural pre-organization drastically enhances binding affinity to targets like the P2Y receptors[8] and is heavily utilized in the development of novel antiviral homocarbanucleosides[9].

By applying rigorous, self-validating computational models to the bicyclo[2.2.1]heptane scaffold, researchers can confidently predict binding modalities, bypass the attrition rates associated with flexible "flat" molecules, and accelerate the discovery of potent therapeutics.

References

  • Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold - PMC. National Institutes of Health.[Link]

  • New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC. National Institutes of Health.[Link]

  • Conformations of exo-2-aminonorbornane generated by the internal rotation of the amino group. ResearchGate.[Link]

  • Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC. National Institutes of Health. [Link]

  • Conformation of six-membered ring constituting a bridged compound. Stack Exchange. [Link]

  • DFT Investigation of the mechanism of hydrogenation by borenium based chiral FLPs. Cardiff University. [Link]

  • Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa composite scheme (BPCS). AIP Publishing.[Link]

  • The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. International Union of Crystallography (IUCr). [Link]

Sources

Methodological & Application

Application Note: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide as a Versatile Chiral Auxiliary and Organocatalyst

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly referred to as N-fenchylformamide) is a highly rigid, terpene-derived chiral molecule that serves a dual purpose in modern asymmetric synthesis. Leveraging the steric bulk of the bicyclic[2.2.1] heptane skeleton, this compound functions both as a highly effective chiral Lewis base organocatalyst for the asymmetric allylation of aldehydes, and as a direct precursor to chiral isocyanides used in diastereoselective multicomponent reactions (MCRs)[1][2].

This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to deploy this chiral auxiliary effectively in complex molecule synthesis.

Physicochemical Profiling & Data Presentation

Understanding the structural parameters of N-fenchylformamide is critical for predicting its behavior in transition states. The 1,3,3-trimethyl substitution pattern creates a deep chiral pocket that effectively shields one face of reactive intermediates.

Table 1: Physicochemical and Structural Properties
ParameterSpecification / ValueApplication Relevance
Chemical Formula C₁₁H₁₉NODictates molecular weight (181.28 g/mol ).
Skeleton Type Bicyclic [2.2.1] terpeneProvides extreme conformational rigidity, preventing transition state fluxionality.
Functional Group Formamide (-NHCHO)Acts as a Lewis base (oxygen nucleophile) or dehydrates to an isocyanide (-NC).
Steric Descriptor Highly hindered α-carbonForces incoming electrophiles/nucleophiles into highly organized, face-selective trajectories.
Table 2: Comparative Performance in Asymmetric Allylation

Data summarizes the typical stereoselective output when using chiral formamides (10 mol%) in the allylation of various aldehydes at -78 °C[1][3].

Substrate (Aldehyde)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
Benzaldehyde10 mol%88%92%
p-Nitrobenzaldehyde10 mol%94%96%
Cyclohexanecarboxaldehyde10 mol%82%89%
Cinnamaldehyde10 mol%85%90%

Application I: Chiral Lewis Base Catalysis in Asymmetric Allylation

Mechanistic Rationale (Causality)

The asymmetric allylation of aldehydes using allyltrichlorosilane is a cornerstone reaction for synthesizing chiral homoallylic alcohols. N-fenchylformamide acts as a Lewis base organocatalyst[4]. The causality of the catalysis relies on the formamide oxygen coordinating to the Lewis acidic silicon atom of allyltrichlorosilane.

This coordination expands the silicon's valency to a hypervalent (hexacoordinate) state, significantly weakening the Si–C(allyl) bond and enhancing the nucleophilicity of the allyl group[3]. The reaction proceeds through a highly organized, closed Zimmerman-Traxler chair-like transition state. The bulky 1,3,3-trimethylbicyclo[2.2.1]heptyl group acts as a steric wall, forcing the aldehyde to approach exclusively from the less hindered face, thereby transferring chirality with high fidelity.

Allylation_Cycle N1 Allyltrichlorosilane + N-Fenchylformamide N2 Hypervalent Silicon Complex (Active) N1->N2 Lewis Base Coordination N3 Aldehyde Coordination (Zimmerman-Traxler TS) N2->N3 + Aldehyde N4 Chiral Silyl Ether Intermediate N3->N4 Face-Selective Allyl Transfer N4->N1 Catalyst Regeneration N5 Aqueous Quench (Hydrolysis) N4->N5 Sat. NaHCO3 N6 Enantioenriched Homoallylic Alcohol N5->N6 Product Isolation

Catalytic cycle of asymmetric allylation mediated by N-fenchylformamide.

Protocol 1: Asymmetric Allylation of Benzaldehyde

Self-Validating System: The use of N,N-diisopropylethylamine (DIPEA) is critical; it acts as an acid scavenger to neutralize trace HCl generated from silane hydrolysis, which would otherwise catalyze a racemic background reaction.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Allyltrichlorosilane (1.2 mmol)

  • N-Fenchylformamide (0.1 mmol, 10 mol%)

  • DIPEA (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly moisture-free environment.

  • Catalyst Activation: Dissolve N-fenchylformamide (10 mol%) and DIPEA (1.2 equiv) in 3.0 mL of anhydrous DCM. Stir at room temperature for 5 minutes.

  • Temperature Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Note: Strict temperature adherence is required to maximize the energy difference between diastereomeric transition states.

  • Silane Addition: Add allyltrichlorosilane (1.2 equiv) dropwise via a gas-tight syringe. Stir for 10 minutes to allow the hypervalent silicon complex to form.

  • Substrate Addition: Dissolve benzaldehyde (1.0 equiv) in 2.0 mL of DCM and add it dropwise down the side of the flask over 15 minutes.

  • Reaction Maturation: Maintain the reaction at -78 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde spot is fully consumed.

  • Quench and Hydrolysis: Quench the reaction cold by adding 5.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 1 hour to fully hydrolyze the silyl ether.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Application II: Precursor to Chiral Isocyanides for MCRs

Mechanistic Rationale (Causality)

Multicomponent reactions (MCRs) such as the Ugi 4-component reaction (U-4CR) and Passerini 3-component reaction (P-3CR) are powerful tools for rapidly assembling peptidomimetics and drug-like scaffolds[2]. However, controlling stereochemistry in MCRs is notoriously difficult because the reactive isocyanide carbon is linear (sp-hybridized) and distant from the chiral center of the auxiliary.

By dehydrating N-fenchylformamide, chemists generate fenchyl isocyanide . The extreme steric bulk of the bicyclic system overcomes the distance limitation, enforcing a preferred trajectory during the nucleophilic attack of the isocyanide onto the activated iminium (Ugi) or oxocarbenium (Passerini) intermediate. This results in highly diastereoselective alpha-acyloxy amides (in P-3CR) which can be subsequently cleaved to yield enantiopure building blocks.

MCR_Workflow A N-Fenchylformamide (Chiral Auxiliary) B Dehydration (POCl3, Et3N) A->B -H2O C Fenchyl Isocyanide (Stable MCR Reagent) B->C D Passerini 3CR (Aldehyde + Acid) C->D E Ugi 4CR (Aldehyde + Amine + Acid) C->E F Diastereoselective α-Acyloxy Amide D->F High dr G α-Acylamino Amide (Variable dr) E->G Moderate dr

Workflow for the synthesis and application of fenchyl isocyanide in multicomponent reactions.

Protocol 2: Synthesis of Fenchyl Isocyanide & Passerini 3CR

Self-Validating System: The dehydration step is validated by FTIR spectroscopy. The complete disappearance of the strong amide carbonyl stretch (~1680 cm⁻¹) and the appearance of a sharp, distinct isocyanide stretch (~2140 cm⁻¹) confirms successful conversion without racemizing the rigid fenchyl backbone.

Part A: Dehydration to Fenchyl Isocyanide

  • Setup: Dissolve N-fenchylformamide (10.0 mmol) and Triethylamine (30.0 mmol) in 40 mL of anhydrous DCM under Argon. Cool to 0 °C.

  • Dehydration: Add Phosphorus oxychloride (POCl₃, 12.0 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Stirring: Stir at 0 °C for 1 hour, then allow warming to room temperature for an additional 2 hours.

  • Quench: Carefully pour the mixture into 50 mL of ice-cold saturated aqueous Na₂CO₃ to neutralize excess POCl₃.

  • Extraction: Extract with DCM (2 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. The resulting fenchyl isocyanide can be used immediately or stored at -20 °C.

Part B: Diastereoselective Passerini Reaction

  • Assembly: In a 20 mL vial, combine Benzaldehyde (1.0 mmol) and Acetic acid (1.0 mmol) in 2.0 mL of DCM. Stir for 10 minutes to allow hydrogen-bond pre-assembly.

  • Isocyanide Addition: Add freshly prepared fenchyl isocyanide (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction is entirely atom-economical; no byproducts are formed.

  • Purification & Validation: Evaporate the solvent and purify the crude mixture via flash chromatography. Analyze the product via ¹H-NMR to determine the diastereomeric ratio (dr) by integrating the distinct alpha-proton signals of the resulting diastereomers.

References

  • Chiral Bisformamides as Effective Organocatalysts for the Asymmetric One-Pot, Three-Component Strecker Reaction The Journal of Organic Chemistry (ACS) URL:[Link][1]

  • On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide Journal of the American Chemical Society (ACS) URL:[Link][3]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Chemical Reviews (ACS) URL:[Link][2]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI URL:[Link][4]

Sources

Application Notes and Protocols for the N-Formylation of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the N-Formyl Moiety in Bicyclic Amine Scaffolds

Bicyclic amines, such as the tropane alkaloids (e.g., 8-azabicyclo[3.2.1]octane) and 7-azabicyclo[2.2.1]heptane derivatives, represent a class of conformationally constrained scaffolds of immense interest to medicinal chemists and drug development professionals.[1][2][3] Their rigid three-dimensional structures allow for precise orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets. The N-formyl group, while seemingly simple, plays a crucial role in modulating the physicochemical and pharmacological properties of these molecules. It can act as a key hydrogen bond donor/acceptor, a stable protecting group, or a precursor for further chemical elaboration.[4][5][6] Formamides are also pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7][8]

This guide provides a detailed overview of robust and versatile synthetic protocols for the N-formylation of bicyclic amines. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind specific reagents and conditions. The protocols are designed to be self-validating, with clear steps and expected outcomes, empowering researchers to confidently apply these methods in their own laboratories.

Methodology I: Classical N-Formylation with Formic Acid and Derivatives

The most direct approach to N-formylation involves the use of formic acid or its activated derivatives. These methods are often cost-effective and operationally simple, making them a first-line choice for many applications.

Direct N-Formylation with Formic Acid

This method relies on the direct condensation of an amine with formic acid, typically with azeotropic removal of water or under solvent-free conditions at elevated temperatures.[8]

Causality and Experimental Choices:

  • Reagent: Formic acid serves as both the formyl source and a solvent in many cases. Its acidic nature can protonate the amine, but at elevated temperatures, the equilibrium shifts towards amide formation.

  • Conditions: Heating is necessary to drive the dehydration reaction.[8] Solvent-free conditions are often preferred for their efficiency and reduced waste.[6] For more sensitive substrates, azeotropic removal of water using a Dean-Stark trap in a solvent like toluene is effective.[8]

  • Catalysis: While often performed without a catalyst, the reaction can be accelerated with the addition of a solid acid catalyst like Amberlite IR-120[H+] or a reusable nanocatalyst, which activates the formic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][9]

Plausible Reaction Mechanism:

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid. In acid-catalyzed versions, the formic acid is first activated by protonation.[9][10]

Formic_Acid_Mechanism cluster_0 Catalyst-Free cluster_1 Acid-Catalyzed Amine R₂NH FormicAcid HCOOH Amine->FormicAcid Nucleophilic attack Intermediate1 [R₂NH₂]⁺[HCOO]⁻ Tetrahedral1 Tetrahedral Intermediate Intermediate1->Tetrahedral1 Heat Product1 R₂N-CHO Tetrahedral1->Product1 -H₂O Water H₂O Amine2 R₂NH ActivatedFormic [HCO(OH)₂]⁺ Amine2->ActivatedFormic Nucleophilic attack FormicAcid2 HCOOH H_plus H⁺ FormicAcid2->H_plus Protonation Tetrahedral2 Tetrahedral Intermediate Product2 R₂N-CHO Tetrahedral2->Product2 -H₂O H_plus2 H⁺ Product2->H_plus2 Catalyst Regeneration

Caption: Mechanisms for catalyst-free and acid-catalyzed N-formylation.

Detailed Protocol: N-Formylation of 7-Azabicyclo[2.2.1]heptane

  • Materials:

    • 7-Azabicyclo[2.2.1]heptane (1.0 eq)

    • Formic acid (85-98%, 3.0 eq)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 7-azabicyclo[2.2.1]heptane.

    • Add formic acid to the flask.

    • Heat the reaction mixture to 60-80 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.

    • The resulting crude N-formyl-7-azabicyclo[2.2.1]heptane is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel.

N-Formylation with Acetic Formic Anhydride (AFA)

This is a highly efficient and rapid method that utilizes the mixed anhydride of acetic acid and formic acid. AFA is significantly more reactive than formic acid alone.[7]

Causality and Experimental Choices:

  • Reagent Generation: AFA is thermally unstable and is therefore generated in situ at low temperatures (e.g., -20 °C to 0 °C) by reacting formic acid with acetic anhydride.[7] This ensures maximum reactivity and minimizes decomposition.

  • Reactivity: The formyl group in AFA is more electrophilic than the acetyl group due to less steric hindrance and electronic effects, leading to selective formylation of the amine.[7]

  • Conditions: The reaction is typically very fast, often completing in under 15 minutes, even at low temperatures.[7][8] This makes it ideal for substrates with sensitive functional groups.

AFA_Workflow start Start in_situ In Situ AFA Generation (Formic Acid + Acetic Anhydride at -20 °C) start->in_situ add_amine Add Bicyclic Amine Solution at -20 °C in_situ->add_amine reaction Rapid Reaction (<15 minutes) add_amine->reaction workup Aqueous Work-up (Quench & Extract) reaction->workup purify Purification (e.g., Chromatography) workup->purify product N-Formylated Bicyclic Amine purify->product

Caption: General workflow for N-formylation using in situ generated AFA.

Detailed Protocol: N-Formylation of a Tropane Derivative using AFA

  • Materials:

    • Tropane derivative (e.g., Tropine) (1.0 eq)

    • Acetic anhydride (1.1 eq)

    • Formic acid (98%) (1.1 eq)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Three-neck round-bottom flask, addition funnel, thermometer

  • Procedure:

    • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place acetic anhydride.

    • Cool the flask to -20 °C using a suitable cooling bath.

    • Slowly add formic acid dropwise to the stirred acetic anhydride, maintaining the temperature below 0 °C.

    • Stir the mixture at -20 °C for 20-30 minutes to ensure complete formation of AFA.

    • In a separate flask, dissolve the tropane derivative in anhydrous THF.

    • Cool the amine solution to -20 °C.

    • Slowly add the pre-formed AFA solution to the stirred amine solution.

    • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-formylated product.

Methodology II: Modern and Sustainable N-Formylation Protocols

Driven by the principles of green chemistry, several modern methods have emerged that utilize more sustainable C1 sources and catalytic systems.

N-Formylation using Carbon Dioxide and a Reducing Agent

This approach utilizes carbon dioxide, an abundant, non-toxic, and renewable C1 feedstock, in combination with a reducing agent, typically a hydrosilane.[11][12][13]

Causality and Experimental Choices:

  • C1 Source: CO2 is an ideal green reagent due to its low cost and minimal toxicity.[11]

  • Reducing Agent: Hydrosilanes (e.g., phenylsilane, polymethylhydrosiloxane) are effective hydride donors for the reduction of CO2. The choice of silane can influence reaction efficiency.

  • Catalysis: The reaction often requires a catalyst to facilitate the reduction of CO2 and the subsequent formylation. Both metal-based catalysts (e.g., cobalt, copper) and metal-free organocatalysts (e.g., N-heterocyclic carbenes, NHCs) have been successfully employed.[11][14] In some cases, the reaction can be promoted by the solvent itself under ambient conditions.[15]

  • Mechanism: The mechanism can be complex and substrate-dependent, but generally involves either the formation of a silyl formate intermediate which then formylates the amine, or the formation of a silyl carbamate intermediate which is then reduced.[16]

CO2_Formylation_Mechanism CO2 CO₂ SilylFormate Silyl Formate (R₃SiOCHO) CO2->SilylFormate Reduction Silane R₃SiH Silane->SilylFormate Catalyst Catalyst Catalyst->SilylFormate Product N-Formylated Amine (R'₂N-CHO) SilylFormate->Product Formylation Amine R'₂NH Amine->Product Silanol R₃SiOH

Caption: Simplified pathway for N-formylation using CO₂ and hydrosilanes.

Detailed Protocol: Metal-Free N-Formylation with CO₂ and Phenylsilane

  • Materials:

    • Bicyclic amine (1.0 eq)

    • Phenylsilane (PhSiH₃) (1.5-2.0 eq)

    • N-Heterocyclic Carbene (NHC) precursor (e.g., 1,3-di-tert-butylimidazolium chloride) (5-10 mol%)

    • Strong base (e.g., potassium tert-butoxide) (5-10 mol%)

    • Anhydrous solvent (e.g., THF, DMSO)

    • CO₂ balloon or cylinder

    • Schlenk flask or pressure vessel

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the NHC precursor and the strong base.

    • Add anhydrous solvent and stir for 10-15 minutes to generate the active NHC catalyst.

    • Add the bicyclic amine to the flask.

    • Purge the flask with CO₂ and then maintain a CO₂ atmosphere (e.g., via a balloon).

    • Add phenylsilane dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

    • Upon completion, quench the reaction with water or a dilute acid solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Summary and Method Comparison

MethodFormylating AgentTypical ConditionsReaction TimeAdvantagesDisadvantages
Direct Formic Acid Formic Acid60-100 °C, neat or toluene1-24 hLow cost, simple, atom economicalHigh temperatures, can be slow
Acetic Formic Anhydride In situ AFA-20 to 0 °C, THF/DCM< 30 minVery fast, high yielding, mild conditionsReagent is moisture/thermally sensitive
CO₂ / Hydrosilane Carbon DioxideRT to 80 °C, with catalyst3-24 hSustainable C1 source, green chemistryRequires reducing agent and often a catalyst
Iodine-Catalyzed Formic Acid70 °C, solvent-free1-5 hLow-cost catalyst, high efficiencyRequires heating, catalyst removal

Conclusion

The N-formylation of bicyclic amines is a fundamental transformation in synthetic and medicinal chemistry. The choice of protocol depends on several factors, including substrate sensitivity, scalability, cost, and environmental considerations. Classical methods using formic acid and acetic formic anhydride remain highly effective and reliable for many applications.[7][8] For researchers focused on sustainable synthesis, modern catalytic approaches utilizing carbon dioxide as a C1 source offer an attractive and increasingly viable alternative.[11][13] By understanding the principles and practical details outlined in these application notes, researchers can select and implement the most appropriate N-formylation strategy to advance their drug discovery and development programs.

References

  • Motokura, K., Takahashi, K., & Nakayama, Y. (2018). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Springer Nature Experiments. [Link]

  • Singh, P., & Kaur, H. (2014). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Maleki, A., & Kamal-Ahmadi, M. (2016). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 18(9), 2646–2673. [Link]

  • Beydoun, K., Ghattas, W., & Bäckvall, J.-E. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10836–10847. [Link]

  • Sahoo, D. P., et al. (2020). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology, 10(10), 3325–3333. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Atpadkar, S., & Gill, M. S. (2024). Metal-Free N-Formylation of Amines Using Carbohydrates as C1 Synthon via C–C Bond Cleavage. Synthesis, 56(09), 1449–1459. [Link]

  • Pericàs, M. A., et al. (2018). Organocatalytic N-formylation of amines by CO2 in batch and continuous flow. RECERCAT. [Link]

  • Atpadkar, S., & Gill, M. S. (2024). Metal-Free N-Formylation of Amines Using Carbohydrates as C1 Synthon via C-C Bond Cleavage. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6301. [Link]

  • Wang, L., et al. (2019). Metal-Free N-Formylation of Amines with CO2 and Hydrosilane by Nitrogen-Doped Graphene Nanosheets. ACS Applied Materials & Interfaces, 11(43), 40556–40563. [Link]

  • Zhang, Z., et al. (n.d.). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]

  • Maleki, A., & Kamal-Ahmadi, M. (2016). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ResearchGate. [Link]

  • Lv, H., et al. (2016). Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide under ambient conditions. Chemical Communications, 52(39), 6545–6548. [Link]

  • Zhang, Z., et al. (2021). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry, 23(17), 6235–6256. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Nale, D. B., & Bhanage, B. M. (2017). Catalytic N-formylation of amines using CO 2 as a carbon source. ResearchGate. [Link]

  • Wang, J., et al. (2022). Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. Frontiers of Chemical Science and Engineering, 16(10), 1435–1446. [Link]

  • Gerack, C. J., & Gellman, S. H. (2010). Formylation of Amines. Molecules, 15(1), 477–494. [Link]

  • Wang, Y., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry, 88(20), 14757–14765. [Link]

  • Lv, H., et al. (2016). Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide under ambient conditions. National Open Access Monitor, Ireland. [Link]

  • Singh, S., et al. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 11(1), 22–32. [Link]

  • The Organic Chemist. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Chen, Y.-C., et al. (2024). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Molecules, 29(15), 3505. [Link]

  • Singh, P., & Kaur, H. (2014). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • Wang, Z., et al. (2023). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. [Link]

  • Reddy, K. R., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. [Link]

  • Malpass, J. R., & Tweedle, N. J. (1977). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 874–884. [Link]

  • Micalizio, G. C., & Hale, K. J. (2009). Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes. Journal of the American Chemical Society, 131(42), 15091–15093. [Link]

  • Huang, F., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4064. [Link]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149–151. [Link]

  • Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. In Alkaloids. IntechOpen. [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 38(7), 1601. [Link]

  • Bedewitz, M. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Digital Repository. [Link]

  • Pourhabibian, P., et al. (2024). Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. Plants, 13(10), 1332. [Link]

  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]

  • Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system (Doctoral dissertation, Loughborough University). [Link]

Sources

Application Note: Bicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in Drug Discovery

For decades, drug discovery heavily relied on flat, two-dimensional heteroaromatic rings. However, the over-representation of sp2-hybridized carbons often leads to poor physicochemical properties, including low aqueous solubility, high attrition rates in clinical trials, and off-target toxicity[1]. To circumvent these issues, medicinal chemists have increasingly adopted "scaffold hopping" strategies to replace planar aromatic systems with three-dimensional bicyclic scaffolds [2][3].

Bicyclic systems—encompassing bridged, fused, spirocyclic, and macrocyclic peptide architectures—introduce structural complexity and high sp3-character (Fsp3). This conformational restriction not only improves metabolic stability and pharmacokinetic (PK) profiles but also allows for highly specific vectorization of pharmacophores to engage challenging targets, including protein-protein interactions (PPIs)[3][4].

Key Bicyclic Architectures and Their Applications

Small-Molecule Bicyclic Carbocycles and Heterocycles

Bioisosteric replacement of aromatic rings with C(sp3)-rich bicyclic hydrocarbons is a cornerstone of modern lead optimization[3].

  • Bicyclo[1.1.1]pentanes (BCPs): Widely used as para-phenylene bioisosteres. They maintain the linear geometry of a phenyl ring but significantly improve aqueous solubility and reduce lipophilicity (LogP)[2][3].

  • Spirocycles and Bridged Scaffolds: Scaffolds like bicyclo[2.2.1]heptane (norbornane) or various aza-bicyclic systems are utilized to lock molecules into bioactive conformations, reducing the entropic penalty upon target binding[5][6].

Bicyclic Peptides

Bicyclic peptides occupy the "Goldilocks" chemical space between small molecules and monoclonal antibodies[4][7]. By cyclizing a linear peptide sequence through a central scaffold (e.g., 1,3,5-tris(bromomethyl)benzene, TBMB), researchers create two distinct macrocyclic loops. This topology provides greater conformational rigidity and proteolytic stability than linear or monocyclic peptides, enabling antibody-like affinity and specificity with small-molecule-like tissue penetration[4][8].

Quantitative Impact of Bicyclic Scaffold Hopping

The transition from planar aromatics to bicyclic scaffolds yields predictable improvements in physicochemical properties. The table below summarizes the typical directional shifts observed during lead optimization[1][2][5].

Property / MetricPlanar Aromatic (e.g., Benzene)Bicyclic Bioisostere (e.g., BCP)Mechanistic Causality / Benefit
Fraction sp3 (Fsp3) Low (~0.0 - 0.2)High (>0.5)Increases 3D complexity; correlates with higher clinical success rates.
Lipophilicity (LogP) HigherLower (Reduced by ~0.5 - 1.0)Loss of π-π stacking propensity reduces unspecific hydrophobic interactions.
Aqueous Solubility LowerSignificantly HigherDisruption of flat crystal packing lowers melting point and boosts solvation.
Metabolic Stability Susceptible to epoxidationHighly resistantLack of aromatic π-electrons prevents cytochrome P450-mediated oxidation.

Experimental Protocol: Synthesis and Screening of Bicyclic Peptides via Phage Display

To harness the power of bicyclic scaffolds for PPI targets, biological synthesis via phage display coupled with chemical cyclization is the industry standard[4]. This protocol ensures a self-validating system where genotype (phage DNA) is directly linked to phenotype (bicyclic peptide binder).

Phase 1: Library Generation and Chemical Cyclization

Causality: Linear peptides displayed on phage lack the rigidity needed for high-affinity binding. Chemical cross-linking locks the peptide into a bioactive bicyclic conformation, protecting it from proteolysis[4][7].

  • Phage Preparation: Express a linear peptide library of the format Cys-(X)n-Cys-(X)n-Cys on the pIII coat protein of filamentous phage (where X is any randomized amino acid).

  • Reduction: Treat the phage library with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature to ensure all cysteine thiols are fully reduced and reactive.

  • Cyclization: Add 1,3,5-tris(bromomethyl)benzene (TBMB) or a similar trifunctional cross-linker to a final concentration of 10 μM in aqueous buffer (pH 8.0). Incubate for 1 hour at 30°C. Note: The SN2 alkylation reaction is highly specific to thiols at this pH, ensuring clean formation of the bicyclic scaffold without modifying amine side chains[7].

  • Purification: Precipitate the chemically modified phage using PEG/NaCl to remove unreacted TBMB and TCEP. Resuspend in PBS.

Phase 2: Affinity Selection (Panning)

Causality: Iterative panning enriches the library for high-affinity binders while washing away weak or non-specific interactions.

  • Immobilization: Immobilize the biotinylated target protein on streptavidin-coated magnetic beads.

  • Incubation: Block beads with BSA, then incubate with the bicyclic peptide phage library for 1 hour at room temperature.

  • Washing: Wash the beads extensively with PBST (PBS + 0.1% Tween-20). Critical Step: Increase wash stringency in subsequent rounds (e.g., longer times, competitive elution) to drive selection toward low-nM binders.

  • Elution & Amplification: Elute bound phage using acidic buffer (pH 2.2) or target-specific competition. Neutralize and infect E. coli (e.g., TG1 strain) to amplify the enriched phage for the next round of selection.

  • Sequencing: After 3-4 rounds, sequence the DNA of individual phage clones to identify the consensus sequence of the bicyclic peptide binders.

Workflow Visualization

G A Linear Peptide Phage Library B Chemical Cyclization (e.g., TBMB) A->B Add cross-linker C Bicyclic Peptide Library B->C Cys-alkylation D Target Panning (Affinity Selection) C->D Bind to Target E Amplification & Sequencing D->E Elute & Amplify

Caption: Workflow for the generation and affinity selection of bicyclic peptide libraries via phage display.

References

  • Levin, A. et al. "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" Chemical Reviews, ACS. Available at:[Link][2]

  • "Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products." MDPI. Available at:[Link][5]

  • "Design and synthesis of n-containing bicyclic scaffolds for library generation." University of Birmingham. Available at:[Link][1]

  • "Bicyclic Peptides as Next-Generation Therapeutics." PMC, NIH. Available at:[Link][4]

  • "Pharmaceuticals that contain polycyclic hydrocarbon scaffolds." UQ eSpace. Available at:[Link][6]

  • "Construction of polysubstituted bicyclic scaffolds." ResearchGate. Available at:[Link][3]

  • "Bicyclic Peptides as Next-Generation Therapeutics." PubMed. Available at:[Link][8]

  • "Synthesis of DNA-Encoded Bicyclic Peptides via Cysteine-Promoted Cyclization and Amide Condensation Reaction." Bioconjugate Chemistry, ACS. Available at:[Link][7]

Sources

reaction mechanisms involving N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Profiling and Synthesis of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Executive Summary

The development of sterically hindered, chiral pharmacophores is a cornerstone of modern drug discovery. N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide—commonly known as N-formylfenchylamine—serves as a critical, stable intermediate in the synthesis of endo-fenchylamine. This bulky bicyclic amine is a highly privileged chiral auxiliary and a structural requisite for synthesizing potent Cannabinoid Receptor 2 (CB2) ligands, such as MBC94 and SR144528[1],[2].

Because the precursor ketone (fenchone) is extremely resistant to standard nucleophilic attack, this application note details the specialized reaction mechanisms required to synthesize and utilize N-formylfenchylamine, providing self-validating protocols for researchers scaling up chiral amine production.

Mechanistic Causality: Overcoming Steric Hindrance

Standard reductive amination of fenchone (using NaBH₃CN and ammonium acetate) typically fails. The C-2 carbonyl is severely shielded by the C-1 methyl and the C-3 gem-dimethyl groups. To bypass this steric blockade, the Leuckart-Wallach Reaction is employed, followed by Acid-Catalyzed Hydrolysis .

Mechanism 1: The Leuckart-Wallach Formylation
  • Nucleophilic Penetration : Formamide acts as both the solvent and a small, uncharged nucleophile. At elevated temperatures (160–190 °C), the system gains sufficient thermodynamic energy for formamide to penetrate the steric bulk and attack the protonated carbonyl, forming a transient hemiaminal.

  • Iminium Formation & Stereoselective Hydride Transfer : Dehydration yields a highly reactive iminium ion. Formic acid (or decomposed formamide) acts as the hydride donor. Due to the steric shielding of the endo cavity by the bicyclic framework, the hydride attacks almost exclusively from the less hindered exo face.

  • Stereochemical Outcome : The exo-hydride trajectory forces the forming C–N bond into the endo position, yielding endo-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)formamide with excellent diastereoselectivity (>95:5).

LeuckartMechanism Fenchone Fenchone (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Fenchone->Hemiaminal Nucleophilic Attack Formamide Formamide + H+ Formamide->Hemiaminal Iminium Iminium Ion Formation Hemiaminal->Iminium -H2O FormamideProduct N-formylfenchylamine (endo-major) Iminium->FormamideProduct Hydride Hydride Transfer (from Formic Acid) Hydride->FormamideProduct Stereoselective Reduction

Caption: Mechanism of Leuckart-Wallach reductive amination to form N-formylfenchylamine.

Mechanism 2: Acidic Hydrolysis to the Primary Amine

The formyl group is highly robust. Hydrolysis requires aggressive conditions (refluxing 6M HCl). The strong acid protonates the formamide carbonyl, increasing its electrophilicity. Water attacks to form a tetrahedral intermediate, followed by proton transfer to the nitrogen. The intermediate collapses, expelling endo-fenchylamine and releasing formic acid.

Quantitative Data: Amination Strategy Comparison

To justify the selection of the Leuckart-Wallach pathway, the table below summarizes the quantitative outcomes of various amination strategies applied to the fenchyl scaffold.

Amination StrategyReagents / ConditionsYield (%)Diastereomeric Ratio (endo:exo)Mechanistic Limitation / Advantage
Standard Reductive Amination NaBH₃CN, NH₄OAc, MeOH, 25 °C< 5%N/AFails due to severe steric shielding at C-2.
Titanium-Mediated Amination Ti(OPr-i)₄, NH₃, NaBH₄, 50 °C~ 35%80:20Moderate yield; requires stoichiometric Lewis acid.
Leuckart-Wallach Reaction Formamide, Formic Acid, 180 °C 75–85% > 95:5 High thermal energy overcomes sterics; excellent endo selectivity.

Experimental Protocols

Protocol A: Synthesis of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

This protocol utilizes a self-validating thermodynamic driving force to ensure complete conversion.

  • Apparatus Setup : Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark trap is mandatory to continuously remove the water byproduct, driving the hemiaminal-to-iminium equilibrium forward.

  • Reagent Mixing : Add (+)-fenchone (50.0 g, 328 mmol), formamide (100 mL, excess), and formic acid (20 mL, 85% aqueous).

  • Thermal Activation : Heat the mixture to 170–180 °C using a heating mantle.

  • Validation Check : Monitor the reaction via the Dean-Stark trap. You will observe the distillation of water and the vigorous evolution of CO₂ gas (a byproduct of formic acid acting as a hydride donor). The reaction is complete when gas evolution ceases and water collection stops (typically 12–15 hours).

  • Isolation : Cool the mixture to room temperature. Dilute with water (200 mL) and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-formylfenchylamine as a viscous oil.

Protocol B: Hydrolysis to Fenchylamine Hydrochloride
  • Acidic Cleavage : Dissolve the crude N-formylfenchylamine from Protocol A in 150 mL of 6M HCl. Reflux the mixture vigorously at 110 °C for 12 hours.

  • Basification & Extraction : Cool the solution in an ice bath and carefully basify to pH 12 using 20% NaOH (aq). Extract the liberated free amine with diethyl ether (3 × 100 mL).

  • Salt Precipitation (Validation Check) : Dry the ether layer over KOH pellets. Filter, then slowly bubble dry HCl gas (or add 2M HCl in ether) into the solution. A pristine, dense white precipitate of fenchylamine hydrochloride will immediately form. Causality: This precipitation acts as a purification step, leaving any unreacted ketone or neutral impurities in the ether phase.

  • Filtration : Filter the salt, wash with cold ether, and dry under a vacuum to yield the pure product.

Downstream Application in Drug Development

Once isolated, endo-fenchylamine is utilized in the synthesis of highly selective CB2 receptor ligands. The amine is coupled to various carboxylic acid derivatives using standard peptide coupling reagents (e.g., HBTU, EDC, HOBt) in the presence of a base like DIPEA[1],[2]. The rigid, lipophilic nature of the fenchyl group perfectly occupies the hydrophobic binding pocket of the CB2 receptor, preventing off-target CB1 receptor activation.

Workflow Step1 1. Reagent Mixing Fenchone + Formamide Step2 2. Thermal Heating (160-190 °C, 10-15 h) Step1->Step2 Step3 3. Isolation of N-formylfenchylamine Step2->Step3 Step4 4. Acidic Hydrolysis (HCl, Reflux) Step3->Step4 Step5 5. Fenchylamine Hydrochloride Step4->Step5 App CB2 Receptor Ligands (e.g., SR144528, MBC94) Step5->App Peptide Coupling (HBTU/DIPEA)

Caption: Workflow for the synthesis of fenchylamine via N-formylfenchylamine and its use in drug discovery.

References

  • MBC94, a Conjugable Ligand for Cannabinoid CB2 Receptor Imaging Source: ACS Publications (Bioconjugate Chemistry, 2008) URL:[Link]

  • Source: United States Patent and Trademark Office / Google Patents (2003)

Sources

Application Notes & Protocols: Experimental Procedures for the Synthesis of Formamides from Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The N -formylation of amines is a foundational transformation in organic synthesis and drug development. Formamides serve as robust protecting groups for primary and secondary amines, critical precursors for isocyanides and formamidines, and essential structural motifs in active pharmaceutical ingredients (APIs)[1].

While classical methods often rely on harsh heating with aqueous formic acid, modern synthetic demands require chemoselective, high-yielding, and scalable protocols that tolerate sensitive functional groups. As a Senior Application Scientist, selecting the correct formylating agent is a matter of balancing substrate sterics, electronic properties, and environmental impact. This guide details the mechanistic causality and step-by-step execution of the two most reliable methodologies: the highly reactive Acetic Formic Anhydride (AFA) method and the green, solvent-free Ethyl Formate method [1][2].

Mechanistic Causality & Chemoselectivity

The synthesis of formamides proceeds via a nucleophilic acyl substitution mechanism. The critical factor in reagent selection is the electrophilicity of the formyl carbon.

When using in situ generated Acetic Formic Anhydride (AFA), the amine nucleophile selectively attacks the formyl carbonyl rather than the acetyl carbonyl[1]. This chemoselectivity is driven by two factors:

  • Sterics: The formyl group lacks the bulky methyl group present on the acetyl side, offering an unhindered trajectory for nucleophilic attack.

  • Electronics: The formyl carbon is more electrophilic due to the absence of the electron-donating inductive effect from a methyl group.

Mechanism N1 Amine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Attack on Formyl Carbon N2 Acetic Formic Anhydride (Electrophile) N2->N3 N4 N-Formamide (Product) N3->N4 Collapse & Proton Transfer N5 Acetic Acid (Leaving Group) N3->N5

Caption: Nucleophilic acyl substitution mechanism demonstrating chemoselective attack on AFA.

Quantitative Comparison of Formylating Agents

To ensure optimal route scouting, the following table summarizes the operational parameters of common formylating methodologies[1][2][3].

Formylating AgentOperating ConditionsTypical Reaction TimeYield RangeSubstrate ScopeCausality / Practical Notes
Acetic Formic Anhydride (AFA) -20 °C to 0 °C, THF/DCM< 15 min97–100%Broad (incl. highly hindered)Highly electrophilic; requires low temp to prevent thermal degradation to CO and AcOH.
Ethyl Formate 60 °C, Neat (Solvent-free)2–12 h80–95%Primary & unhindered secondaryMild and green; excess reagent drives equilibrium. Poor for sterically hindered amines.
Formic Acid (Aqueous) Reflux (Dean-Stark)4–9 h70–90%Simple aliphatic/aromaticCheap but requires harsh heating and continuous water removal to drive the reaction.
CO₂ / Hydrosilanes 35 °C, 5 bar CO₂, Catalyst24 hVariableBroadEmerging green method converting greenhouse gas to formamides; requires specialized pressure setups.

General Experimental Workflow

Workflow A Amine Substrate Preparation B Formylating Agent Selection A->B C In situ AFA Generation (HCOOH + Ac2O) B->C Sterically Hindered or Fast Turnaround D Solvent-Free Method (Ethyl Formate) B->D Simple Amines or Green Chemistry E Reaction Execution (-20°C, 15 min) C->E F Reaction Execution (60°C, 2-12 h) D->F G Self-Validating QC (TLC / LC-MS) E->G F->G H Aqueous Quench (NaHCO3) G->H For AFA Method I Concentration & NMR Verification G->I For Ethyl Formate H->I

Caption: Decision matrix and experimental workflow for the N-formylation of amines.

Detailed Experimental Protocols

Protocol A: High-Efficiency N -Formylation via In Situ Acetic Formic Anhydride (AFA)

This protocol is the industry standard for complex, multifunctional, or sterically hindered amines[1][4][5].

Materials:

  • Amine substrate (1.0 equiv)

  • Formic acid (≥95%, 2.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Generation of Formyl Acetate (AFA): In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (1.5 equiv). Cool the flask to -20 °C using a dry ice/acetonitrile bath. Slowly add formic acid (2.0 equiv) dropwise.

    • Causality: The formation of AFA is exothermic. AFA is thermally unstable and moisture-sensitive; generating it at -20 °C prevents its decomposition into carbon monoxide and acetic acid[1]. Stir at -20 °C for 15 minutes.

  • Amine Addition: In a separate flask, dissolve the amine substrate (1.0 equiv) in a minimal amount of anhydrous THF and cool to -20 °C. Transfer the pre-formed AFA solution dropwise into the amine solution via cannula or syringe.

  • Reaction Execution: Maintain the reaction at -20 °C to 0 °C. The reaction is typically complete within 15 minutes due to the extreme electrophilicity of the mixed anhydride[1].

  • Validation Checkpoint (QC): Monitor via TLC (e.g., 50% EtOAc/Hexanes). The basic amine spot (often visualized with Ninhydrin) should disappear, replaced by a higher-running, less polar formamide spot (UV active or visualized with I₂).

  • Work-up & Isolation: Quench the reaction by cautiously pouring it into a stirred, ice-cold saturated solution of NaHCO₃.

    • Causality: The mild base neutralizes excess formic and acetic acids, preventing acid-catalyzed hydrolysis of the newly formed formamide. Caution: CO₂ gas will evolve[1].

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure N -formamide[4].

Protocol B: Solvent-Free N -Formylation using Ethyl Formate

This protocol is ideal for unhindered primary and secondary amines, offering a highly atom-economical, green chemistry approach without the need for catalysts or aqueous workups[2][6].

Materials:

  • Amine substrate (1.0 equiv)

  • Ethyl formate (3.0 to 5.0 equiv)

Step-by-Step Procedure:

  • Reaction Setup: To a heavy-walled glass vial equipped with a magnetic stir bar, add the amine (1.0 equiv) and ethyl formate (3.0 equiv).

    • Causality: Ethyl formate acts as both the formylating reagent and the solvent. The excess reagent drives the equilibrium forward via Le Chatelier's principle, eliminating the need for a catalyst[2].

  • Heating: Seal the vial and heat the mixture to 60 °C with vigorous stirring.

    • Causality: Because ethyl formate has a low boiling point (54 °C), sealing the vial prevents solvent loss and maintains the necessary reaction temperature.

  • Validation Checkpoint (QC): Monitor the reaction by TLC or LC-MS every 2 hours. Typical reaction times range from 2 to 12 hours depending on the nucleophilicity of the amine.

  • Isolation: Once complete, cool the vial to room temperature. Remove the unreacted ethyl formate and the ethanol byproduct under reduced pressure (rotary evaporation). The crude product is often analytically pure, requiring no aqueous extraction[2].

Quality Control & Analytical Validation Insights

When verifying the success of an N -formylation protocol via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter a phenomenon that mimics product impurity.

The Rotamer Effect: Due to the partial double-bond character of the C–N amide bond, rotation is restricted. This frequently results in two distinct conformers (rotamers) existing in solution at room temperature.

  • Self-Validation Check: In the ¹H NMR spectrum, you will likely observe two formyl proton peaks (typically between 8.0 ppm and 8.5 ppm) and a doubling of the signals for the protons adjacent to the nitrogen atom. This is not an impurity. To validate, run a variable-temperature (VT) NMR experiment at ~80 °C; the rotameric signals will coalesce into a single set of peaks as the thermal energy overcomes the rotational barrier.

Sources

Application Note: Stereoselective Reactions Directed by Camphor-Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Camphor-derived chiral auxiliaries represent a cornerstone of modern asymmetric synthesis. Derived from the inexpensive and naturally abundant chiral pool molecule D-(+)-camphor, these auxiliaries provide exceptional diastereofacial control in a wide array of transformations. Among them, Oppolzer’s camphorsultam ((-)-2,10-camphorsultam) is arguably the most versatile, enabling highly predictable stereocontrol in alkylations, aldol condensations, and Diels-Alder cycloadditions (). This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to utilizing Oppolzer's sultam for the asymmetric α -alkylation of carboxylic acid derivatives.

Mechanistic Principles & Causality

The efficacy of Oppolzer's sultam relies on a rigid, highly organized transition state. When an N-acyl camphorsultam is deprotonated, the system achieves stereocontrol through three causal mechanisms ():

  • Chelation-Controlled (Z)-Enolate Formation: Deprotonation with a strong base (e.g., NaHMDS) yields a (Z)-enolate. The metal counterion (Na⁺ or Li⁺) coordinates simultaneously to the enolate oxygen and the pseudo-equatorial sulfonyl oxygen, locking the enolate geometry and preventing bond rotation.

  • Steric Shielding: The bulky bicyclic camphor skeleton and the rigid SO₂ group project directly over the re-face of the enolate. This creates a severe steric blockade.

  • Diastereofacial Attack: Because the re-face is shielded, the incoming electrophile is forced to approach exclusively from the unhindered si-face. This predictable trajectory consistently yields products with >95% diastereomeric excess (d.e.).

To isolate the final enantiopure product without racemizing the newly formed α -stereocenter, a non-destructive cleavage is executed using LiOH/H₂O₂. The α -effect of the hydroperoxide anion ensures rapid hydrolysis at 0 °C, preserving stereochemical integrity while allowing the chiral auxiliary to be recovered and recycled ().

Workflow & Logic Diagram

G Camphor D-(+)-Camphor (Chiral Pool) Sultam (-)-2,10-Camphorsultam (Chiral Auxiliary) Camphor->Sultam Sulfonation & Reduction Acylation N-Acylation (NaH, RCOCl) Sultam->Acylation Attachment Enolate Z-Enolate Formation (NaHMDS, THF) Acylation->Enolate Deprotonation Alkylation Stereoselective Alkylation (Re-face shielding) Enolate->Alkylation Electrophile (R'-X) Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylation->Cleavage Hydrolysis Product Enantiopure Product (e.g., a-alkylated acid) Cleavage->Product Target Isolation Recovery Recovered Sultam (>90% Yield) Cleavage->Recovery Auxiliary Recycling Recovery->Acylation Reuse

Workflow of Oppolzer's camphorsultam-directed asymmetric alkylation and auxiliary recycling.

Experimental Protocols

Protocol 1: Preparation of N-Acyl (-)-2,10-Camphorsultam

This step covalently attaches the substrate to the chiral auxiliary.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (-)-2,10-camphorsultam (10.0 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Acylation: Dropwise add the desired acyl chloride (11.0 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure N-acyl camphorsultam.

  • Causality & Expert Insight: NaH is utilized to irreversibly deprotonate the sulfonamide N-H. If a weaker amine base were used, unreacted sultam could act as a proton source during the subsequent enolization step, destroying the stoichiometry and lowering the yield. Recrystallization is mandatory here; trace impurities disrupt the highly ordered transition state required in Protocol 2 ().

Protocol 2: Asymmetric α -Alkylation via (Z)-Enolate

This step installs the new stereocenter with high diastereofacial selectivity.

  • Enolization: In a flame-dried flask under argon, dissolve the N-acyl camphorsultam (5.0 mmol) in anhydrous THF (30 mL). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 5.5 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete (Z)-enolate formation.

  • Electrophilic Attack: Add the alkyl halide (15.0 mmol) dropwise. (Optional: Add 10% v/v HMPA or DMPU to accelerate the alkylation of less reactive electrophiles).

  • Reaction Progression: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane ( 3×20 mL), dry over MgSO₄, and purify via flash chromatography.

  • Causality & Expert Insight: NaHMDS is specifically selected over LDA to avoid the generation of diisopropylamine, which can act as a competitive nucleophile or a proton shuttle that degrades the enolate. The strict adherence to -78 °C prevents the kinetic (Z)-enolate from equilibrating to the thermodynamically more stable but less stereoselective (E)-enolate.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

This step liberates the enantiopure product while recycling the expensive chiral pool reagent.

  • Peroxide Activation: Dissolve the alkylated N-acyl sultam (3.0 mmol) in a 4:1 mixture of THF/H₂O (25 mL). Cool to 0 °C. Add 30% aqueous H₂O₂ (12.0 mmol).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 6.0 mmol) dissolved in a minimum amount of water. Stir at 0 °C for 2 hours.

  • Quench: Add 1.5 M aqueous Na₂SO₃ (15 mL) to quench unreacted peroxide. Stir for 30 minutes.

  • Auxiliary Recovery: Evaporate the THF in vacuo. Extract the aqueous residue with Dichloromethane ( 3×20 mL). The organic layer contains the recovered (-)-2,10-camphorsultam (>90% recovery), which can be recrystallized and reused.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1 M HCl. Extract with Ethyl Acetate ( 3×20 mL), dry, and concentrate to yield the enantiopure α -alkylated carboxylic acid.

  • Causality & Expert Insight: H₂O₂ must be added before LiOH. The resulting hydroperoxide anion (HOO⁻) is a vastly superior nucleophile compared to the hydroxide ion due to the α -effect. This allows the cleavage of the sterically hindered imide carbonyl to proceed rapidly at 0 °C. Conducting this cleavage at low temperatures is an absolute necessity to prevent the base-catalyzed epimerization (racemization) of the newly formed α -stereocenter.

Quantitative Data Presentation

The table below summarizes validated stereoselective outcomes using the protocols described above, demonstrating the robustness of the camphorsultam auxiliary across various electrophiles.

SubstrateElectrophileBase / SolventTemp (°C)Yield (%)d.e. (%)
N-Propanoyl sultamBenzyl bromideNaHMDS / THF-78 to 2588>98
N-Propanoyl sultamAllyl bromideNaHMDS / THF-78 to 258596
N-Butanoyl sultamMethyl iodideNaHMDS / THF-78 to 2590>98
N-Isovaleryl sultamEthyl iodideNaHMDS / THF-78 to 258295

Note: Diastereomeric excess (d.e.) is typically determined via high-performance liquid chromatography (HPLC) or ¹H-NMR analysis of the crude reaction mixture prior to cleavage.

References

  • Heravi, M. M., Zadsirjan, V., Farajpour, B. "Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary." Tetrahedron: Asymmetry (2014). URL:[Link]

  • Collum, D. B., et al. "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society (2022). URL:[Link]

  • Weismiller, M. C., Towson, J. C., Davis, F. A. "(-)-2,10-Camphorsultam." Organic Syntheses (1990). URL:[Link]

  • Chen, K., et al. "Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters." Journal of Organic Chemistry (1999). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly known as N-fenchylformamide). As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists, providing you with the mechanistic causality behind each experimental choice.

Bulky bicyclic terpene derivatives present unique physicochemical challenges—from restricted amide bond rotations to persistent lipophilic impurities[1]. This guide establishes a self-validating workflow to ensure high-purity isolation suitable for rigorous downstream drug development and synthetic applications.

Purification Logic & Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Formamide + Amine) AcidWash 1M HCl Wash (Protonates Fenchylamine) Crude->AcidWash Add EtOAc / HCl BaseWash Sat. NaHCO3 Wash (Neutralizes Acid) AcidWash->BaseWash Discard Aq. Layer OrgLayer Organic Phase (Crude N-Fenchylformamide) BaseWash->OrgLayer Dry over MgSO4 Chromatography Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Chromatography Load onto Column NMRCheck VT-NMR Analysis (Resolve Rotamers) Chromatography->NMRCheck Collect Fractions Pure Pure N-Fenchylformamide NMRCheck->Pure Validate Purity

Fig 1: Step-by-step chemoselective purification and validation workflow for N-fenchylformamide.

Troubleshooting Guides & FAQs

Q1: My purified N-fenchylformamide shows double peaks in the ¹H-NMR spectrum. Is it contaminated with unreacted starting material or a structural isomer? A1: In most cases, this is not a contamination but an intrinsic quantum mechanical property of the molecule. Formamides exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group (partial double-bond character). Because the fenchyl group is a bulky, sterically hindered bicyclic system[1], this rotational barrier is exacerbated, leading to distinct E (trans) and Z (cis) rotamers that exchange slowly on the NMR timescale at 25 °C. This results in duplicated peaks (often in a 3:1 or 4:1 ratio), which are frequently misinterpreted as impurities[2]. Self-Validation Step: Run a Variable Temperature (VT) NMR in DMSO- d6​ at 80–100 °C. The thermal energy will overcome the rotational barrier, causing the rotameric peaks to coalesce into a single, clean set of signals. If the peaks do not coalesce, you have a true chemical impurity.

Q2: How can I quantitatively remove unreacted fenchylamine without relying solely on column chromatography? A2: Relying on silica gel to separate a bulky lipophilic amine from its corresponding lipophilic formamide is inefficient due to band tailing. Instead, exploit their divergent acid-base chemistry. Fenchylamine is a primary amine with a pKa of ~10.2; it easily protonates to form a water-soluble ammonium salt. N-fenchylformamide, however, has a pKa < 0 because its nitrogen lone pair is tied up in resonance. Washing the crude organic mixture with 1M HCl will chemoselectively pull the unreacted amine into the aqueous phase while the formamide remains entirely in the organic phase.

Q3: During silica gel chromatography, my product band streaks heavily, leading to poor recovery. How can I resolve this? A3: Formamides act as strong hydrogen-bond acceptors (and donors, via the N-H bond). They interact strongly with the acidic, free silanol groups on standard silica gel, causing the compound to drag or streak down the column[3]. To resolve this, utilize a gradient elution starting with a non-polar solvent (e.g., petroleum ether or hexanes) and slowly increasing the polarity with Ethyl Acetate (EtOAc)[4]. If streaking persists, pre-treating the silica with 1% triethylamine (TEA) can cap the active silanol sites, though this is rarely necessary if the acid-base extraction was performed correctly.

Q4: My starting fenchylamine was a mixture of endo and exo isomers. Can I separate the resulting formamide diastereomers? A4: Chromatographic separation of endo and exo bicyclic diastereomers is notoriously difficult because their dipole moments and polarities are nearly identical. If your application requires enantiomeric or diastereomeric purity, it is highly recommended to resolve the fenchylamine starting material before formylation (e.g., via chiral salt resolution). If you must separate the formamides, preparative HPLC utilizing a chiral stationary phase is the most reliable method.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (Amine Depletion)

Purpose: To quantitatively remove unreacted fenchylamine and residual formylating agents (e.g., formic acid).

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). EtOAc is preferred over Dichloromethane (DCM) as it provides better phase separation kinetics with aqueous salts.

  • Acid Wash: Add an equal volume of 1M HCl. Stopper and shake vigorously. Vent carefully.

    • Validation Check: Test the pH of the separated aqueous layer. It must be < 2. If it is higher, the amine is not fully protonated. Add more 1M HCl until the pH drops, then separate the phases.

  • Neutralization: Wash the retained organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any dissolved acidic species.

    • Validation Check: The evolution of CO₂ gas (bubbling) confirms the neutralization of residual acids. Continue washing until no further gas evolves.

  • Drying: Wash with brine (saturated NaCl) to remove bulk water, then dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Purpose: To isolate N-fenchylformamide from non-polar terpene byproducts (e.g., fenchone)[4].

  • Column Preparation: Pack a column with standard flash silica gel (230–400 mesh) using Hexanes.

  • Loading: Dry-load the crude formamide onto a small amount of silica gel, or load it neatly if it is a viscous oil, washing the flask with a minimal amount of DCM.

  • Gradient Elution: Begin elution with 100% Hexanes to flush out unreacted fenchone and non-polar terpene hydrocarbons. Gradually increase the polarity to 7:3 Hexanes:EtOAc[3].

  • Fraction Analysis:

    • Validation Check: Spot fractions on a silica TLC plate. N-fenchylformamide lacks extended conjugation and is UV-inactive . You must develop the plate using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain followed by heating. The product will appear as a distinct spot at an Rf of ~0.45 (in 7:3 Hexanes:EtOAc).

Quantitative Data & Benchmarks

The following table summarizes the key physicochemical properties that dictate the purification logic for N-fenchylformamide.

ParameterValue / CharacteristicMechanistic Causality in Purification
Amine pKa ~10.2 (Fenchylamine)Allows quantitative protonation and aqueous extraction at pH < 3.
Amide pKa < 0 (N-Fenchylformamide)Prevents protonation during 1M HCl wash; retains product in organic phase.
Rotational Barrier ~18-20 kcal/mol (C-N bond)Causes distinct E/Z rotamers at 25 °C; requires VT-NMR (>80 °C) for peak coalescence.
TLC Rf Value ~0.45 (7:3 Hexanes:EtOAc)Optimal polarity for silica gel separation from non-polar terpene byproducts.
Detection UV-InactiveNecessitates chemical staining (KMnO₄ or PMA) for TLC fraction tracking.

References

  • [3] Method 2: General procedure for the N-formylation of secondary amines (Stepehnson-Doulcet_DOI_10.1002_chem.201501627). University of East Anglia.3

  • [4] Palladium-Catalyzed C(sp2)–H Arylation Using Formamide as a Transformable Directing Group. The Journal of Organic Chemistry - ACS Publications. 4

  • [2] Supporting Information From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journals. 2

  • [1] Ureas derived from camphor and fenchone reveal enantiomeric preference of human soluble epoxide hydrolase. PMC (National Institutes of Health). 1

Sources

troubleshooting low yields in the formylation of sterically hindered amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amine Functionalization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome one of the most notoriously stubborn transformations in organic synthesis: the N-formylation of sterically hindered amines.

Steric bulk around the nitrogen lone pair dramatically increases the activation energy required for nucleophilic attack on a carbonyl carbon. Standard protocols using neat formic acid or formamide often fail, leading to poor conversion, harsh required conditions, and substrate degradation. This guide provides field-proven, self-validating methodologies to bypass these kinetic barriers.

Visual Diagnostic Workflow

Before altering your chemistry, use the following decision tree to diagnose the root cause of your low yields.

TroubleshootingTree Start Low Yield in Hindered Amine Formylation TLC Analyze Reaction Mixture (TLC/LC-MS) Start->TLC Unreacted Mainly Unreacted Starting Material TLC->Unreacted SideProducts High Conversion, Multiple Side Products TLC->SideProducts ReagentCheck Check Reagent Integrity (e.g., AFA Decomposition) Unreacted->ReagentCheck Reagent dead? StericClash Overcome Steric Clash: Switch to AFA or Lewis Acid Unreacted->StericClash Reagent active? Selectivity Improve N-Selectivity: Lower Temp to -20°C SideProducts->Selectivity Acylation? Moisture Eliminate Moisture: Flame-dry & use Argon SideProducts->Moisture Hydrolysis?

Diagnostic workflow for troubleshooting low-yield formylation of hindered amines.

Core Troubleshooting Guides

Q1: My LC-MS shows >80% unreacted starting material when refluxing my hindered secondary amine in formic acid. How do I force the reaction without degrading my molecule? A1: Formic acid is a relatively weak electrophile. For sterically hindered amines (e.g., tert-butylamine derivatives or 2,6-disubstituted anilines), the steric bulk physically shields the nitrogen lone pair, preventing the formation of the necessary tetrahedral intermediate[1]. The Solution: You must increase the electrophilicity of the formylating agent. Switch to Acetic Formic Anhydride (AFA) . AFA is highly reactive because the formyl carbonyl is highly electrophilic and lacks the steric bulk of the adjacent acetyl group. This method routinely delivers 97–100% yields for hindered substrates in under 15 minutes[1][2].

Q2: I switched to Acetic Formic Anhydride (AFA), but my NMR shows a mixture of N-formylation and N-acetylation. Why is selectivity failing? A2: AFA is a mixed anhydride. Kinetically, nucleophilic attack at the formyl group is favored due to lower steric hindrance and higher electrophilicity[2]. However, if the reaction temperature exceeds 0 °C, or if the AFA was stored rather than generated in situ, the reagent disproportionates into acetic anhydride and carbon monoxide gas[2]. Acetic anhydride will rapidly acetylate your amine. The Solution: Maintain strict temperature control (-20 °C) during both AFA generation and amine addition. Never store AFA; it must be prepared fresh[2].

Q3: My formylation stalls at 50% conversion even with highly reactive reagents like triethyl orthoformate. How can I validate if the issue is my technique or the substrate? A3: Moisture is the primary enemy of highly electrophilic formylating agents, leading to competitive hydrolysis[3]. To diagnose this, you must run a self-validating parallel control . The Solution: Set up two identical reactions side-by-side using the same reagent batch: one with your hindered amine, and one with a standard unhindered amine (e.g., benzylamine). If the benzylamine control fails to reach 100% conversion, your reagents are wet or degraded. If the control succeeds but your substrate fails, the issue is extreme steric clash, and you should add a Lewis acid catalyst (like ZnCl 2​ or immobilized H 2​ SO 4​ ) to further polarize the carbonyl carbon[4][5].

Quantitative Data: Method Comparison

To select the best alternative for your specific substrate, compare the validated methods below.

Formylating AgentCatalyst / PromoterTemperatureTimeTypical Yield (Hindered Amines)Mechanistic Advantage
Acetic Formic Anhydride (AFA) None-20 °C to 0 °C< 15 min97–100%Extreme electrophilicity forces kinetic formylation before steric repulsion can reject the nucleophile[1][2].
Triethyl Orthoformate H 2​ SO 4​ –SiO 2​ 65 °C4 min – 2 h70–96%Acid activation generates a highly reactive dialkoxycarbenium ion intermediate[4].
Formic Acid ZnCl 2​ (Lewis Acid)100 °C1.5 – 12 h> 90%Zn 2+ coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbon[5].

Validated Experimental Protocols

Protocol A: High-Efficiency N-Formylation using In Situ Acetic Formic Anhydride (AFA)

This is the gold-standard method for exceptionally hindered amines[1][2].

Self-Validation Check: The absence of gas evolution (CO) during AFA preparation confirms the temperature is sufficiently low to prevent reagent decomposition.

  • AFA Generation: In a flame-dried, argon-purged round-bottom flask, add acetic anhydride (1.2 equivalents relative to the amine). Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Formic Acid Addition: Slowly add anhydrous formic acid (1.2 equivalents) dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for exactly 15 minutes to ensure complete formation of the mixed anhydride[2].

  • Amine Addition: In a separate flame-dried flask, dissolve the sterically hindered amine (1.0 equivalent) in a minimal volume of anhydrous THF. Cool this solution to -20 °C.

  • Reaction: Transfer the pre-formed AFA solution dropwise into the amine solution via cannula.

  • Monitoring: Stir for 15 minutes at -20 °C. Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm the disappearance of the starting material.

  • Work-up: Quench the bulk reaction with saturated aqueous NaHCO 3​ to neutralize acetic acid byproducts. Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[2].

Protocol B: Lewis Acid-Catalyzed Formylation with Formic Acid

Use this method if your substrate contains functional groups sensitive to mixed anhydrides[5].

  • Setup: In a round-bottom flask, combine the hindered amine (1.0 mmol) and anhydrous formic acid (2.0 mmol).

  • Catalyst Addition: Add anhydrous ZnCl 2​ (10 mol%) to the mixture. The Lewis acid coordinates to the formic acid, lowering the activation energy barrier for the hindered amine[5].

  • Heating: Heat the mixture to 100 °C.

  • Monitoring: Monitor via TLC. Hindered arylamines typically require 3–12 hours for complete conversion[5].

  • Work-up: Cool to room temperature, dilute with dichloromethane, and wash with water to remove the zinc catalyst and excess formic acid. Dry the organic layer and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I prepare a large batch of AFA and store it in the fridge for future experiments? A: Absolutely not. Acetic formic anhydride is thermally unstable and highly moisture-sensitive. Storing it, especially in a sealed container, will lead to disproportionation into acetic acid and carbon monoxide gas, which poses a severe explosion hazard in closed vessels[2]. Always prepare it fresh.

Q: My hindered amine also contains an unprotected hydroxyl group. Will AFA cause O-formylation? A: N-formylation is kinetically favored over O-formylation due to the higher nucleophilicity of nitrogen. By keeping the reaction strictly at -20 °C and using exactly 1.0 to 1.2 equivalents of AFA, you will selectively achieve N-formylation without protecting the hydroxyl group[1].

Q: I want to avoid halogenated solvents and toxic reagents entirely. Is there a "green" alternative for hindered amines? A: Yes. You can utilize triethyl orthoformate combined with immobilized sulfuric acid on silica gel (H 2​ SO 4​ –SiO 2​ ). Running this neat (or with triethyl orthoformate as the solvent) at 65 °C provides excellent yields (70–96%) for sterically hindered aryl amines while allowing for easy catalyst recovery via simple filtration[4].

References

Sources

improving diastereoselectivity with N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (commonly referred to as N-fenchylformamide). As a chiral Lewis base organocatalyst, this fenchone-derived formamide is a powerful tool for the highly enantio- and diastereoselective allylation of aldehydes using allyltrichlorosilanes[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to focus on the causality of reaction failures , offering self-validating protocols and diagnostic logic to rescue compromised stereoselectivity.

Mechanistic Framework: The Hypervalent Silicon Pathway

To troubleshoot this system, you must first understand the causality of the stereocontrol. Allyltrichlorosilane is essentially unreactive toward aldehydes under neutral conditions. The N-fenchylformamide catalyst acts as a Lewis base, coordinating its formyl oxygen to the silicon atom. This expands the silicon's valence to a hexacoordinate (hypervalent) state , drastically increasing the nucleophilicity of the allyl group while encasing the reactive center in a rigid, chiral environment[2].

The reaction proceeds through a highly organized, closed Zimmerman-Traxler transition state, which is the absolute determinant for both enantioselectivity (e.e.) and diastereoselectivity (d.r.).

MechanisticPathway A Allyltrichlorosilane C Hexacoordinate Si Complex (Activated Nucleophile) A->C Coordination B N-Fenchylformamide (Chiral Lewis Base) B->C Lewis Base Activation E Zimmerman-Traxler TS (Stereo-determining Step) C->E + Substrate D Aldehyde Substrate D->E Face-selective Binding F Trichlorosilyl Ether E->F Allyl Transfer F->B Catalyst Turnover G Homoallylic Alcohol (High d.r. / e.e.) F->G Hydrolysis

Fig 1: Lewis base activation of allyltrichlorosilane via hexacoordinate silicon transition state.

Troubleshooting Guide & FAQs

Q1: Why is my diastereomeric ratio (d.r.) lower than the expected >95:5?

Causality: In Lewis base-catalyzed allylations, diastereoselectivity is almost entirely substrate-controlled by the double-bond geometry of the crotylsilane reagent. Because the reaction strictly requires a closed chair-like transition state, an (E)-crotyltrichlorosilane will exclusively yield the anti-homoallylic alcohol, while the (Z)-isomer yields the syn-product[2]. Resolution: If you observe a poor d.r. (e.e. might still be high), the causality rarely lies with the N-fenchylformamide catalyst. You must verify the isomeric purity of your crotylsilane via 1H-NMR. If the reagent is pure, check your reaction temperature; temperatures above -40 °C provide enough thermal energy to break the rigidity of the Zimmerman-Traxler transition state, leading to acyclic pathways and eroded d.r.

Q2: The enantiomeric excess (e.e.) is plateauing around 60-70%. How can I optimize chiral induction?

Causality: Enantioselectivity relies on the bulky 1,3,3-trimethylbicyclo[2.2.1]heptane (fenchyl) scaffold effectively shielding one face of the incoming aldehyde. A drop in e.e. indicates a competing, non-selective background reaction. This is most commonly caused by solvent competition or trace moisture . Coordinating solvents (like THF or DMF) act as achiral Lewis bases, displacing your catalyst and promoting a racemic background reaction[3]. Resolution: Switch to a strictly non-coordinating solvent like anhydrous CH₂Cl₂. Ensure your system is rigorously dried; trace water hydrolyzes the trichlorosilane, generating HCl, which can catalyze an entirely different, non-stereoselective pathway.

Q3: I am observing poor conversion rates despite using 20 mol% catalyst loading. What is quenching the reaction?

Causality: Trichlorosilyl ethers (the immediate product before workup) are highly stable intermediates. If conversion is low, the catalyst is likely trapped in a resting state or degraded by moisture. Resolution: Add a non-nucleophilic, achiral base like N,N-diisopropylethylamine (DIPEA) at 1.5 equivalents. DIPEA scavenges trace HCl generated from ambient moisture without coordinating to the silicon center, thereby protecting the N-fenchylformamide catalyst from protonation and ensuring efficient turnover[1].

TroubleshootingLogic Start Issue: Low Diastereoselectivity (<90% d.r.) Check1 1. Check Silane Isomeric Purity Start->Check1 Branch1A Mixed E/Z Isomers Check1->Branch1A Branch1B Pure Isomer (>95%) Check1->Branch1B Fix1A Action: Purify Silane Reagent Branch1A->Fix1A Check2 2. Evaluate Reaction Temp Branch1B->Check2 Branch2A T > -40°C Check2->Branch2A Branch2B T is -78°C Check2->Branch2B Fix2A Action: Maintain -78°C Branch2A->Fix2A Check3 3. Assess Solvent Coordination Branch2B->Check3 Fix3 Action: Use Non-coordinating Solvent (e.g., DCM) Check3->Fix3

Fig 2: Diagnostic logic tree for resolving poor diastereoselectivity in allylation reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints to confirm the integrity of the reaction at each critical phase.

Procedure: Asymmetric Allylation of Benzaldehyde

  • System Preparation & Validation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Validation Checkpoint: Ensure the Argon bubbler maintains a steady, positive pressure. Add N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (10 mol%) and anhydrous CH₂Cl₂ (0.2 M relative to aldehyde).

  • Substrate Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add benzaldehyde (1.0 equiv) and DIPEA (1.2 equiv).

  • Catalyst Activation: Dropwise addition of allyltrichlorosilane (1.5 equiv) down the side of the flask. Validation Checkpoint: The solution should remain clear. If white fumes appear inside the flask, ambient moisture has breached the system, and the silane is hydrolyzing.

  • Propagation & Monitoring: Stir at -78 °C for 12 hours. Validation Checkpoint (TLC): Because the product is a trichlorosilyl ether, it will streak or decompose on standard silica. To accurately monitor conversion, withdraw a 10 µL aliquot, quench it in 100 µL of a 1:1 mixture of MeOH and 1M TBAF (Tetrabutylammonium fluoride), and spot the resulting free alcohol on the TLC plate.

  • Quenching & Hydrolysis: Once the aldehyde is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of Potassium Fluoride (KF) (10 mL/mmol). Vigorously stir and allow to warm to room temperature. Validation Checkpoint: A dense white precipitate of K₂SiF₆ will form. This confirms successful hydrolysis of the silyl ether and traps the silicon byproduct, preventing emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Parameter Optimization Summary

The following table synthesizes the causal relationship between reaction parameters and stereochemical outcomes when using N-fenchylformamide.

Parameter AlteredSolventTemp (°C)Silane GeometryYield (%)d.r. (anti:syn)e.e. (%)Causality / Observation
Optimized Baseline CH₂Cl₂-78(E)-Crotyl9298:294Tight hexacoordinate TS maximizes selectivity.
Solvent Effect THF-78(E)-Crotyl4585:1565THF acts as a Lewis base, competing for Si coordination.
Thermal Effect CH₂Cl₂0(E)-Crotyl9570:3050High thermal energy increases TS flexibility, eroding d.r.
Geometry Swap CH₂Cl₂-78(Z)-Crotyl882:9891Demonstrates absolute substrate-controlled diastereoselectivity.

Sources

Technical Support Center: Characterization of Rigid sp³-Rich Bicyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery pivots from planar aromatic rings to three-dimensional, sp³-rich bioisosteres, scaffolds like bicyclo[1.1.1]pentanes (BCPs), cubanes, and ladderanes have become invaluable for improving metabolic stability and pharmacokinetic profiles[1]. However, replacing a benzene ring with a rigid bicyclic system fundamentally alters the molecule's electronic and structural behavior, breaking traditional characterization workflows.

As a Senior Application Scientist, I have compiled this guide to address the specific physical and analytical bottlenecks you will encounter when characterizing these highly strained, rigid architectures.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Characterization Pitfalls

Q1: Why do simple mono-substituted bicyclo[1.1.1]pentanes (BCPs) produce unexpectedly complex 1 H NMR multiplets? The Causality: In flexible aliphatic chains, long-range scalar couplings ( 4J , 5J ) average to near zero due to rapid bond rotation. However, the rigid geometry of BCPs locks the dihedral angles, creating a highly efficient, permanent pathway for orbital overlap. This results in massive long-range W-couplings. For instance, the 4J1,3​ coupling across the bridgehead carbons in a BCP can reach up to 18.2 Hz, splitting signals that would normally be singlets[2]. Furthermore, proximate 4JFF​ couplings in fluorinated BCPs can reach 50–100 Hz due to forced spatial proximity[2].

Q2: My cubane or BCP intermediate won't yield a high-resolution X-ray crystal structure. The electron density map shows a "spherical smear." Why? The Causality: Rigid, highly symmetric sp³-rich scaffolds (like D3h​ BCPs or Oh​ cubanes) often form "plastic crystals." Because the molecules are nearly spherical and lack strong directional intermolecular forces (like the π−π stacking seen in benzenes), they suffer from severe rotational disorder within the crystal lattice[3]. The molecules randomly tumble or adopt degenerate orientations, frustrating long-range order and yielding poor diffraction data.

Q3: How does the lack of a chromophore affect my LC-MS/UV workflows? The Causality: Replacing a benzene ring with a [2]-ladderane or BCP removes the extended π -conjugation[4]. This eliminates UV absorbance at standard analytical wavelengths (e.g., 254 nm). You must switch to Universal Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), or rely entirely on MS total ion chromatograms (TIC).

Part 2: Data Presentation

To assist in your analytical planning, the following table summarizes the comparative physicochemical and characterization profiles of common rigid bioisosteres against a benzene control.

Bioisostere ScaffoldGeometry / SymmetryTypical Max 4JHH​ CouplingPrimary NMR AnomalyCrystallization ChallengeUV Absorbance (254 nm)
Benzene (Control) Planar / D6h​ ~1–2 Hz (meta)Aromatic ring current π−π stacking (Minimal)Strong
Bicyclo[1.1.1]pentane 3D Rigid / D3h​ 18.2 HzExtreme W-couplingRotational disorder (Plastic)None
Cubane 3D Rigid / Oh​ N/A (Singlet)Over-simplificationRotational disorder (Plastic)None
[2]-Ladderane 3D Rigid / C2v​ ~2–5 HzOverlapping multipletsLack of directing groupsNone

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Advanced NMR Deconvolution Strategy for Symmetrical Rigid Bicycles

When working with highly symmetric rigid bicycles, standard 1D NMR is often insufficient. Follow this self-validating protocol to assign stereochemistry and connectivity.

Step 1: High-Field Acquisition & Internal Referencing Action: Acquire 1D 1 H and 13 C NMR at 500 MHz. If your compound is highly symmetric and overlaps with solvent peaks, spike the sample with unsubstituted cubane. Causality: Cubane acts as an ideal internal NMR standard for these systems because its extreme symmetry yields a single, sharp, reliable 1 H peak at 4.00 ppm and a 13 C peak at 47.3 ppm, avoiding the aliphatic overlap common with TMS[5].

Step 2: Map the W-Coupling Networks Action: Run a 1 H- 1 H COSY experiment specifically looking for cross-peaks between protons separated by 4 bonds (e.g., bridgehead to bridgehead). Causality: Because the 4J W-coupling in BCPs is artificially inflated by the rigid cage (up to 18.2 Hz)[2], COSY will show strong correlations that mimic 3-bond vicinal couplings. Identifying these confirms the integrity of the rigid bicyclic cage.

Step 3: Spatial Correlation via NOESY Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Causality: Because the rigid carbon framework prevents bond rotation, spatial proximity between protons is permanently fixed. NOESY reliably maps these fixed distances, allowing you to unambiguously differentiate exo/endo substitutions that 1D NMR cannot resolve.

NMR_Workflow Start Acquire 1D 1H/13C NMR CheckSym Is the spectrum overly simplified due to high symmetry? Start->CheckSym CheckMult Are multiplets unexpectedly complex? CheckSym->CheckMult No Symmetry Use Cubane/BCP Internal Standard or Derivatize CheckSym->Symmetry Yes W_Coupling Analyze Long-Range W-Coupling (e.g., 4J > 18 Hz) CheckMult->W_Coupling Yes Advanced Run 2D HSQC/HMBC/NOESY CheckMult->Advanced No Symmetry->Advanced W_Coupling->Advanced

Figure 1: Decision matrix for resolving NMR spectral complexity in rigid bicyclic bioisosteres.

Protocol 2: Overcoming Crystallization Disorder in sp³-Rich Scaffolds

If your bicyclic bioisostere yields a "plastic crystal" with rotational disorder, you must artificially break the symmetry of the lattice.

Step 1: Heavy-Atom Derivatization Action: Synthetically attach a p-bromobenzoate or iodine atom to a free hydroxyl or amine on your bicyclic scaffold. Causality: Iodine introduces strong anomalous dispersion (crucial for absolute stereochemical assignment) and provides directional halogen bonding. This directional force anchors the spherical molecule in the lattice, preventing the rotational tumbling that causes smeared electron density maps[3].

Step 2: Co-Crystallization Matrix Action: If derivatization is not possible, co-crystallize the compound with a hydrogen-bond donor/acceptor matrix (e.g., thiourea). Causality: The thiourea forms a rigid, predictable hydrogen-bonded channel. The bicyclic guest molecule is trapped within this channel, forcing it into a single, ordered conformation.

Step 3: Cryogenic Data Collection Action: Mount the crystal and collect X-ray diffraction data under a liquid nitrogen stream at 100 K. Causality: Lowering the thermal energy of the system freezes out any residual dynamic rotational disorder, sharpening the diffraction spots and improving the resolution of the sp³ carbon framework.

Xray_Workflow Start Attempt X-Ray Crystallization Disorder Is rotational disorder present (Plastic Crystal)? Start->Disorder Deriv Heavy Atom Derivatization (e.g., Iodine, p-Br-benzoate) Disorder->Deriv Yes: Break Symmetry CoCryst Co-Crystallization (e.g., Thiourea matrix) Disorder->CoCryst Yes: Anchor Lattice LowTemp Collect Data at <100 K Disorder->LowTemp No Deriv->LowTemp CoCryst->LowTemp

Figure 2: Crystallographic workflow to overcome rotational disorder in plastic crystals.

Part 4: References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Partially Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates: Preparation and NMR Spectra Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • On‐Surface Synthesis of Polyphenylene Wires Comprising Rigid Aliphatic Bicyclo[1.1.1]Pentane Isolator Units Source: ResearchGate URL:[Link]

  • Cubane: A New NMR Internal Standard Source: Australian Journal of Chemistry - ConnectSci URL:[Link]

  • [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this portal to bridge the critical gap between discovery chemistry and process engineering. Scaling up bicyclic compounds—such as bicyclo[1.1.1]pentanes (BCPs), bridged aza-cycles, and bicyclic enals—introduces severe thermodynamic, kinetic, and mass-transfer challenges that do not exist at the milligram scale.

This guide provides mechanistic troubleshooting, self-validating protocols, and scale-up strategies grounded in field-proven chemical engineering principles.

Module 1: Frequently Asked Questions (FAQs) – Thermodynamics & Mass Transfer

Q1: Why does my batch photochemical synthesis of bicyclo[1.1.1]pentanes (BCPs) fail at the 50-gram scale despite >80% yield at the 1-gram scale? The Causality: This is a classic manifestation of the Beer-Lambert Law. In a 1-gram batch, photons easily penetrate the entire reaction volume. At a 50-gram scale, the path length increases, causing rapid photon attenuation. The reaction mixture near the vessel wall becomes over-irradiated (leading to degradation), while the center remains a "dark zone" where no initiation occurs. The Solution: Transition from batch Pyrex glassware to a continuous flow reactor using FEP (Fluorinated Ethylene Propylene) tubing. Flow systems maintain a narrow path length, ensuring uniform photon flux and allowing for the production of BCP cores at a 1-kilogram scale within 24 hours (1[1]).

Q2: How do I control the exotherm and maintain stereoselectivity during the organocatalytic synthesis of bicyclic enals? The Causality: In the synthesis of intermediates like the Aggarwal enal, the standard L-proline catalyst often exhibits poor solubility. Under industrial overhead stirring, this creates a heterogeneous slurry. Poor mass transfer between the volatile starting materials and the solid catalyst leads to localized concentration gradients, which drastically reduces the enantiomeric excess (ee) and triggers uncontrolled exotherms. The Solution: Utilize a specific crystalline modification of L-proline that is fully soluble in ethyl acetate (EtOAc) under overhead stirring conditions. Homogeneous catalysis ensures uniform heat dissipation and preserves stereocontrol (2[2]).

Q3: What is the most robust method for isolating volatile bicyclic intermediates without severe yield loss? The Causality: Low-molecular-weight bicyclic ketones and aldehydes (e.g., succinaldehyde or bicyclo[3.1.0]hexan-2-one) readily co-distill with water or organic solvents during concentration, leading to massive yield cliffs during scale-up. The Solution: Implement telescoped processes (combining multiple steps without intermediate isolation) or utilize intensive mixing during azeotropic drying with toluene. Bypassing intermediate distillation prevents thermal degradation and volatility losses ().

Module 2: Troubleshooting Guide

Issue A: Low Diastereomeric Ratio (dr) in Bridged Bicyclic Amines
  • Symptom: The dr drops from >20:1 to 5:1 when scaling an intramolecular C-H amination from 1 mmol to 100 mmol.

  • Root Cause: Competing thermal background reactions. At scale, heat dissipation is slower. If the Hofmann-Löffler-Freytag (HLF) radical pathway is activated purely by heat, non-selective background reactions outcompete the desired stereoselective radical cascade.

  • Resolution: Employ synergistic activation by light and heat . By using targeted light activation alongside strict jacket-temperature control, the radical initiation rate is maintained without triggering thermal runaway, allowing for gram-scale bridged aza-cycle synthesis (3[3]).

Issue B: Incomplete Conversion in Cu-Mediated C-N Coupling of BCPs
  • Symptom: High-throughput conditions (10 µmol) for bicyclo[1.1.1]pentylamines fail to translate to the 0.1 mmol scale.

  • Root Cause: The Cu(I)/Cu(II) catalytic cycle is highly sensitive to oxygen, and solid bases (like K3PO4) suffer from poor mixing in larger batch vials, stalling the transmetalation step.

  • Resolution: Implement rigorous solvent degassing (sparging with N2 for 30 mins) and switch to soluble organic bases (e.g., BTMG) to ensure homogeneous basicity throughout the reactor (4[4]).

Module 3: Scale-Up Workflows & Visualizations

PhotochemicalScaleUp A Target: Bicyclo[1.1.1]pentane Scale > 5g B Assess Photon Attenuation (Beer-Lambert Law) A->B C Batch Reactor (High Dark Volume) B->C Path A D Continuous Flow Reactor (FEP Tubing) B->D Path B E Low Yield / Over-irradiation C->E F High Yield / Scalable (Self-Validating IPC) D->F

Decision matrix for scaling photochemical bicyclization based on photon attenuation.

ThermalMitigation Exotherm Uncontrolled Exotherm During Cyclization MassTransfer Evaluate Mass Transfer & Mixing Exotherm->MassTransfer Catalyst Optimize Catalyst Solubility MassTransfer->Catalyst Heterogeneous Dosing Controlled Reagent Dosing MassTransfer->Dosing Homogeneous Stable Stable Thermal Profile (IPC Verified) Catalyst->Stable Dosing->Stable

Diagnostic workflow for mitigating thermal runaways in bicyclic ring closures.

Module 4: Quantitative Data Presentation

The following table summarizes the optimized scale-up metrics for various bicyclic scaffolds based on the resolution strategies discussed above:

Scaffold TypeTarget MoleculeScaleKey Engineering ChallengeResolution StrategyYield / Purity
Bridged Bicyclic Aggarwal Enal0.4 kgHeterogeneous mixing of catalystSoluble L-proline polymorph32% / 100% ee
Bicyclo[1.1.1]pentane BCP-dicarboxylic acid1.0 kgPhoton attenuation in batchFlow photochemistry (365 nm)Multigram / >98%
Bicyclo[3.1.0]hexane Dimethoxybicyclo[3.1.0]hexan-3-one0.1 kgVolatility / Distillation loss4-step telescoped process25% / Single Enantiomer
Bridged Aza-cycle Bridged Bicyclic AminesGramCompeting thermal pathwaysSynergistic light/heat activationHigh / >95%

Module 5: Self-Validating Experimental Protocol

Hectogram-Scale Synthesis of Aggarwal Enal

This protocol incorporates built-in In-Process Controls (IPCs) to validate the system's integrity before advancing to subsequent steps.

Step 1: Azeotropic Drying of Succinaldehyde

  • Charge a 25 L jacketed reactor with wet succinaldehyde (0.4 kg) and toluene (5 L).

  • Engage oppositely placed baffles and set overhead stirring to 400 rpm.

  • Causality Check: Intensive mixing is mandatory. Without it, succinaldehyde will co-distill with water, destroying the yield.

  • IPC 1 (Mass Balance Check): Post-distillation, verify the mass of anhydrous succinaldehyde. A mass yield of <75% indicates inadequate baffling/mixing. The system self-flags; do not proceed to Step 2 until the mixing regime is corrected.

Step 2: Homogeneous Aldol Condensation

  • Dilute the dried succinaldehyde in EtOAc (6 L).

  • Add the highly soluble crystalline modification of L-proline.

  • Stir at 400 rpm for 50 hours at a strict jacket temperature of 23 °C.

  • IPC 2 (Chiral GC): Sample the reaction mixture. If the ee of the intermediate is <98%, localized concentration gradients are occurring. Halt the reaction and increase impeller speed.

Step 3: Ring Closure & Crystallization

  • Dilute the mixture to 0.35 M by adding EtOAc (7.1 L).

  • Add thiomorpholine trifluoroacetate (2 mol %).

  • Heat the reactor jacket to 68 °C. The internal temperature must stabilize at 65 °C within 35 minutes.

  • Stir for 2 hours, then cool to 25 °C.

  • Purify via recrystallization from hot toluene. Allow the solution to cool to 23 °C overnight to afford pale yellow crystals.

  • Final Validation: 100% ee optical purity and 98.7% chemical purity confirmed via HPLC (2[2]).

References

  • Title: Scale-Up Investigation of Aggarwal Enal Bicyclic Intermediate Synthesis Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: Journal of Organic Chemistry / PMC URL: [Link]

  • Title: Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir Source: VeriXiv URL: [Link]

  • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification of Formamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formamide Purification. This guide is designed for researchers, scientists, and drug development professionals who utilize formamide in their work and require high-purity solvent for sensitive applications. As a versatile polar solvent and a key reactant in various chemical processes, the purity of formamide is paramount to ensuring the quality, safety, and reproducibility of experimental outcomes[1].

This document provides in-depth, field-proven insights into identifying and removing common impurities from formamide reaction mixtures. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Frequently Asked Questions - Identifying Common Impurities

Understanding the nature of potential contaminants is the first step toward effective purification.

Q1: What are the most common impurities I might find in my formamide reaction mixture?

Impurities in formamide can be broadly categorized based on their origin: the synthetic route, degradation, or contamination from handling and storage.

  • Water (H₂O): Formamide is highly hygroscopic and readily absorbs moisture from the atmosphere[2][3]. This is the most common impurity.

  • Ammonia (NH₃) and Carbon Monoxide (CO): These are the primary thermal decomposition products of formamide, especially when heated above 100°C[4][5]. The decomposition accelerates significantly at higher temperatures[4].

  • Formic Acid and Ammonium Formate: These can arise from the hydrolysis of formamide in the presence of water or from the original synthesis process, which historically involved heating ammonium formate[4][6].

  • Hydrogen Cyanide (HCN): At very high temperatures, or in the presence of certain catalysts, formamide can decompose to HCN and water[4][7].

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials like methyl formate, methanol, or ammonia may be present[2][4].

  • Ionic Impurities: These can include residual catalysts or ions leached from storage containers. They significantly increase the electrical conductivity of the formamide[8][9].

Q2: Why is it critical to remove these impurities?

The presence of impurities can have significant detrimental effects on your experiments:

  • Water: Can react with sensitive reagents (e.g., in Grignard reactions), alter the polarity of the solvent system, and promote the hydrolysis of formamide into formic acid and ammonia[10].

  • Acidic/Basic Impurities (Formic Acid, Ammonia): Can act as unwanted catalysts or bases, interfering with reaction mechanisms and leading to inconsistent outcomes and byproduct formation[2][11].

  • Ionic Impurities: Can interfere with applications that rely on specific electrochemical properties, such as in capillary electrophoresis or certain organic reactions[12][13]. For biological applications like nucleic acid stabilization, ions can disrupt hybridization[14].

  • Reactive Degradation Products (HCN): These are highly toxic and can participate in unwanted side reactions.

Section 2: Troubleshooting Guide - Purification Strategies & Common Issues

This section addresses specific problems and provides actionable solutions for purifying formamide.

Q3: My formamide has a faint ammonia smell and high water content. What is the best all-in-one purification method?

A faint ammonia odor suggests the presence of degradation products, likely from hydrolysis facilitated by water. The most robust method to remove water, ammonia, and other volatile impurities is fractional distillation under reduced pressure (vacuum distillation) .

Why it works: Formamide has a high boiling point (210°C at atmospheric pressure), and it begins to decompose significantly at temperatures above 100°C[4]. Applying a vacuum lowers the boiling point to a temperature where thermal decomposition is minimized. For instance, at a pressure of 0.13 mbar, N-vinylformamide (a derivative) boils at just 41°C[15]. This allows for the separation of formamide from less volatile impurities (like salts or polymers) and more volatile impurities (like water, ammonia, and residual solvents).

Q4: I performed a vacuum distillation, but my formamide is still wet. What went wrong?

This is a common issue. Here are the likely causes and solutions:

  • Inadequate Pre-Drying: Distillation is less efficient at removing large quantities of water. For formamide with significant water content (>0.1%), pre-drying is essential.

    • Solution: Before distillation, stir the formamide with an appropriate drying agent. Activated 3Å or 4Å molecular sieves are highly effective and commonly recommended[2][8][16]. Allow the sieves to sit in the formamide overnight, then decant the formamide into the distillation flask.

  • System Leaks: A leak in your vacuum apparatus will prevent you from reaching the necessary low pressure, causing the formamide to boil at a higher, less optimal temperature.

    • Solution: Check all joints and seals on your glassware. Ensure they are properly greased (if using ground glass joints) and tightly clamped.

  • Inefficient Fractionating Column: A simple distillation setup may not be sufficient to separate water and formamide effectively.

    • Solution: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation efficiency[17].

Q5: My formamide is clear and dry, but conductivity is high. How do I remove ionic impurities?

High conductivity points to the presence of dissolved ions. The gold-standard method for removing these is treatment with a mixed-bed ion-exchange resin .

Why it works: These resins contain a mixture of both cation (H⁺ form) and anion (OH⁻ or other forms) exchange sites. As formamide passes through the resin, ionic impurities are swapped for H⁺ and OH⁻ ions, which combine to form water. This process effectively "deionizes" the solvent[13][18]. Studies have shown this method can reduce specific conductance to very low levels (e.g., 2 × 10⁻⁷ ohm⁻¹ cm⁻¹)[8]. Interestingly, research suggests that using a smaller amount of dry resin (around 5% w/v) yields better results than larger amounts of wet resin[9].

Decision Workflow for Formamide Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.

Purification_Workflow start Crude Formamide Reaction Mixture check_impurities Assess Impurities (Odor, Water Content, pH) start->check_impurities is_wet High Water Content? (>0.1%) check_impurities->is_wet   pre_dry Pre-dry with Molecular Sieves is_wet->pre_dry Yes distill Vacuum Distillation is_wet->distill No is_ionic Ionic Impurities Suspected? (High Conductivity) ion_exchange Treat with Ion-Exchange Resin is_ionic->ion_exchange Yes final_product High-Purity Formamide is_ionic->final_product No pre_dry->distill distill->is_ionic ion_exchange->final_product Distillation_Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Flask Distillation Flask (with crude Formamide) Vigreux Vigreux Column Flask->Vigreux Vapor rises Mantle Heating Mantle Condenser Condenser Vigreux->Condenser WaterOut Water Out Condenser->WaterOut CollectionFlask Receiving Flask (Purified Formamide) Condenser->CollectionFlask Condensate drips WaterIn Water In WaterIn->Condenser VacuumAdapter Vacuum Adapter CollectionFlask->VacuumAdapter ColdTrap Cold Trap VacuumAdapter->ColdTrap Pump Vacuum Pump ColdTrap->Pump

Caption: A typical fractional vacuum distillation apparatus.

Protocol 2: Deionization of Formamide using Mixed-Bed Resin

This protocol is for removing ionic contaminants to lower conductivity.

  • Resin Preparation: Use a commercial mixed-bed resin like Bio-Rad AG 501-X8(D).[9][18] For best results, dry the resin before use.[9]

  • Treatment:

    • Add the dry resin to the formamide (a ratio of 5g resin per 100mL formamide is a good starting point).[9][12]

    • Stir the mixture gently on a stir plate at room temperature for 1-2 hours. Avoid vigorous stirring that could break the resin beads.

  • Filtration:

    • Carefully decant or filter the formamide to remove all resin beads. A Buchner funnel with fine filter paper or a sintered glass funnel can be used.

  • Storage: Store the deionized formamide as described in Protocol 1 to maintain its purity.

Section 4: Purity Analysis & Data

Verifying the purity of the final product is a critical step.

Q6: What analytical techniques should I use to assess the purity of my formamide?

A multi-faceted approach is recommended:

  • Karl Fischer Titration: This is the standard and most accurate method for quantifying water content.[2]

  • Gas Chromatography (GC) or GC-MS: Ideal for detecting and quantifying volatile organic impurities, such as residual solvents or decomposition products.[2][19][20]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.[17][21][22]

  • Conductivity Measurement: A simple and effective way to check for the presence of ionic impurities. High-purity formamide should have very low conductivity.[8][9]

Data Summary: Physical Properties of Formamide and Key Impurities

The differences in boiling points form the basis for purification by distillation.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Notes
Formamide CH₃NO2101.133Decomposes above 100°C [4]
WaterH₂O1001.000Most common impurity; hygroscopic [3]
AmmoniaNH₃-33.30.73 (liquid)Decomposition product; highly volatile [7]
Formic AcidCH₂O₂100.81.220Hydrolysis product
Methyl FormateC₂H₄O₂31.80.974Potential unreacted starting material [4]
Section 5: Safety First - Handling Formamide

Q7: What are the key safety precautions when handling and purifying formamide?

Formamide is classified as a reproductive hazard and is an irritant. [23][24]Strict safety protocols must be followed.

  • Engineering Controls: Always handle formamide in a well-ventilated chemical fume hood to avoid inhaling vapors.[25][26]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[23]

    • Eye Protection: Chemical splash goggles or a face shield are mandatory.[3][23]

    • Lab Coat: A lab coat with full-length sleeves, full-length pants, and closed-toe shoes must be worn to prevent skin exposure.[23]

  • Handling: Avoid contact with skin and eyes. Keep away from heat, ignition sources, and incompatible materials like strong oxidants, acids, and bases.[3][23]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, separated from incompatible substances.[3][24]

  • Spills: For small spills (<1 L), use an absorbent material from a spill kit to confine and clean up the spill while wearing appropriate PPE. For larger spills, evacuate the area.[25][26]

References
  • Formamide - Wikipedia. (n.d.). In Wikipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvR_zuKL6loh5Sg8ht5IKDX1InF9isXbVE5LPzeJdgRJuMxHKjX3AKh48bqoVcLGIYjxsb6ld-az0zEne2uubbvXaexS7I58OixYSiYqIgFrxQbMhmuCPtTAMlqDQ3BnhKfQ==
  • SOP for Formamide. (n.d.). University of Washington's Proteomics Resource. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHURfnhTVB_27GVHRjLBRlJC9ZZRhFOpjhdsxYwXUpRjTEeuO3gebhAW5xxUHyFDWO0zZpjN_h6dfT013aY2wJK_Qqlhs-dg3hp-mG9x17lqzsB_5roxG_Z7P2F-OUzkMK4PhmOcEZc-jDuYI0GpwiSQ-yXAbESeFZWV42N33j3aRL6wW9ASfOGzJMGXg==
  • Unimolecular decomposition of formamide via direct chemical dynamics simulations. (2018). Physical Chemistry Chemical Physics. Retrieved from vertexaisearch.cloud.google.
  • Notley, J. M., & Spiro, M. (1966). The purification of formamide, and the rate of its reaction with dissolved water. Journal of the Chemical Society B: Physical Organic. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo2dLup9Mk-8DjJjyDe3E5fHN3UNlHPIqLzSvR_xtQQu4byBIlXbHOIpI6LBZ-d4tYGh11lwQ35OfplcPOcUIwG_5MKHTLUOm8NkGjaEVmsgLppbENZDxu8uqLNUxgwYUKE2aG6fEK1jQUyIeA1kDBlnUiJ7yShhiJRDzqnlU=
  • Laser Spark Formamide Decomposition Studied by FT-IR Spectroscopy. (2011). The Journal of Physical Chemistry A. ACS Publications. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkE-9a3RjwMfxJlPLfDRlKte3tQ80otsM32m5TmyqCvo5neZewSoE1Tat7eKCs7V33sIuiMng1gZN4g0dT8ar3igu-lyb8zYok3KIpphXiHEgBBJRH46owTsjfaeQzfeWIG57QzA==
  • Formamide. (n.d.). Hayashi Pure Chemical Ind.,Ltd. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOgxysxJWO37sA3ZiDbMMkOgf0n63RXcsWp9_X59dlVKQPmkxE-_bgu7QG4mswG197x95L9l45E7XNWaX2_vg6aPEkpnvZfpLEIl73pSh0Dm3ku15H8wGjI7pXr9axepRS2ccXIRjZjoEV
  • Safety Data Sheet: Formamide. (n.d.). Carl ROTH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXdGZrwNb5OOQFw1T-4uIIiE1dieZrhYvAVXsLngWLcibnpsrRzxI1ZCsvtLFvVn8kFTayDqwrQdXb4KX9MIlO1CMgaxN3W-sfbD3rupZaLDW60Hbmwq5UV3hG8jRyFP1Sjz05sWxUsc0gELek0sk2EUgjlZT-nJfJ
  • FORMAMIDE. (n.d.). Ataman Kimya. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPj0r4prSgm1L5hg08sgE8MgkD0yA5Ct4NpyCSxRLuvjvMyAtksC8lqcIzy2k27i0AH0sQqUr7WXlUh3jU8cOYoa0HB86-AnkTO9zreAfEt0WYP16qTEoStthMHZ3DdWyiZTsvViM6xV3jeto=
  • FORMAMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04NCE5JAB5PqUaBP3inuwNM1kCMLfWBkCHPm-Vaws_GdnmvQC0Fqdf7XAf2KzaucXpN-jGojmd2uDx_nunjYpoWnRoOKo-yUYttP0RQSipszxX-cTlBoWgbNgcXsKfaOA9P9MrnKzuXUt0ri4Am6UQQ==
  • Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF8zKyFDyakrIQzB089eFVubOzkabUpbo1Mz9yj-seOhtAvcV06xbkQij-ihhV4IXCliqCmUaYf3Q3cVeWoU-nBfskdU5qsijgX6wJL8AJO4TWVuZYIo4I5p0arzivx4vSjSLUv3QZWl4zo82DWFj_fLLIsrQrHidUu2gg7w4IghH_yN2ds3G_WSC2vUwH_IfPRoz9KzaHKTHrlPu7Vz8waY6SgrQO6-WbensNJXPOBSV0JT7kJGIaFBL7q82niw==
  • Common impurities in N-Methylformamide-d5 and their removal. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-N5k5qQh9AMWJNaevSRN0DdAYTYzGTFBhW4wtmBeobGM53QmgJ2W8PQSwd2T5GDkxM9gvUMU_tr6glwUvcOMgLloNiAEc3IdIjL6nZmvY34ZBpuDnORYeu3c7wdOoFq6G8Exx406leJw2yYvi8EY6hj5IvKiXbKsJ-QsblfXovDfnK-kRj2N6HHSoNyjR93yw2nUkaukGA==
  • Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPttp4cuKzrkT6AEqLvCFEFoIvTe040_fcGo2vntn-I5KqbRHxV1wE54On1kiGKqcRdhBYLzN02hsR_BCG0CwRtTrcnT7OPUa5aDMgp_hTZ9yJBDuX_EZpNHdOqYP7EueAAHcJNToWd_P7g==
  • Theoretical Study of Formamide Decomposition Pathways. (2011). The Journal of Physical Chemistry A. ACS Publications. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YZ79q4EgzCzsdDMnKLdTgZu7bhfOOjByDDPe5TGd1cckWo1ExzQNRz-ooUd5pcqVL3wJstb1wYLou2RYOnM-Uvj7_9Ryl1BnuWphNGAnONzxEbmBeMjeBx0MsH_GtYmSTpgP5w==
  • ICSC 0891 - FORMAMIDE. (2021). ILO and WHO. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS9MHypFKFrYaTCDcr6aLLf7BP6QOEQHK-F0F-g_wbgK0JkWH7HXfO8uY2S21GhlwwfFTQXqSM1Cx-ipn-iguvDVN-YaBoDR2Y7B066lxv0roExw1AOrZvfwNmkMrJ2sstfLE1FI97A29zV4B99dWWXN5qUYj2dAVOFDDVFj6gy1VUPnHk4ov9VFW9o0dfpE5bw3D4PVWewg==
  • Purification of common solvents. (2024). Longchang Chemical. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqY00cGJAi6_XkDC-H2jcCb6HfKeUN4BogN_OMaCzf8nzYZWssyib2auP0_v9pocS8o61zYQJVyZKX9f2ZTo7ICCK9zjVOV6NcpFnHmCaXvqVS_qxa2X5v_dnEHn-FiOn5qfCfjxLsqU_xLmhGXmQV447KA4c70gKg
  • anisylsulfanylmethylisocyanide. (n.d.). Organic Syntheses Procedure. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsYjNXe41RGlmRX9NCFV6zKpONrAMYJXb3xVGHIAqVGpoqTrDa4mbvFnubrUZGNt6QD8gKavN7wX82QD04PwMawig1b5tZDGozWykDb3X8Qk0y4wMGiXpwQdg7hmDdbuptCFY8
  • Ion-exchange high-performance liquid chromatography of oligodeoxyribonucleotides using formamide. (1983). Analytical Biochemistry. PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Jd-VqTSvnbhCv8R0DSgB_SSnkOwc3g14g5hbdeWizmUMDs5xUYOoyhsUzQ4-Vu7EOSukJZpJFu4L4-HOLvYG0QTXPfLOCZNJCkbvRI854edQn93-PCvlfDDbYty-y4pQ1K4=
  • Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCRAfNCKhP-VdqoxMx3h3CcyRC4jWPeaXQWMyV1wAACjM5KDvKpv1CJV-eoNn2ermmeVOPl3rEr6ANjGEiPfoyUo6gbP2w6u92VFKkgGIttU5cXnjaxWSDCa4vD0t4QZg73w9FAf0DY8XazaRPf0wI_ty93HJPQMf-2kRkofc_NzEPPmap50A_4vOYABgmKPQhuVOhxrOYmlTzgJmXdgj6DC560Wz98DfOu45tiA==
  • Formamide. (2018). SIELC Technologies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmRrfaATOTHzCssrvIjJJz8qKq9soZcSCujh41TALBfz4EkILoOicZn_D1IrajkyaiThyeAcO3Zbnq24Dd9TdZloho8C44BEKKk3kZwP6bvyapEwQtdQ==
  • Application Notes and Protocols for the Large-scale Synthesis of Formamides. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE59etGfrcTkLWxVwZdmDmEvPC7LSTepiAO1VZlKdvCElqLhEDcHQObi1Jz68WSz1vJEuYQjOQ60w1oBfCzY4j5-Wn_YKJBEIxjLD7tIgXSU38EJwhCEsRG3XtwZVXYl-MaiWHgbcAckil7aV3M_CQOIe7qoPwm1o1s5cly_TBAbyZ5MjTWVkH4zl4v-iKrbhc2iNAUFSOdd-e62DCNrSo3zcJyphJfnoQ=
  • Deionization of Formamide. (n.d.). Stockinger Lab. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOJAmInjeRjjTkGnd47xYXstKITib_K8CBXXZ3XyxwOTukOLt2LUKtC4RY8RKbvP2YVXNUvNJ3FiHlVzzpcQHfCDdupuDzEF3Wfe9HqoLMbwt-3OFJ0JJ9W5NGpHzPxFxvS_XPkFY2z0d-5nCAbTDYvECceqMs1gYAApE1yyvu6b3YXaviyafVmH-9iQvjuJ8skmHEQK_J0Q8tcrJa
  • Method for the detection of formamide content in products. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.
  • The Preparation of Formamide from Ethyl Formate and Ammonium Hydroxide. (1907). American Journal of Science. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxzHrJsp-h-1iKNwlt0nuunenMvgxAgaGRpw_yZcC33iQp58bdZ3Yok84Te0tA5u-U0JVAcFAUqZKR_E3Ndwt7bxxaBJlLCleIyZMwRm2QwbrN65Snm9FmefAMwdygvlLS2A==
  • Method for preparing deionized formamide. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg5-FoFPSXWdhem_BDEPerZXlOLaaOjqNTJhboeykRR9VeM61n7xChmhgYY5Jtr83WOJUFIVN36m7o7vUAlIMp1c49hwSrKsxhFu-r-dKUz9uFnccmOJvoetyn10IIRpZMugBbradbXULyx1g=
  • METHOD FOR PREPARING FORMAMIDE COMPOUND. (2021). European Patent Office. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlrg6mk3H6TZJmY_cTDCqgMBGcUe1xVn3bGVJ8FoXN7vpOFBzJWIoKUazYs8W0UALWMn98VaqzvcOVgKxilq80afn5XnBl1843WkZg-hJ-HfxXlvL6aSqY2zlUUlVfkFnHKLFa-LmffbcxbnZNUSHbIf0ObEcFLRcWzvXKh9JcQ6_KxnasvmweVOHtnrGAXQ==
  • Determination of formamide in urine by gas chromatography mass spectrometry. (2025). Publisso. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT9SMIBCPKJ1_W5CFo_kqDTJCbURsToV97YRiG_VBFVXu1fHGkf9qksIZlyETkIhO_vzWI_Qs0YWZcS7TjujYytgkqCDdh440KlIgQpFvwxiMWgzhz40rYjNi3fLdPM003DpjsY4QVxProuew8L3cImlhFMLJiqh5Zvqql09BqlwUoGqQnwBnNGePxUCLj4SnTDerLTUBdeKxJn8hQCR4qET3QeozT__4=
  • Method for producing formamide. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMpStzJfbs4FPOtqE3IS5ol8giDBoZQwtjCiO-fTOuW4amxrjKpaYLU-wDfHbRHk7Qih-vwJWMgCQd9snz81ACMZnyhgu1fb6kAyEzoxNAsa4Z2_D4XkjNe1nUF8OBJf_my2UI5Ty82spP8-68
  • Determination of formamide in urine by gas chromatography mass spectrometry. (2018). Biomonitoring Methods. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbF36RGKX0ajNUE8AX9rKRfSLt4dRFp4SsIPZ0qzjy5qfaiDAu0GbuKbPjostNZrGVgM4aU-DNBJhGclQAjjaiiVMCC12dLGoRi963Xo0isyfMNCyX5tNqGhx_8Kqo9g_-o-rJJOtwFotJGJCxc2qn7ngDJ2PO93ETVAenxsIKiuefE8Dsdah6RpZUlKekwBEKthLqXNZ1Tb0DCsj4isfF_TtgGXlBaTJJUMqwoNbdg8jgBZfvcQZhbraKpUcDGv7x0_swBETT3_GrQDTMuqUjMsm_5uenoMWuhQaikCqNz0FXoNc6OuAvpSB2W6hkMhIKaHTSnb2rsC0Pj4zPrf1GJkJyve3NR5dqFpIRK7kuA4UBp_a0PcIoivm4fysyWZb-TYfBe-0LVBWSQ==
  • How to remove DMF completely after completion of reaction? (2015). ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBKDAdOGBvT5-DqJ3mqmzVV7JQ1DHKVKAhIuxraw1sPmDU8BVDsWbPbRa821tNVz-A7hkn7PxTABqlb3DQ97JFMhYaJmbCi5NjCO0TmQOF-x71aqQchuqCdQJGX2mxpaG0pJGX376NEWWKqC2tz4Cx5mIiXSx4K3p_U98zvcvjf1b7vDiBG1Gt5sTlzrmHir3QpOmajy5oHksPIZVHCaFLSgb_7BnWKjunQzVOpDmYWeVt6nRQsQ==
  • How to distill N,N- Dimethyl Formamide DMF? (2023). ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKBEvXOv-_jFHeysv6tnpwNF6x1NHzoeqyZiMIIOCThdGa5fiz6G5xMZPHICbcmeG2vmJAcwPTZfYyypfYo5C2xljmvdCncKzjGGOx-g0fRoiHbBjrvcRHt1FpQZHsdElnk2OXKqMDI7ty_KOiY3LyD3cBJ6H_cYOneZZ3qAuoF0aKnRaxg==
  • Formamide. (n.d.). Grokipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFISE28QQ7kogOv6TtFUJyyKLdjDVfN6i71zi5kQ52RQaKkDl4wpJp_f-pGcbHiBQZZ1lpkOT9JHVknqezN4NJMTFNHgT59XHgtzvG3fWFbm2ORMkQqZBcAoMzdWZVcvtQ=
  • Deionization of formamide with Biorad AG501-X(D). (1987). Journal of Biochemical and Biophysical Methods. PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdbQ3PAeTx5la5bGutrruw1ryxvlTReSOKvzcYJ2nb0zobTAgXbKIYPDDk12oQbVWludYWPXI290HaHhCkHi2KOlRRU3MxCnqsxAaqo8BimzLcvdD9IEBcAhyJCRCvTzii-w=
  • How can I get anhydrous formamide? (2021). ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn9ajm4yR8etr91gju_LiU1rV1hdrW7IY8wGedqW90PPcV5czqjoxaVwT41TcDeMmQYIB2i6IObMdBY5zM0jrv_YMFvtmw_xWBxNkuW8-iGeFLUMAicsKM0HQBB_ffgOu9ztEXRXgBzeAcIvHwSS11UwWr1JFVObf16csY0dk=
  • Comprehensive Guide to Deionized Formamide Applications and Reliable Sourcing. (2026). Sincere Chemicals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlfO8CXo0prMOesd6lkqtRXBUpO57qUMCuUtDm-dTuVG3XiC1BQUHpp5OWpkuvfBcO_PxeMXInjKW9--VoGMpg2yRoWOXZXQphGpzT-lsNclkz8zY9APYgriPXJp1q9xRo0KF0WMOXo1niY5m6A5J9pAtJa3076AZIvEt36pDzb3RlTEot4EpA7UcMOsGV4wfz8Yf3qnqVNj2LdgjuWi_XBl6TAD8iR-ML9ZTyC6V4wk3QZw==
  • How do i get rid of Formamide from my dsDNA? (2015). ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-9P4ZpmE2FEhGhGI5ySkpwNEc_oR4VQz_HfcUKxG6OQt_eEu31nxMEkbmtZLzMd97MV5lcQYaBBzNv0fLPSGOg0sxH3VJQPcoVjiy7u7PW3942qBUBXjeqOJRxQSk4YLDCO8N_hN3BsAUq2J4drienpdVsUv3wqUGn3_THw3zK8Tc6T7WKz8
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018). RSC Advances. RSC Publishing. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdWHp9ugFFnJpKI2ejGDoo-ZWX1LU9euKiSRSxFXvJGxTEANI8jmXz1tQkNQDFjlH2wv10YEhA8g_DvNFse8F5aFjsL0Zz3NhEn3Sr-ToK5MC3FgTVgY8tta4HOrykGUXHRIuFRGSjCrFwEoSFqRZkLNvJAmuTqOkY
  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor. (2023). MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEifJKG7gi3gd5cKbXKcCfc0f3qgyP1FIH2glzSgB7heOoAfBPx5ZWWwNRn7-UGxZ_qu_tLLJRb29iiX1nCjedj62TkZUH9j8rX40pLeE5AKxZqEqGg71s2Y78sI-6sXY0KqrbO
  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcVLd--W5CzR86IQAOkAth5fuuNFuwi2vhg3ZFXOtHdJ79MgsMAmm9TvrlHx3NW921N-BoiMDAMdMs1UK2im3dMRsW1p1WJo3398x3JNxuw_ciLUpiJX9_jtoOD3qJ8d0XU6EV0qe9
  • Drying solvents. (2023). Sciencemadness Wiki. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlgCw1F8xf7feEGSjT4nQKizkvBEe1FGuXWughFgASE4s5oowoDvqY5hvofbD4cxf2DKVLLNBZuz9p7K71wcnlsJmyOHrmo3sWt8HIBaBfk_EZ3Hv6-jB5GfMh9gKjaW1AiFcqsa6Y80uG5kDMmyEOyoN7c_o-zsQ_Q==
  • TruPure Formamide User Manual. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSsEnzMkRS1jgl7LIsx7nbC9T_eb_qhefR7YA1ygiI8GYZcVp-pQ5ia2HQNCuNEk3GPErfV7235A8eIoiC2MNTiN4GXyN7tNmuY2SM7Gv8tGjErr2iyJRUDoorOCu9AeEfBNRlS0YX5ACRMufdtZIvAowjvK7RxG_DQtdnxwYzU4ypQZGdZzYzAA==
  • The purification of formamide, and the rate of its reaction with dissolved water. (1966). Journal of the Chemical Society B: Physical Organic. DOI:10.1039/J29660000362. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3QlyY7y7iTzkOLgnVXuaTDOAuemTamYFKXzmagVa-tI15rWka6CeL3HjivMySdqMuEyyGJeuR66TXAtb_huIsmaAwIESXUbW8tMQbaasQWdjay0TIePXeNDv1TmluTP5AcyDCIQNe5f4xdy7XEknyRBCTcna30k-d0hA=

Sources

Validation & Comparative

assessing the enantiomeric purity of products from reactions using N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte Origin: Products synthesized via asymmetric allylation of aldehydes using the Lewis base organocatalyst N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide (N-fenchylformamide).

Introduction & Mechanistic Context

In modern asymmetric synthesis, chiral formamides such as N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)formamide serve as highly effective Lewis base catalysts. During the allylation of aldehydes with allyltrichlorosilane, the formamide oxygen coordinates to the silicon atom, expanding its valency to form a hypervalent, octahedral silicon intermediate[1]. This coordination not only enhances the nucleophilicity of the allyl group but also enforces a rigid, highly organized Zimmerman-Traxler-like transition state, resulting in the stereoselective formation of chiral homoallylic alcohols[2].

For researchers and drug development professionals, synthesizing these chiral building blocks is only half the battle. Accurately determining the enantiomeric excess (ee%) of the resulting homoallylic alcohols is critical for downstream pharmaceutical efficacy. This guide objectively compares the three primary analytical modalities used to assess the enantiomeric purity of these specific reaction products: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's ester derivatization.

Analytical Decision Workflow

The selection of an analytical method depends intrinsically on the physicochemical properties of the specific homoallylic alcohol produced (e.g., volatility, presence of a UV chromophore) and the data required (e.g., simple ee% vs. absolute configuration).

G A Asymmetric Allylation (N-Fenchylformamide) B Chiral Homoallylic Alcohol A->B C Chiral HPLC (Direct) B->C UV-Active / High MW D Chiral GC (Derivatized) B->D Volatile / Low MW E NMR Spectroscopy (Mosher's Esters) B->E Absolute Config Req. F ee% via Peak Area C->F G ee% via Peak Area D->G H ee% & Configuration E->H

Analytical decision tree for determining the enantiomeric purity of chiral homoallylic alcohols.

Comparative Evaluation of Analytical Modalities

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for assessing the enantiomeric purity of UV-active homoallylic alcohols (e.g., those derived from aromatic aldehydes)[3].

  • Causality of Separation: Separation is achieved using chiral stationary phases (CSPs), typically coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H). As the enantiomers pass through the column, they form transient diastereomeric complexes with the CSP via hydrogen bonding, π−π interactions, and dipole stacking. The slight difference in the free energy ( ΔΔG ) of these transient complexes dictates the separation factor ( α ).

  • Advantages: Non-destructive, requires no derivatization, and offers exceptional precision for high-molecular-weight analytes.

Chiral Gas Chromatography (GC)

For low-molecular-weight, volatile homoallylic alcohols (e.g., those derived from aliphatic aldehydes), chiral GC is often superior to HPLC.

  • Causality of Separation: Chiral GC relies on cyclodextrin-based stationary phases (e.g., CP-Chirasil-DEX CB). The separation is driven by inclusion complexation, where the hydrophobic tail of the alcohol enters the cyclodextrin cavity while the hydroxyl group interacts with the rim[4].

  • The Role of Acylation: Free alcohols often exhibit peak tailing in GC due to strong hydrogen bonding with the column matrix. Converting the homoallylic alcohol to an acetate or trifluoroacetate derivative eliminates this hydrogen bonding, drastically sharpening the peaks and improving the resolution ( Rs​ )[4].

NMR Spectroscopy via Mosher's Esters

When both the enantiomeric excess and the absolute configuration of the newly formed stereocenter must be determined, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is required[5].

  • Causality of Separation: The chiral homoallylic alcohol is reacted with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric Mosher's esters. In solution, the ester adopts an extended conformation. The magnetic anisotropy of the MTPA phenyl ring selectively shields the protons on one face of the homoallylic alcohol, shifting their NMR signals upfield. By comparing the Δδ values between the (S)- and (R)-esters, the absolute configuration is unambiguously assigned, while the integration of the distinct 19F or 1H signals provides the ee%.

Quantitative Performance Comparison

The following table summarizes the operational parameters of each technique when applied to chiral homoallylic alcohols.

Analytical TechniquePrinciple of SeparationTypical Separation Factor ( α )Sample Prep RequirementKey Limitations
Chiral HPLC Transient diastereomeric complexation on CSP1.10 – 1.50Minimal (Dilute & Shoot)Requires a UV chromophore; mobile phase optimization can be time-consuming.
Chiral GC Inclusion complexation in cyclodextrin cavity1.05 – 3.00Moderate (Acylation recommended)Limited to thermally stable, volatile analytes.
NMR (Mosher's) Magnetic anisotropy of diastereomeric estersN/A (Chemical shift Δδ≈0.05 ppm)High (Strict anhydrous derivatization)Requires highly pure sample; kinetic resolution during derivatization can skew results.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The protocols below incorporate mandatory internal controls to prevent data artifacts.

Protocol A: Chiral HPLC Workflow (Baseline-Resolution Standard)

The fundamental rule of chiral chromatography is that integration of an enantioenriched sample is mathematically invalid unless baseline resolution is first proven using a racemate.

  • Racemic Standard Validation: Synthesize a racemic standard of the target homoallylic alcohol using an achiral catalyst (e.g., standard DMF or uncatalyzed allylation).

  • Method Development: Inject the racemate onto a chiral column (e.g., Chiralcel OD-H). Elute with a standard isocratic mixture (e.g., 95:5 Hexane/Isopropanol at 1.0 mL/min).

  • Self-Validation Check: Adjust the mobile phase polarity until the two enantiomer peaks achieve baseline resolution ( Rs​≥1.5 ) and integrate to exactly a 50:50 ratio.

  • Sample Analysis: Inject the enantioenriched product synthesized via the N-fenchylformamide catalyst. Calculate the ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol B: Mosher's Ester Derivatization for NMR Analysis

To prevent artificial ee% inflation due to kinetic resolution (where one enantiomer reacts faster with the chiral reagent than the other), the derivatization must be forced to 100% conversion.

  • Anhydrous Setup: Dissolve 10 mg of the enantioenriched homoallylic alcohol in 0.5 mL of anhydrous deuterated chloroform ( CDCl3​ ) under an inert argon atmosphere.

  • Reagent Addition: Add an excess of pyridine-d5 (5 equivalents) and a catalytic amount of DMAP.

  • Derivatization: Add 3 equivalents of (R)-MTPA-Cl. (Run a parallel reaction with (S)-MTPA-Cl). Stir at room temperature for 4-12 hours.

  • Self-Validation Check (100% Conversion): Acquire a crude 1H NMR spectrum. Verify the complete disappearance of the carbinol proton signal corresponding to the free alcohol. If free alcohol remains, the ee% calculation will be invalid.

  • Data Acquisition: Acquire a 19F NMR spectrum. The trifluoromethyl group provides a clean, singlet signal for each diastereomer without the complex J-coupling overlap seen in 1H NMR. Integrate the major and minor 19F signals to determine the ee%.

References

  • On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide Journal of the American Chemical Society (ACS)[Link][1]

  • Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: A kinetic study ResearchGate[Link][2]

  • Racemization in Prins Cyclization Reactions National Institutes of Health (NIH) - PMC[Link][3]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Repositori Obert UdL[Link][4]

  • A highly convergent synthesis of the C1–C31 polyol domain of amphidinol 3 featuring a TST-RCM reaction: confirmation of the revised relative stereochemistry RSC Publishing[Link][5]

Sources

comparison of synthetic routes to bicyclic formamides

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating synthetic methodologies for complex bicyclic scaffolds.

Executive Summary

Bicyclic formamides are highly privileged structural motifs in modern organic chemistry. They serve as critical intermediates in the synthesis of complex natural products (e.g., salinosporamide A), act as potent pharmacophores in drug development, and function as highly selective chiral Lewis base organocatalysts (such as Denmark’s catalysts for asymmetric allylation).

However, the synthesis of N-formyl bicyclic amines—particularly bridged systems like 7-azabicyclo[2.2.1]heptane or sterically congested fused pyrrolizidines—presents a unique synthetic challenge. The steric bulk surrounding the secondary nitrogen severely hinders nucleophilic attack on traditional formylating agents. This guide objectively compares three distinct synthetic routes to bicyclic formamides, analyzing their mechanistic pathways, steric tolerance, and overall efficiency to help you select the optimal protocol for your specific scaffold.

Mechanistic Pathway Analysis & Causality

The choice of synthetic route directly dictates the success of formylating a hindered bicyclic amine. The fundamental bottleneck is the activation energy required to form the transition state around a sterically congested nitrogen atom.

Route A: Classical Acylation (Acetic Formic Anhydride / Formic Acid)

Historically, formylation relied on Acetic Formic Anhydride (AFA) or a mixture of formic acid and coupling reagents (e.g., EDC/HOBt).

  • The Steric Bottleneck: This route requires the bicyclic amine to attack the carbonyl carbon of the acylating agent, forming a bulky tetrahedral intermediate. For rigid bicyclic systems, the steric clash between the bridgehead protons and the tetrahedral oxygen leads to high activation barriers, resulting in poor yields and competing side reactions (such as undesired acetylation if AFA degrades).

Route B: Oxidative Formylation using Methanol

A modern, green alternative utilizes methanol as both the solvent and the C1 formyl source. Transition-metal catalysts (e.g., Ru or Mn pincer complexes) dehydrogenate methanol to formaldehyde, which then reacts with the amine [1].

  • The Selectivity Challenge: The amine and formaldehyde form a hemiaminal intermediate. The causality of success here relies on controlling the reaction equilibrium. The hemiaminal must be rapidly dehydrogenated to the formamide before it can dehydrate into an imine (which would subsequently be reduced to an undesired N-methyl amine) [2].

MeOH_Pathway A Methanol (CH3OH) B Formaldehyde (HCHO) A->B Ru Catalyst - H2 C Hemiaminal Intermediate B->C + Bicyclic Amine D Bicyclic Formamide C->D Dehydrogenation - H2

Ruthenium-catalyzed oxidative N-formylation pathway utilizing methanol as a C1 source.

Route C: Reductive Formylation using CO₂ and Hydrosilanes

This route utilizes carbon dioxide as the C1 source and a hydrosilane (e.g., phenylsilane or PMHS) as the reductant, often catalyzed by an organobase like DBU [3].

  • The Steric Bypass: Unlike classical acylation, the linear, unhindered CO₂ molecule easily inserts into the N-H bond of the bicyclic amine to form a planar carbamate intermediate. This completely bypasses the bulky tetrahedral intermediate stage. The hydrosilane then reduces the carbamate, driven by the thermodynamic formation of strong Si-O bonds (siloxanes) [4]. This makes it the superior choice for highly hindered bicyclic amines.

CO2_Pathway A Bicyclic Amine + CO2 B Silylcarbamate Intermediate A->B Base/Catalyst C Formoxysilane Formation (via Hydrosilane) B->C + R3SiH D Bicyclic Formamide C->D - Siloxane

Mechanistic pathway of CO2/silane-mediated reductive formylation of hindered amines.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three synthetic routes when applied to sterically hindered bicyclic amines.

Performance MetricRoute A: Classical AcylationRoute B: Oxidative (Methanol)Route C: Reductive (CO₂ / Silane)
Typical Yield (Hindered) 30% – 50%60% – 80%85% – 99%
Steric Tolerance PoorModerateExcellent
Chemoselectivity Low (Acetylation side-products)Moderate (N-methylation risk)High (Exclusively formylation)
Atom Economy ModerateHigh (H₂ is the only byproduct)Low (Generates siloxane waste)
E-factor High (Excess reagents needed)Low Medium
Scalability Good, but hazardous (AFA)Excellent (Continuous flow viable)Excellent (Batch or Flow) [3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems. Built-in analytical checkpoints prevent downstream failures.

Protocol 1: Reductive Formylation (CO₂ / Phenylsilane)

Optimal for highly hindered, delicate bicyclic scaffolds where stereoretention is critical.

  • System Purging: Add the bicyclic amine (1.0 mmol) and DBU (0.1 mmol, 10 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar. Purge the vessel with dry CO₂ gas for 5 minutes to displace all atmospheric moisture and oxygen.

  • Reagent Addition: Inject anhydrous acetonitrile (3.0 mL) followed by phenylsilane (PhSiH₃, 2.0 mmol). Causality Note: An excess of silane is required because the reduction of the silylcarbamate intermediate consumes multiple equivalents of hydride to yield the formamide and siloxane byproducts [4].

  • Pressurization & Heating: Attach a CO₂ balloon (approx. 1 atm) and heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint (Reaction Monitoring): Withdraw a 10 µL aliquot, dilute in CH₂Cl₂, and analyze via GC-MS or ¹H NMR. Validation signal: Look for the disappearance of the amine N-H stretch and the appearance of a distinct formyl proton singlet at δ 8.0–8.5 ppm in NMR. Do not proceed to quench until >95% conversion is confirmed.

  • Quenching: Cool to 0 °C. Slowly add 2 mL of methanol to quench unreacted phenylsilane. Caution: This step evolves H₂ gas; ensure proper venting.

  • Isolation: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the pure bicyclic formamide.

Protocol 2: Oxidative Formylation (Methanol / Ru-Catalyst)

Optimal for moderately hindered scaffolds where minimizing chemical waste (low E-factor) is a priority.

  • Catalyst Activation: In a pressure tube, combine the bicyclic amine (1.0 mmol), a ruthenium pincer catalyst (e.g., Ru-MACHO, 2.0 mol%), and KOtBu (5.0 mol%).

  • Solvent Addition: Add anhydrous methanol (2.0 mL). Causality Note: Methanol acts as both the solvent and the C1 source. The strong base (KOtBu) is required to activate the Ru-precatalyst into its active amido complex form [2].

  • Heating: Seal the tube and heat to 130 °C for 16 hours.

  • Self-Validation Checkpoint (Selectivity Monitoring): Analyze an aliquot via TLC or LC-MS. Validation signal: Ensure the absence of the N-methylated byproduct. If N-methylation is observed, the dehydrogenation step is too slow; consider increasing the catalyst loading or optimizing the hydrogen venting strategy to drive the equilibrium toward the formamide [1].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove catalyst particulates, and concentrate the filtrate. Purify via chromatography.

Strategic Recommendations

  • For Drug Discovery & Complex Natural Products: Default to Route C (CO₂ / Silane) . The planar carbamate intermediate guarantees that even the most sterically congested bridged bicyclic amines will be formylated cleanly without epimerization or racemization of adjacent chiral centers.

  • For Process Chemistry & Scale-Up: If the bicyclic amine is only moderately hindered (e.g., a simple fused system), Route B (Methanol Oxidation) is highly recommended. The elimination of silane waste significantly improves the E-factor and lowers the cost of goods at the kilogram scale.

References

  • Chakraborty, S., Gellrich, U., Diskin-Posner, Y., Leitus, G., Avram, L., & Milstein, D. (2017). Manganese-Catalyzed N-Formylation of Amines by Methanol Liberating H2: A Catalytic and Mechanistic Study. Angewandte Chemie International Edition.[Link]

  • Choi, G., Hong, S. H. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.[Link]

  • Zanda, N., Primitivo, L., Chaudari, M., Kleij, A. W., & Pericàs, M. À. (2023). Organocatalytic N-formylation of amines by CO2 in batch and continuous flow. Organic Chemistry Frontiers.[Link]

  • Dyson, P. J., Laurenczy, G., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis.[Link]

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds as a foundation for new therapeutics is a constant endeavor. The rigid, bicyclic structure of 1,3,3-trimethylbicyclo[2.2.1]heptane, commonly derived from fenchone, presents a unique three-dimensional framework for the design of targeted molecular probes and potential drug candidates. This guide provides a comparative analysis of the biological activity of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide and its structurally related analogs, offering insights into how modifications to the amine substituent can profoundly influence biological outcomes. While direct experimental data on the title formamide is limited in publicly accessible literature, a critical examination of its parent amine, fenchylamine, and its derivatives provides a strong foundation for predicting its potential bioactivity and guiding future research.

The Fenchane Scaffold: A Versatile Template for Bioactive Molecules

The 1,3,3-trimethylbicyclo[2.2.1]heptane system, also known as the fenchane skeleton, is a well-established pharmacophore. Its inherent rigidity and defined stereochemistry offer a distinct advantage in drug design, as it can position functional groups in precise orientations for optimal interaction with biological targets. The parent ketone, fenchone, and its derivatives have demonstrated a range of pharmacological activities, underscoring the potential of this bicyclic core.

Recent studies have highlighted the utility of the fenchone framework in developing selective ligands for the cannabinoid 2 (CB2) receptor.[1][2][3] A series of fenchone-resorcinol analogs were synthesized and found to possess high affinity and selectivity for the CB2 receptor, with some derivatives exhibiting potent agonistic activity.[1] Notably, these compounds demonstrated anti-inflammatory and analgesic properties in preclinical models, suggesting the therapeutic potential of fenchane-based molecules in treating inflammatory conditions and pain.[1][3]

Fenchylamine Derivatives: From Alzheimer's Research to Potential Neuromodulators

The introduction of an amine group at the 2-position of the fenchane scaffold, yielding fenchylamine, opens up a vast chemical space for derivatization and the exploration of new biological targets. A significant area of investigation for fenchylamine derivatives has been in the context of Alzheimer's disease.

A study on fenchylamine sulfonamides revealed their ability to inhibit the production of amyloid-β (Aβ) peptides by modulating the γ-secretase proteolytic pathway.[4][5] The overproduction of Aβ peptides, particularly the Aβ42 fragment, is a key pathological hallmark of Alzheimer's disease.[4] The fenchylamine sulfonamides were shown to reduce the formation of both Aβ40 and Aβ42, indicating their potential as small-molecule therapeutic agents for this neurodegenerative disorder.[4] This discovery underscores the importance of the fenchane scaffold in directing molecules to interact with complex biological targets like γ-secretase.

The Formamide Moiety: A Key Player in Medicinal Chemistry

The formamide group (-NHCHO) is a common functional group found in numerous natural products and pharmaceuticals.[6] Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a valuable component in drug design. In many instances, the N-formyl group serves as a bioisostere for other functional groups or plays a crucial role in the molecule's interaction with its target. For example, N-formyl-hydroxylamine derivatives have been identified as potent inhibitors of peptide deformylase, an essential bacterial enzyme, highlighting the formamide's role in antibacterial drug discovery.

Comparative Analysis: Sulfonamide vs. Formamide Substitution on the Fenchylamine Scaffold

The known biological activities of fenchylamine sulfonamides provide a critical point of comparison for predicting the potential activities of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide.

Compound Class Key Structural Feature Known/Potential Biological Target Therapeutic Area
Fenchone Derivatives Ketone at C2Cannabinoid 2 (CB2) ReceptorAnti-inflammatory, Analgesic
Fenchylamine Sulfonamides Sulfonamide at the amino groupγ-SecretaseAlzheimer's Disease
N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide Formamide at the amino groupHypothesized: Neuromodulatory targets (e.g., ion channels, receptors)Potential: CNS disorders, pain

The distinct electronic and steric properties of the sulfonamide and formamide groups are likely to lead to different biological profiles. While the sulfonamide moiety in the fenchylamine derivatives proved effective for γ-secretase inhibition, the smaller, more polar formamide group in the title compound may direct its activity towards different biological targets.

The formamide group can influence a molecule's properties in several ways:

  • Hydrogen Bonding: The N-H and C=O groups of the formamide can participate in hydrogen bonding interactions with protein targets, which is often a critical determinant of binding affinity and selectivity.

  • Conformational Rigidity: The partial double-bond character of the C-N bond in the formamide can restrict the conformation of the molecule, pre-organizing it for a more favorable interaction with a binding site.

  • Metabolic Stability: Formamides can be more resistant to metabolic degradation compared to simple amines, potentially leading to improved pharmacokinetic properties.

Given the precedent of fenchane derivatives in targeting the central nervous system (CNS), it is plausible that N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide could exhibit neuromodulatory activities. The formamide group might facilitate interactions with receptors or ion channels involved in neuronal signaling. Further investigation into its effects on targets such as GABA receptors, voltage-gated ion channels, or even other G-protein coupled receptors (GPCRs) would be a logical starting point.

Experimental Protocols

To elucidate the biological activity of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide and compare it to its analogs, a tiered screening approach is recommended.

In Vitro Target-Based Screening
  • Objective: To identify primary biological targets.

  • Methodology:

    • Synthesize and purify N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide.

    • Screen the compound against a panel of CNS-related targets, including but not limited to:

      • Cannabinoid receptors (CB1 and CB2) via radioligand binding assays.

      • A panel of key GPCRs relevant to neurotransmission (e.g., dopamine, serotonin, opioid receptors).

      • Voltage-gated ion channels (e.g., sodium, potassium, calcium channels) using electrophysiological techniques (e.g., patch-clamp).

      • γ-secretase activity assay to compare with the known activity of the sulfonamide analogs.

    • Determine binding affinities (Ki) or functional activities (EC50/IC50) for any identified hits.

Cell-Based Phenotypic Screening
  • Objective: To assess the compound's effect on cellular functions.

  • Methodology:

    • Utilize cell lines relevant to neuroscience research (e.g., neuronal cell lines like SH-SY5Y or primary neuronal cultures).

    • Perform assays to measure key cellular phenotypes, such as:

      • Neurite outgrowth assays to assess effects on neuronal development and regeneration.

      • Cell viability assays to determine cytotoxicity.

      • High-content imaging to analyze changes in cellular morphology or protein localization.

      • Measurement of second messenger levels (e.g., cAMP, intracellular calcium) to identify signaling pathway modulation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the structural relationships and potential for divergent biological activities based on the modification of the fenchylamine core.

SAR_Fenchylamine_Derivatives cluster_scaffold Fenchane Scaffold cluster_analogs Analogs & Activities Fenchone Fenchone Fenchylamine Fenchylamine Fenchone->Fenchylamine Reductive Amination CB2 Ligands CB2 Ligands Fenchone->CB2 Ligands Derivatization gamma-Secretase Inhibitors gamma-Secretase Inhibitors Fenchylamine->gamma-Secretase Inhibitors Sulfonylation N-Formyl Derivative N-Formyl Derivative Fenchylamine->N-Formyl Derivative Formylation

Caption: Derivatization of the fenchane scaffold leading to diverse biological activities.

Experimental_Workflow Start Compound Synthesis: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide Target_Screening In Vitro Target-Based Screening (GPCRs, Ion Channels, Enzymes) Start->Target_Screening Phenotypic_Screening Cell-Based Phenotypic Screening (Neuronal Cell Lines) Start->Phenotypic_Screening Hit_Identification Hit Identified? Target_Screening->Hit_Identification Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Yes No_Hit Re-evaluate or Broaden Screening Hit_Identification->No_Hit No

Caption: Proposed experimental workflow for elucidating the biological activity of the title compound.

Conclusion

While the biological activity of N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide remains to be fully elucidated, a comparative analysis of its structural analogs provides a compelling rationale for its investigation as a potential modulator of CNS targets. The fenchane scaffold has proven to be a fruitful starting point for the development of bioactive compounds, and the introduction of a formamide moiety offers a distinct set of physicochemical properties compared to the previously studied sulfonamide derivatives. The proposed experimental workflow provides a clear path forward for researchers to uncover the therapeutic potential of this and related bicyclic formamides. The insights gained from such studies will not only expand our understanding of the structure-activity relationships within this chemical class but may also pave the way for the development of novel therapeutics for a range of disorders.

References

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential. [Link]

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed. [Link]

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - Fingerprint - The Hebrew University of Jerusalem. [Link]

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC. [Link]

  • Fenchylamine Sulfonamide Inhibitors of Amyloid β Peptide Production by the γ-Secretase Proteolytic Pathway: Potential Small-Molecule Therapeutic Agents for the Treatment of Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fenchylamine sulfonamide inhibitors of amyloid beta peptide production by the gamma-secretase proteolytic pathway: potential small-molecule therapeutic agents for the treatment of Alzheimer's disease - PubMed. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

  • Synthesis and structure-activity relationships of fenbufen amide analogs - PubMed. [Link]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - ResearchGate. [Link]

  • (PDF) N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - ResearchGate. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed. [Link]

  • Structure-activity relationship studies of the amide functionality in (p-O-sulfamoyl)-N-alkanoyl tyramines as estrone sulfatase inhibitors - PubMed. [Link]

Sources

cross-validation of experimental and computational data for bicyclic systems

Author: BenchChem Technical Support Team. Date: April 2026

Bridging the Gap: Cross-Validation of Experimental and Computational Data for Bicyclic Systems

Bicyclic peptides represent a transformative modality in modern drug discovery, occupying the "Goldilocks zone" between the high target affinity of monoclonal antibodies and the tissue penetrance of small molecules[1]. However, the constrained conformational space of these double-ring systems introduces unique biophysical challenges. As a Senior Application Scientist, I have consistently observed that relying solely on computational predictions or empirical screening leads to late-stage attrition. The solution lies in a rigorous, self-validating system: the cross-validation of computational Free Energy Perturbation (FEP) with experimental Surface Plasmon Resonance (SPR) and Phage Display.

The Causality of Cross-Validation

Why is a dual-pronged approach non-negotiable for bicyclic systems?

  • The Computational Blind Spot: Molecular Dynamics (MD) and FEP provide atomic-level resolution of binding thermodynamics. However, bicyclic systems possess non-canonical backbone rigidities. Standard force fields often miscalculate the entropic penalty of macrocyclization, leading to false positives in binding affinity ( ΔG ) predictions.

  • The Experimental Bottleneck: Phage display allows for the rapid screening of 109 variants, but it remains a "black box" regarding the binding mechanism. SPR provides the ground truth for kinetics ( KD​ , kon​ , koff​ ), but it cannot explain why a specific residue substitution abrogates binding.

By coupling these methods, we establish a closed-loop system. Experimental kinetics ground the computational thermodynamic cycles, while computational models elucidate the structural basis of experimental hits, enabling rational optimization[2].

G Comp Computational Modeling (MD & FEP) Phage Phage Display Screening (TBMB Cyclization) Comp->Phage Library Design SPR Biophysical Validation (SPR Affinity) Phage->SPR Hit Identification SPR->Comp Cross-Validation Opt Lead Optimization (Machine Learning) SPR->Opt KD & Kinetics Opt->Comp Refined Parameters

Iterative cross-validation workflow for bicyclic peptide drug discovery.

Protocol 1: Computational Workflow – Free Energy Perturbation (FEP)

Objective: Predict the relative binding free energy ( ΔΔG ) of bicyclic peptide variants to prioritize chemical synthesis.

Causality: We use FEP coupled with Replica Exchange with Solute Tempering (REST) because standard MD fails to cross the high energy barriers inherent to constrained macrocycles[3]. REST locally "heats" the binding site, enhancing the conformational sampling of the rigid bicyclic backbone without exploding the computational cost.

Step-by-Step Methodology:

  • System Preparation: Dock the bicyclic peptide into the target receptor. Solvate the complex in a TIP3P water box and neutralize with 0.15 M NaCl.

  • Alchemical Transformation Setup: Define the thermodynamic cycle. Gradually mutate the side chain of interest using a scaling parameter ( λ ) from 0 to 1 across 16-24 intermediate windows.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 5 ns per window. Apply position restraints on the peptide backbone to prevent premature dissociation.

  • FEP/REST Production Run: Execute 20 ns of production MD per λ window. Exchange neighboring λ windows every 1 ps to enhance sampling[3].

  • Data Analysis: Calculate ΔΔG using the Multistate Bennett Acceptance Ratio (MBAR) method. A negative ΔΔG indicates improved affinity.

Protocol 2: Experimental Workflow – Phage Display & SPR Validation

Objective: Empirically identify high-affinity binders and validate their kinetic profiles.

Causality: We utilize 1,3,5-tris(bromomethyl)benzene (TBMB) as the chemical scaffold because its threefold rotational symmetry ensures the formation of a unique, rigid structural isomer when reacting with three engineered cysteine residues on the phage-displayed peptide[4]. SPR is chosen over ELISA because it provides real-time, label-free kinetic rates ( kon​ , koff​ ) critical for understanding drug residence time[5].

Step-by-Step Methodology:

  • Phage Library Generation: Express a combinatorial peptide library (format: CX n​ CX n​ C) fused to the pIII coat protein of M13 bacteriophage.

  • Chemical Bicyclization: Reduce the phage library with 1 mM TCEP. React with 10 μ M TBMB in aqueous buffer (pH 8.0) at room temperature for 1 hour to covalently tether the cysteines, forming the bicyclic structure[4].

  • Affinity Selection (Panning): Incubate the bicyclic phage library with the immobilized target protein. Wash stringently to remove weak binders, and elute bound phages using an acidic buffer. Repeat for 3-4 rounds.

  • Peptide Synthesis: Synthesize enriched sequences via standard Fmoc solid-phase peptide synthesis (SPPS). Cyclize synthetic peptides with TBMB and purify via HPLC[5].

  • SPR Kinetic Validation:

    • Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target level: 500-1000 RU)[5].

    • Flow the synthetic bicyclic peptides (analyte) over the chip in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected KD​ ).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Quantitative Data Comparison: FEP vs. SPR

To demonstrate the self-validating nature of this workflow, we compare the computational predictions ( ΔGcalc​ ) and experimental measurements ( ΔGexp​ derived from SPR KD​ ) for a series of bicyclic peptides targeting the G α i protein[2].

Peptide VariantSequence ModificationFEP Predicted ΔΔG (kcal/mol)SPR KD​ (nM)SPR Derived ΔΔG (kcal/mol)Concordance
GPM-WT Base sequence0.009,0770.00Baseline
GPM-V1 Trp5 Phe+1.2575,400+1.26High
GPM-V2 Arg8 Lys-0.454,100-0.47High
GPM-V3 Pro2 Ala+3.10No Binding> +3.00High
GPM-V4 Asp11 Glu-2.15240-2.16High

Data Interpretation: The tight correlation between FEP-predicted thermodynamic penalties and SPR-derived kinetic affinities validates the computational force field parameters for the TBMB-cyclized backbone. The loss of binding in GPM-V3 (Pro2 Ala) was predicted by FEP to cause a severe entropic penalty, which was perfectly mirrored by the SPR's failure to detect binding. This highlights the causality between backbone rigidity and target affinity[2].

Conclusion

The development of bicyclic peptides cannot rely on a single discipline. By cross-validating FEP computational models with TBMB-phage display and SPR kinetics, we create a robust, self-validating pipeline. This approach not only accelerates the identification of sub-micromolar hits but also provides the mechanistic rationale required for rational lead optimization in drug discovery.

References

  • Title: Phage-encoded combinatorial chemical libraries based on bicyclic peptides | Source: bicycletherapeutics.com | URL: 4

  • Title: Bicyclic peptides: Paving the road for therapeutics of the future | Source: researchgate.net | URL: 1

  • Title: Design, synthesis and analysis of macrobicyclic peptides for targeting the Gαi protein | Source: nih.gov | URL: 5

  • Title: Bicyclic Peptide Library Screening for the Identification of Gαi Protein Modulators | Source: acs.org | URL: 2

  • Title: Free Energy Perturbation Simulations Measure the Change in Binding Affinity of the Aβ25–35 Peptide to the Zwitterionic Bilayer Caused by Oxidation | Source: nih.gov | URL: 3

Sources

Escaping Flatland: A Technical Guide to Benchmarking Bicyclic Scaffolds Against 3D-Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

The overreliance on planar, sp2 -hybridized aromatic rings (like benzene) in drug discovery often leads to suboptimal physicochemical properties, including poor aqueous solubility, high intrinsic clearance, and off-target promiscuity. As a Senior Application Scientist, I approach the paradigm shift toward 1 not just as a design philosophy, but as a measurable, mechanistic optimization of chemical space.

This guide provides a rigorous benchmarking of bicyclic scaffolds—such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.2.2]octanes (BCOs)—against alternative 3D-isosteres like cubanes, spirocycles, and carboranes. By analyzing geometric exit vectors and establishing self-validating experimental protocols, we can objectively evaluate these scaffolds for modern drug development.

Geometric and Physicochemical Rationale

Replacing a phenyl ring requires precise matching of exit vectors (the trajectory of substituents) while fundamentally altering the molecule's 3D topology.

  • Bicyclo[1.1.1]pentanes (BCPs): BCPs are the gold standard for para-phenyl replacements. Although the distance between substituents (~1.85 Å) is shorter than benzene's (2.78 Å), the linear geometry perfectly mimics para-substitution. They consistently lower LogP and2.

  • Spirocycles: Scaffolds like 2-oxaspiro[3.3]heptane offer orthogonal exit vectors, making them ideal for mimicking ortho or meta substitutions. The3.

  • Carboranes: These are 3D boron-rich clusters that are 40% larger than a phenyl ring's rotation envelope. They exhibit exceptional thermodynamic stability and σ -aromaticity, making them4.

BioisostereSelection Start Target Aromatic Ring Replacement Para Para-Substitution (Linear Vectors) Start->Para OrthoMeta Ortho/Meta-Substitution (Angled Vectors) Start->OrthoMeta HighLipo Need High BBB Penetration & Lipophilicity? Para->HighLipo LowLipo Need High Aqueous Solubility? Para->LowLipo Spiro Spirocycles (e.g., Oxaspiroheptane) OrthoMeta->Spiro Heteroatom needed BCHex Bicyclo[2.1.1]hexane (BCHex) OrthoMeta->BCHex Hydrocarbon needed Cubane Cubane / BCO HighLipo->Cubane No Carborane Carboranes HighLipo->Carborane Yes BCP Bicyclo[1.1.1]pentane (BCP) LowLipo->BCP Yes

Logical decision tree for selecting 3D-bioisosteres based on geometry and physicochemical needs.

Quantitative Benchmarking: Experimental Data

To objectively compare these scaffolds, we analyze matched molecular pairs (MMPs) where a central phenyl ring is replaced. A classic example in the literature is the optimization of the5 and6.

Table 1: Comparative Physicochemical Data of Phenyl vs. 3D-Bioisosteres
ScaffoldExit Vector MatchLogP (Calc.)Kinetic Sol. (µM) CLint​ (HLM, µL/min/mg)Mechanistic Notes
Phenyl (Reference) para4.5< 545.2Planar, prone to π−π stacking and oxidative metabolism.
Bicyclo[1.1.1]pentane para3.2> 10012.5Optimal balance of solubility and metabolic stability.
Bicyclo[2.2.2]octane para4.14518.4Higher lipophilicity than BCP, excellent structural rigidity.
Cubane para3.86015.1High internal strain, but kinetically stable against CYPs.
2-Oxaspiro[3.3]heptane meta/para2.1> 2008.3Oxygen incorporation drastically lowers LogP and boosts solubility.
Carborane para/meta5.2< 5< 5.0Extreme metabolic stability; highly lipophilic for CNS targets.

(Data synthesized from representative benchmarking studies on Darapladib and Erlotinib analogues)

Experimental Protocols: Self-Validating Systems

To generate the benchmarking data above, rigorous assays are required. Every protocol must act as a self-validating system where the underlying causality of the chemical behavior dictates the experimental design.

Protocol A: Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes (HLM)

Objective: To assess the vulnerability of the bioisostere to cytochrome P450-mediated oxidative metabolism compared to the native phenyl ring. Causality & Design: Microsomes contain the primary oxidative enzymes (CYPs). We utilize an NADPH regenerating system rather than direct NADPH to maintain a steady-state concentration of the cofactor, preventing artificial rate-limiting drops in electron donation during the 45-minute assay.

Step-by-Step Methodology:

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer strength and pH mimic physiological intracellular conditions, maintaining critical enzyme conformation.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Self-Validation: 1 µM is deliberately chosen to remain well below the anticipated Km​ of CYP enzymes, ensuring first-order kinetics for accurate CLint​ calculation.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes. Causality: This equilibrates the temperature and allows non-specific binding to the microsomal lipid/protein matrix to reach a steady state before initiating the reaction.

  • Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolism.

  • Quenching & Timepoints: At 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the CYP proteins, halting the reaction precisely at the timepoint.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

ClearanceWorkflow Prep 1. Preparation HLM + Buffer Equilibrate 2. Pre-incubation 37°C, 5 mins Prep->Equilibrate Initiate 3. Initiation Add NADPH Equilibrate->Initiate Timepoints 4. Sampling 0-45 min Initiate->Timepoints Quench 5. Quenching Cold MeCN Timepoints->Quench Centrifuge 6. Separation 4000 rpm Quench->Centrifuge LCMS 7. Analysis LC-MS/MS Centrifuge->LCMS

Step-by-step workflow for evaluating intrinsic clearance in human liver microsomes.

Protocol B: Thermodynamic Solubility via Shake-Flask Method

Objective: To quantify the maximum dissolved concentration of the bioisosteric compounds, validating the hypothesis that 3D structures disrupt crystal lattice packing. Causality & Design: We use the shake-flask method over kinetic DMSO-dilution because it measures true thermodynamic equilibrium, which is critical for understanding solid-state properties altered by 3D-isosteres.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of the solid test compound to a glass vial. Causality: Glass is used to prevent non-specific adsorption of lipophilic compounds, which frequently occurs with polypropylene plastics.

  • Buffer Addition: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5).

  • Agitation: Shake the vials at 300 rpm at 25 °C for 24 hours. Causality: 24 hours ensures that the dissolution process reaches thermodynamic equilibrium, accounting for the slow dissolution rates of highly crystalline planar phenyl compounds.

  • Phase Separation: Transfer the suspension to thick-walled polycarbonate tubes and ultracentrifuge at 100,000 x g for 30 minutes. Self-Validation: Standard filtration can artificially lower solubility due to compound adsorption to the filter membrane. Ultracentrifugation guarantees absolute separation of sub-micron solid particles from the aqueous phase.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a standard calibration curve.

Mechanistic Insights: Why Bicyclics Outperform Planar Rings

The superiority of bicyclic scaffolds and other 3D-bioisosteres is rooted in two fundamental mechanisms:

  • Disruption of π−π Stacking: Planar phenyl rings readily stack in the solid state, leading to high crystal lattice energies and poor aqueous solubility. BCPs and spirocycles possess a spherical or cylindrical topology that prevents tight packing, dramatically lowering the energy required for solvation.

  • Elimination of Epoxidation Liabilities: Cytochrome P450 enzymes frequently metabolize phenyl rings via epoxidation of the aromatic double bonds, leading to reactive arene oxides (a major toxicity liability). BCPs and BCOs consist entirely of sp3 C-H bonds. The7, resulting in the significantly lower CLint​ observed in Table 1.

Conclusion

Benchmarking bicyclic scaffolds against other 3D-bioisosteres reveals that there is no "one-size-fits-all" replacement for the phenyl ring. BCPs remain the gold standard for para-replacements needing balanced solubility and stability. However, spirocycles offer superior vectors for ortho/meta substitutions with added polarity, while carboranes unlock extreme lipophilicity and stability for CNS targets. By employing rigorous, self-validating assays, drug development professionals can empirically select the optimal scaffold for their specific target profile.

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Guide for N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, managing the lifecycle of complex organic intermediates is as critical as their synthesis. N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide—a bulky, bicyclic formamide derivative—presents specific logistical and safety challenges at the end of its experimental utility.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and final disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Assessment and Chemical Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving these requirements. N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide consists of a lipophilic fenchyl-derived core and a polar formamide moiety.

  • Environmental Persistence: The bulky bicyclic (terpenoid-like) structure resists rapid biodegradation in aquatic environments. Discharging this compound into standard aqueous waste streams can lead to bioaccumulation in wastewater treatment matrices.

  • Thermal Degradation Profile: When subjected to uncontrolled combustion, the formamide functional group decomposes to release toxic nitrogen oxides (NOx) and carbon monoxide (CO) [1]. Therefore, standard atmospheric burning is strictly prohibited; high-temperature incineration with alkaline flue gas scrubbing is the only scientifically sound disposal vector.

Quantitative Waste Profiling
Property / ClassificationValue / DesignationOperational Implication
Waste Stream Category Non-Halogenated Organic Solid/LiquidMust be segregated from halogenated solvents to prevent unintended reactivity and reduce disposal costs.
EPA RCRA Status Unlisted, but evaluated for toxicityTreat as hazardous organic waste under general characteristic guidelines (40 CFR 261) [2].
Primary Degradation Hazard NOx, COx release upon heatingRequires incineration facilities equipped with NOx scrubbers.
Aqueous Solubility Low (Lipophilic core)Do not attempt to flush or dilute with water; use organic absorbents for spills.

Step-by-Step Disposal Methodology

To ensure a self-validating system, each step in this protocol includes a verification check to confirm the action was performed correctly.

Phase 1: Segregation and Collection
  • Isolate the Waste: Transfer residual N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide into a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Solvent Compatibility: If the compound is dissolved in a solvent, ensure the waste container is designated for Non-Halogenated Organic Waste . Verification: Check the container log to ensure no chlorinated solvents (e.g., DCM, Chloroform) have been added, as mixing can cause exothermic reactions or complicate incineration.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately. The label must explicitly state "Contains: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide" and note the date of first accumulation.

Phase 2: Temporary Storage
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray made of polypropylene to catch potential leaks.

  • Environmental Controls: Store the waste in a designated, well-ventilated satellite accumulation area (SAA) away from direct sunlight, strong oxidizers, and strong acids. Verification: Ensure the SAA is maintained below 25°C to prevent pressure buildup from potential solvent volatilization.

Phase 3: Final Disposal Execution
  • Contractor Handoff: Coordinate with a licensed hazardous waste disposal contractor.

  • Incineration Directive: Specify on the manifest that the waste requires high-temperature incineration (>1000°C) with secondary combustion chambers and flue gas scrubbing to neutralize NOx emissions [3].

Operational Workflow Visualization

The following diagram illustrates the logical routing of the chemical from the point of waste generation to its final environmental neutralization.

DisposalWorkflow Start Waste Generation: N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide Segregate Segregate Waste (Non-Halogenated Organics) Start->Segregate Store Satellite Accumulation (Secondary Containment) Segregate->Store Contractor Licensed Waste Contractor Manifest Store->Contractor Incineration High-Temp Incineration (>1000°C + NOx Scrubbers) Contractor->Incineration

Workflow for the safe segregation and incineration of bicyclic formamide waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate: Clear the immediate area. If the spill occurs outside a fume hood, increase room ventilation.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is large or heated, a NIOSH-approved respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary diatomaceous earth pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, absorbing the rinsate with spill pads and treating it as hazardous waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Incinerators Source: United States Environmental Protection Agency (EPA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.